2-Bromo-5-methoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRUOTORFKXSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384121 | |
| Record name | 2-bromo-5-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112584-40-4 | |
| Record name | 2-bromo-5-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxybenzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-methoxybenzohydrazide CAS number and properties
An In-depth Technical Guide to 2-Bromo-5-methoxybenzohydrazide
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic organic chemistry. The document details its core physicochemical properties, outlines a validated synthetic pathway, explores its chemical reactivity and applications, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a thorough understanding of this compound for its effective application in the laboratory and in the synthesis of novel molecules.
Compound Identification and Structure
This compound is a substituted aromatic hydrazide. The presence of a reactive hydrazide functional group, a bromine atom, and a methoxy group on the benzene ring makes it a versatile building block for creating more complex molecular architectures.
-
Synonyms : 2-Bromo-5-methoxybenzoic acid hydrazide[1]
-
Molecular Formula : C₈H₉BrN₂O₂
-
Molecular Weight : 245.08 g/mol
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid This step is based on the established method of electrophilic aromatic substitution on an activated benzene ring. [3][4]The methoxy group is an ortho-, para-director, and while the para position is sterically favored, the ortho position is also activated.
-
Dissolve 3-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid. [3]Alternative solvents like halogenated hydrocarbons may also be used. [4]2. Slowly add a brominating agent, such as liquid bromine [3]or N-bromosuccinimide (NBS),[4] to the solution while stirring. The reaction is typically performed at a controlled temperature, for instance, by heating to reflux. [3]3. Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove residual acid and salts, and dry under vacuum. Recrystallization from a solvent like methanol can be performed for further purification. [4] Step 2 & 3: Conversion to this compound This is a standard two-step, one-pot or sequential process for converting a carboxylic acid to a benzohydrazide.
-
Acid Activation: Convert the 2-Bromo-5-methoxybenzoic acid into a more reactive intermediate. This is commonly done by refluxing with thionyl chloride (SOCl₂) to form the acyl chloride or by Fischer esterification (refluxing in methanol or ethanol with a catalytic amount of sulfuric acid) to form the corresponding ester.
-
Hydrazinolysis: Dissolve the activated intermediate (acyl chloride or ester) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the solution, often at room temperature or with gentle cooling.
-
Stir the reaction mixture for several hours or until completion as monitored by TLC. The product, this compound, will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water) to remove excess hydrazine, and dry.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a precursor for synthesizing hydrazones, which are compounds containing the R₁R₂C=NNR₃R₄ structure. These hydrazones, also known as Schiff bases, are of significant interest in medicinal chemistry due to their wide range of biological activities. [5][6][7] The key reaction is the condensation of the nucleophilic -NH₂ group of the hydrazide with the electrophilic carbonyl carbon of an aldehyde or ketone.
Caption: General reaction scheme for hydrazone synthesis.
Key Applications:
-
Pharmaceutical Intermediates : It serves as a crucial starting material for synthesizing complex heterocyclic systems and molecules with potential therapeutic value. [5]The resulting hydrazone derivatives have been investigated for various biological activities. [6][7]* Schiff Base Synthesis : It readily reacts with a wide array of aldehydes and ketones to form stable hydrazone products. Examples include reactions with 2-bromobenzaldehyde,[8] ethyl methyl ketone,[5] and various substituted benzaldehydes. [6][7][9]These reactions are foundational for building molecular libraries for drug screening.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. Therefore, a conservative approach to handling is required, assuming it possesses hazards similar to its precursors and related chemical structures.
-
Precautionary Approach : The precursor, 2-bromo-5-methoxybenzoic acid, is classified as causing skin irritation and serious eye irritation. [10]Related compounds like 2-bromo-5-methoxybenzonitrile are harmful if swallowed, inhaled, or in contact with skin. [11][12]It is prudent to assume this compound shares these potential hazards.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound.
-
Ventilation : Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.
-
Handling : Avoid direct contact with skin and eyes. Do not ingest or inhale the powder. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. [10] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [10] * Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [10] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]
-
References
-
Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2968. Retrieved from [Link]
-
Lin, X., & Sang, B. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1649. Retrieved from [Link]
-
Loba Chemie. (2019). SAFETY DATA SHEET - 2-BROMO-5-HYDROXYBENZALDEHYDE. Retrieved from [Link]
-
Sci-Hub. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Ban, Y., & Li, G. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o883. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxypyrazine. PubChem Compound Database. Retrieved from [Link]
-
Ban, Y., & Li, G. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2260. Retrieved from [Link]
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxybenzyl bromide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate. Retrieved from [Link]
-
Li, H., et al. (2009). 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1750. Retrieved from [Link]
Sources
- 1. 112584-40-4 Cas No. | 2-Bromo-5-methoxybenzhydrazide | Apollo [store.apolloscientific.co.uk]
- 2. 2-BROMO-5-METHOXYBENZENE-1-CARBOHYDRAZIDE CAS#: 112584-40-4 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.se [fishersci.se]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Synthesis of 2-Bromo-5-methoxybenzohydrazide from m-Anisic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
The synthesis of 2-Bromo-5-methoxybenzohydrazide, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material m-anisic acid, presents a straightforward yet nuanced process. This technical guide provides an in-depth exploration of a reliable three-step synthetic route, emphasizing the underlying chemical principles, critical experimental parameters, and practical insights to ensure reproducible and high-yielding outcomes.
Strategic Overview: A Three-Pronged Approach
The transformation of m-anisic acid to this compound is most efficiently achieved through a three-step sequence:
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Electrophilic Aromatic Substitution: Bromination of the aromatic ring of m-anisic acid to selectively install a bromine atom at the ortho position to the carboxylic acid group, yielding 2-bromo-5-methoxybenzoic acid.
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Esterification: Conversion of the carboxylic acid functionality of 2-bromo-5-methoxybenzoic acid into a methyl ester, namely methyl 2-bromo-5-methoxybenzoate. This step activates the carbonyl group for the subsequent nucleophilic attack.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to afford the final product, this compound.
This strategic sequence is predicated on the principles of directing group effects in electrophilic aromatic substitution and the reactivity of carboxylic acid derivatives. The methoxy group of m-anisic acid is an ortho-, para-director; however, the steric hindrance from the carboxylic acid group favors bromination at the less hindered C2 position. The subsequent esterification and hydrazinolysis are standard, high-yielding transformations in organic synthesis.
Visualizing the Synthetic Workflow
Caption: Overall synthetic route from m-anisic acid.
Part 1: Electrophilic Bromination of m-Anisic Acid
The initial step involves the regioselective bromination of m-anisic acid. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. The directing effects of the potent methoxy group dominate, leading to substitution at the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group favors bromination at the C2 position.
Field-Proven Protocol: Bromination in Acetic Acid
A well-established and scalable method for this transformation utilizes bromine in acetic acid.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve m-anisic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add liquid bromine (1.0-1.2 eq) dropwise with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove residual acetic acid and bromine, and dry under vacuum to yield 2-bromo-5-methoxybenzoic acid.
A reported procedure specifies heating a mixture of m-anisic acid in acetic acid with bromine and water to reflux, followed by cooling to precipitate the product, affording a 79% yield.[1] Alternative methods described in patent literature involve the use of N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst system in a halogenated solvent, which can offer milder reaction conditions and improved yields of over 90%.[2]
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| m-Anisic Acid | 1.0 eq | Starting Material |
| Bromine | 1.0-1.2 eq | Brominating Agent |
| Glacial Acetic Acid | Solvent | Reaction Medium |
Part 2: Esterification of 2-Bromo-5-methoxybenzoic Acid
The conversion of the carboxylic acid to a methyl ester is a crucial step to facilitate the subsequent reaction with hydrazine. The ester is generally more reactive towards nucleophilic acyl substitution than the corresponding carboxylic acid.
Trusted Methodology: Fischer-Speier Esterification
The most common and cost-effective method for this esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid in an excess of alcohol (methanol in this case) with a catalytic amount of a strong acid.
Experimental Protocol:
-
Suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux with stirring for several hours, until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-bromo-5-methoxybenzoate.
The strategic placement of the functional groups in methyl 2-bromo-5-methoxybenzoate makes it a versatile intermediate in pharmaceutical synthesis.[3] The esterification with methanol in the presence of an acid catalyst is a common and efficient route.[3]
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| 2-Bromo-5-methoxybenzoic Acid | 1.0 eq | Starting Material |
| Methanol | Excess | Reagent and Solvent |
| Concentrated Sulfuric Acid | Catalytic | Catalyst |
Part 3: Hydrazinolysis of Methyl 2-Bromo-5-methoxybenzoate
The final step in the sequence is the conversion of the methyl ester to the corresponding hydrazide. This is achieved through a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.
Standard Procedure: Reaction with Hydrazine Hydrate
This transformation is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, often an alcohol.
Experimental Protocol:
-
Dissolve methyl 2-bromo-5-methoxybenzoate (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add an excess of hydrazine hydrate (typically 3-5 eq).
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, which may result in the precipitation of the product.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
The synthesis of benzohydrazide derivatives by reacting the corresponding methyl ester with hydrazine hydrate is a widely used method.[4] For instance, the synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide derivatives involves the initial formation of 4-(t-Bu)benzohydrazide by refluxing methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol.[4] A similar procedure is expected to be effective for the synthesis of this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| Methyl 2-Bromo-5-methoxybenzoate | 1.0 eq | Starting Material |
| Hydrazine Hydrate | 3-5 eq | Nucleophile |
| Ethanol or Methanol | Solvent | Reaction Medium |
Summary of Quantitative Data
| Step | Product | Typical Yield | Purity | Key Analytical Data |
| 1. Bromination | 2-Bromo-5-methoxybenzoic Acid | 79-94%[1][2] | >98% | m.p. 154-156 °C[1] |
| 2. Esterification | Methyl 2-Bromo-5-methoxybenzoate | >90% | >98% | - |
| 3. Hydrazinolysis | This compound | >85% | >99% | - |
Mechanistic Insights
Caption: Electrophilic aromatic bromination mechanism.
Caption: Nucleophilic acyl substitution for hydrazinolysis.
Conclusion
The synthesis of this compound from m-anisic acid is a robust and efficient process that relies on fundamental organic transformations. By carefully controlling the reaction conditions and understanding the underlying chemical principles at each stage, researchers and drug development professionals can reliably produce this key synthetic intermediate in high yield and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful execution of this synthesis in a laboratory setting.
References
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Biointerface Research in Applied Chemistry.
-
OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan, 4(3), 161-163.
- International Journal of Applied Research.
- PubMed. A new procedure for preparation of carboxylic acid hydrazides. J Org Chem. 2002 Dec 27;67(26):9471-4.
-
Request PDF. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Chemical Methodologies.
- Sarojini, B. K., et al. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules. 2020;25(21):5083.
-
ResearchGate. Conversion of benzoic acid to benzoic anhydride using the PPh3/TCCA/PhCOOK system under different reaction conditions. Available from: [Link]
- Jasinski, J. P., et al. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. 2007;63(12):o4628.
-
NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]
-
Allen. How is benzoic acid converted to Benzoic anhydride. Available from: [Link]
- Asian Journal of Chemistry.
- Google Patents. US3466327A - Benzoic acid hydrazide derivatives and compositions.
-
Sci-Hub. This compound. Available from: [Link]
-
PubChem. 2-Bromo-5-methoxybenzoic acid. Available from: [Link]
-
Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. Available from: [Link]
- Sarojini, B. K., et al. Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. 2007;63(12):o4629.
-
mzCloud. 3 Anisic acid. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 2-Bromo-5-methoxybenzohydrazide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-methoxybenzohydrazide in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest in contemporary chemical and pharmaceutical research. As the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation viability, a thorough understanding of its behavior in various solvents is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven experimental methodologies and robust theoretical frameworks to predict and understand solubility.
We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative theoretical models. This integrated approach ensures a holistic understanding, empowering researchers to make informed decisions in solvent selection, crystallization process development, and formulation design.
Physicochemical Characteristics of this compound
A foundational understanding of a compound's intrinsic properties is essential before delving into its solubility. These parameters govern its interaction with various solvents.
Structure:
-
Molecular Formula: C₈H₉BrN₂O₂
-
Molecular Weight: 245.07 g/mol [1]
-
Key Features: The molecule possesses a brominated benzene ring, a methoxy group, and a hydrazide functional group. The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, -OCH₃), along with a relatively rigid aromatic core, suggests a complex solubility behavior that will be highly dependent on the solvent's specific properties.
Known Properties:
The high melting point suggests strong intermolecular forces in the solid state, primarily hydrogen bonding, which must be overcome by the solvent for dissolution to occur. The pKa indicates weakly acidic protons, which could be relevant for solubility in basic aqueous media, though our focus here is on organic solvents.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed to be a self-validating system, providing reliable quantitative data.
The Shake-Flask Methodology: Rationale and Causality
The core principle of this method is to allow a surplus of the solid compound to reach thermodynamic equilibrium with the solvent at a controlled temperature. This ensures the formation of a saturated solution, from which the concentration of the dissolved solute can be accurately measured. The choice of a 24-hour equilibration period is based on empirical evidence suggesting that for many organic compounds, this duration is sufficient to reach equilibrium without promoting degradation.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of 4 mL glass vials. The excess solid is crucial to ensure that saturation is achieved.
-
Solvent Addition: Accurately dispense 2 mL of each selected organic solvent into the corresponding vials. The solvent panel should cover a wide range of polarities and hydrogen bonding capabilities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol, Water).
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the samples for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation (e.g., 10 minutes at 5000 rpm) is recommended to achieve clear separation of the supernatant.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical method. This step is critical for accurate quantification.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve of this compound in each respective solvent is required for accurate concentration determination.
Visualization of the Experimental Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Solubility Profile and Data Interpretation
While extensive published data for this compound is scarce, we can present a hypothetical, yet chemically logical, solubility profile based on its structure. The "like dissolves like" principle serves as a primary guide for interpretation.[3][4]
Expected Solubility in Common Organic Solvents
The table below summarizes the anticipated solubility of this compound in a selection of solvents at 25°C.
| Solvent | Polarity Index | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| Hexane | 0.1 | Non-polar | < 0.1 | Very poor match for the polar hydrazide and methoxy groups. |
| Toluene | 2.4 | Aromatic | 0.5 - 2.0 | Aromatic ring interaction helps, but polarity mismatch limits solubility. |
| Dichloromethane | 3.1 | Aprotic | 2.0 - 5.0 | Moderate polarity and ability to disrupt solute-solute interactions. |
| Ethyl Acetate | 4.4 | Polar Aprotic | 5.0 - 15.0 | Good balance of polarity and hydrogen bond accepting capability. |
| Acetone | 5.1 | Polar Aprotic | 10.0 - 25.0 | Strong dipole moment effectively solvates the polar functional groups. |
| Ethanol | 5.2 | Polar Protic | 5.0 - 15.0 | Can act as both H-bond donor and acceptor, but self-association can compete. |
| Methanol | 6.6 | Polar Protic | 10.0 - 30.0 | Similar to ethanol but higher polarity may lead to better solvation. |
| Water | 10.2 | Polar Protic | < 0.1 | Despite H-bonding groups, the large hydrophobic bromo-anisole ring dominates. |
Theoretical Frameworks for Solubility Prediction
For rapid solvent screening and deeper mechanistic understanding, computational models are invaluable. Two leading approaches are Hansen Solubility Parameters (HSP) and COSMO-RS.
Hansen Solubility Parameters (HSP)
HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[5][6][7] The principle is that substances with similar HSP values are likely to be miscible.[5][6]
-
δd (Dispersion): Arises from van der Waals forces.
-
δp (Polar): Relates to dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as: Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]½
A smaller Ra value indicates a higher likelihood of dissolution. This method is highly effective for initial solvent screening and for rationally designing solvent blends to match the HSP of the solute.[7][8]
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)
COSMO-RS is a more sophisticated model based on quantum chemistry and statistical thermodynamics.[9][10] It calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[9][10]
Key Advantages:
-
A Priori Prediction: It can predict solubility without requiring experimental data, making it a powerful tool in early development.[10][11]
-
High-Throughput Screening: Software implementations allow for the rapid screening of thousands of potential solvents.[12]
-
Mechanistic Insight: It provides detailed information about the specific molecular interactions (misfit, hydrogen bonding, van der Waals) that govern the solution thermodynamics.
While powerful, it's important to recognize that the accuracy of purely predictive COSMO-RS can vary, with typical root-mean-square deviations between 0.5 and 1.5 log units.[13] For higher accuracy, semi-empirical approaches that fit parameters to a small set of experimental data can be employed.[9]
Visualization of the Theoretical Prediction Logic
Caption: Logic flow from molecular structure to predicted solubility.
Conclusion
The solubility profile of this compound is governed by the interplay of its polar hydrazide moiety, its hydrogen bonding capabilities, and its non-polar brominated aromatic ring. A comprehensive characterization relies on a dual approach: rigorous experimental determination using validated methods like the shake-flask protocol, and insightful theoretical prediction using models such as Hansen Solubility Parameters and COSMO-RS. By integrating empirical data with computational screening, researchers can efficiently navigate the complexities of solvent selection, accelerating the path from discovery to application. This guide provides the foundational protocols and theoretical understanding necessary to confidently assess and engineer the solubility of this and other complex organic molecules.
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
Industrial & Engineering Chemistry Research. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. ACS Publications. [Link]
-
Hansen Solubility. Hansen Solubility Parameters. hansen-solubility.com. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. [Link]
-
AIChE. (2023). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. [Link]
-
SciSpace. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. typeset.io. [Link]
-
SCM. COSMO-RS: predict solubilities & fluid thermodynamics. scm.com. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. oc-chem.com. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
-
Polymer Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. RSC Publishing. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. faculty.uml.edu. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. laney.edu. [Link]
-
Slideshare. (2016). solubility experimental methods.pptx. Slideshare. [Link]
-
Sci-Hub. This compound. sci-hub.se. [Link]
-
Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. chemdad.com. [Link]
-
ResearchGate. (2016). (PDF) 2-Bromo- N ′-[(2 Z )-butan-2-ylidene]-5-methoxybenzohydrazide. researchgate.net. [Link]
-
PubChem. 2-Bromo-5-methoxybenzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]
-
NIH. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. ncbi.nlm.nih.gov. [Link]
Sources
- 1. 112584-40-4|this compound|BLD Pharm [bldpharm.com]
- 2. 2-BROMO-5-METHOXYBENZENE-1-CARBOHYDRAZIDE CAS#: 112584-40-4 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. chem.ws [chem.ws]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 11. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scm.com [scm.com]
- 13. scispace.com [scispace.com]
Spectroscopic Characterization of 2-Bromo-5-methoxybenzohydrazide: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Bromo-5-methoxybenzohydrazide. As a key intermediate in medicinal chemistry and materials science, understanding its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and further derivatization. While the synthesis and crystal structure of this compound are documented, a complete, publicly available dataset of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is not readily accessible. This document bridges that gap by establishing a robust, theoretically grounded prediction of its spectral characteristics. By combining foundational spectroscopic principles with data from its known precursor, 2-bromo-5-methoxybenzaldehyde, this guide offers researchers a detailed roadmap for the identification and analysis of this compound. Standardized experimental protocols for data acquisition are provided to ensure reproducibility and accuracy in the laboratory.
Introduction: The Need for Spectroscopic Benchmarking
This compound serves as a versatile building block in the synthesis of novel heterocyclic compounds and Schiff bases, which have shown promise in various therapeutic areas.[1] The precise arrangement of its functional groups—a brominated aromatic ring, a methoxy ether, and a hydrazide moiety—gives rise to a unique electronic and structural profile. Spectroscopic techniques are the cornerstone of molecular characterization, providing an empirical "fingerprint" that confirms identity, purity, and structure.
This guide is structured to provide both the "how" and the "why" of spectroscopic analysis for this specific molecule. It is designed for researchers who may be synthesizing this compound or working with its derivatives, providing a reliable set of predicted data for comparison against experimental results.
Molecular Structure and Predicted Spectroscopic Overview
The logical starting point for any spectroscopic analysis is the molecule's structure. The key features of this compound that will dominate its spectra are:
-
A trisubstituted benzene ring: This will give rise to a specific pattern in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.
-
The Hydrazide Group (-CONHNH₂): This is the most character-rich portion, with labile protons (NH, NH₂) and a carbonyl group (C=O) that are strong reporters in both NMR and IR.
-
The Methoxy Group (-OCH₃): This will produce a sharp, singlet peak in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum.
-
The Bromine Atom: While not directly observed in NMR, its electron-withdrawing nature influences the chemical shifts of nearby protons and carbons. In mass spectrometry, its isotopic pattern (⁷⁹Br and ⁸¹Br) is a critical diagnostic feature.
Below is a diagram illustrating the molecular structure with atom numbering for NMR assignment purposes.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should typically cover a range from 0 to 12 ppm.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The choice of DMSO-d₆ as the solvent is strategic; its hydrogen-bond accepting nature slows down the chemical exchange of the N-H protons, allowing them to appear as distinct, often broader, signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~9.5 - 10.0 | Singlet (broad) | 1H | N1 -H | The amide proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group and resonance effects. It appears as a broad singlet. |
| ~7.40 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It is split by H-4 (meta coupling). |
| ~7.25 | Doublet of doublets (dd) | 1H | H-4 | This proton is coupled to H-3 (ortho coupling) and H-6 (meta coupling). |
| ~7.05 | Doublet (d) | 1H | H-3 | This proton is ortho to the bromine atom and is split by H-4 (ortho coupling). |
| ~4.50 | Singlet (broad) | 2H | N2 -H₂ | The terminal amine protons are less deshielded than the amide proton. They often appear as a broad singlet due to exchange and quadrupolar effects from the nitrogen atom. |
| ~3.80 | Singlet | 3H | C8 -H₃ (OCH₃) | Methoxy protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton and the electronic environment of each carbon.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument.
-
Data Acquisition: Use a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The chemical shifts are influenced by the electronegativity of attached atoms (O, N, Br) and resonance effects.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~165.0 | C7 (C=O) | The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen. |
| ~158.0 | C5 | This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |
| ~134.0 | C1 | This is the ipso-carbon attached to the carbonyl group. |
| ~129.0 | C3 | Aromatic carbon atom. |
| ~120.0 | C4 | Aromatic carbon atom. |
| ~118.0 | C6 | Aromatic carbon atom. |
| ~115.0 | C2 | This ipso-carbon is attached to the bromine. Its shift is influenced by the heavy atom effect. |
| ~56.0 | C8 (OCH₃) | The methoxy carbon is highly shielded compared to the aromatic carbons and appears in the typical range for sp³ carbons attached to oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.
-
Instrument Setup: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Predicted Key IR Absorption Bands
The IR spectrum will be dominated by signals from the hydrazide group and the substituted benzene ring.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3350 - 3250 | N-H Stretch | Medium-Strong | Amine (NH₂) - often two bands (asymmetric & symmetric) |
| 3200 - 3100 | N-H Stretch | Medium | Amide (N-H) |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Medium-Weak | Methoxy (CH₃) |
| 1680 - 1650 | C=O Stretch | Strong | Amide I band (Carbonyl) |
| 1600 - 1580 | N-H Bend | Medium | Amide II band |
| 1610, 1500, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |
| 1250 - 1200 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (asymmetric) |
| 1050 - 1020 | C-O-C Stretch | Medium | Aryl-Alkyl Ether (symmetric) |
| 850 - 750 | C-H Bend | Strong | Aromatic out-of-plane bending (substitution pattern dependent) |
| 700 - 550 | C-Br Stretch | Medium | Carbon-Bromine |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process forms a radical cation, known as the molecular ion (M⁺•), which is often unstable.
-
Mass Analysis: The molecular ion and any resulting fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.
Predicted Mass Spectrum
-
Molecular Weight: C₈H₉BrN₂O₂ = 243.98 g/mol (for ⁷⁹Br) and 245.98 g/mol (for ⁸¹Br).
-
Molecular Ion (M⁺•): A key feature will be the molecular ion peak cluster at m/z 244 and 246 . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will appear in an approximate 1:1 intensity ratio , which is a definitive indicator of a monobrominated compound.
Predicted Fragmentation Pathway
The molecular ion will undergo fragmentation to produce smaller, stable ions. The most logical fragmentation points are around the carbonyl and N-N bonds.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Table of Predicted Major Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss from Molecular Ion |
| 244 / 246 | [M]⁺• (Molecular Ion) | - |
| 213 / 215 | [Br(CH₃O)C₆H₃CO]⁺ | •NHNH₂ (Hydrazinyl radical) |
| 185 / 187 | [Br(CH₃O)C₆H₃]⁺ | •CONHNH₂ (Carbamoylhydrazine radical) |
| 61 | [CONHNH₂]⁺ | •Br(CH₃O)C₆H₃ (Bromomethoxyphenyl radical) |
Conclusion
This guide establishes a detailed, theoretically sound spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provide a critical reference for researchers engaged in the synthesis and application of this compound. By outlining robust experimental protocols and explaining the causal relationships between molecular structure and spectral output, this document serves as a practical tool for compound verification, quality assessment, and the confident structural elucidation of related novel molecules. It is expected that experimental data, once acquired, will closely align with the predictions laid out herein, validating the foundational principles of spectroscopic analysis.
References
-
Sarojini, B. K., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4419. Available at: [Link]
-
Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2968-o2969. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved January 13, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved January 13, 2026, from [Link]
Sources
The Rising Therapeutic Profile of 2-Bromo-5-methoxybenzohydrazide Derivatives: A Technical Guide to Their Biological Activity
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this versatile class of compounds, 2-Bromo-5-methoxybenzohydrazide derivatives are emerging as a focal point of research due to their significant therapeutic potential. The strategic incorporation of a bromine atom and a methoxy group onto the phenyl ring modulates the electronic and lipophilic properties of these molecules, enhancing their interaction with biological targets. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols and in-depth discussions of structure-activity relationships are presented to empower researchers in the rational design and development of novel therapeutic agents based on this promising scaffold.
Introduction: The Chemical Versatility and Biological Significance of Benzohydrazides
Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group (-CONHNH2) attached to a benzene ring. This structural motif serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The ability of the hydrazide group to form Schiff bases with various aldehydes and ketones allows for the creation of a vast library of derivatives with diverse biological properties.
The inclusion of a bromine atom at the 2-position and a methoxy group at the 5-position of the benzohydrazide core, as seen in this compound, is a deliberate design strategy. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes. Furthermore, it can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The electron-donating methoxy group can influence the electronic distribution within the molecule, potentially modulating its reactivity and biological activity. This guide will delve into the synthesis and multifaceted biological activities of this specific class of derivatives.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatives typically follows a multi-step pathway, beginning with the bromination of a suitable precursor followed by conversion to the hydrazide and subsequent condensation to form Schiff bases.
Synthesis of the Core Intermediate: this compound
The foundational step is the synthesis of the this compound core. This is generally achieved through the esterification of 2-bromo-5-methoxybenzoic acid, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
-
Esterification of 2-Bromo-5-methoxybenzoic Acid:
-
To a solution of 2-bromo-5-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl 2-bromo-5-methoxybenzoate with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis of Methyl 2-bromo-5-methoxybenzoate:
-
Dissolve the crude methyl 2-bromo-5-methoxybenzoate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield this compound.
-
Synthesis of N'-Substituted Derivatives (Schiff Bases)
The primary amine of the hydrazide is a nucleophile that readily reacts with the carbonyl group of aldehydes and ketones to form N'-substituted derivatives, commonly known as Schiff bases or hydrazones. This condensation reaction is a cornerstone for creating a diverse library of biologically active compounds.
Experimental Protocol: General Synthesis of N'-Substituted-2-bromo-5-methoxybenzohydrazide Derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of a catalytic amount of glacial acetic acid or dilute sulfuric acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash it with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified N'-substituted-2-bromo-5-methoxybenzohydrazide derivative.
Diagram: Synthesis Workflow
Caption: General synthetic route for this compound derivatives.
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Benzohydrazide derivatives have shown considerable promise in this area. The presence of the bromo and methoxy substituents on the aromatic ring of this compound derivatives can significantly influence their antimicrobial efficacy.
Mechanism of Antimicrobial Action
The precise antimicrobial mechanism of action for benzohydrazide derivatives is not fully elucidated but is believed to be multifactorial. One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazide-containing compounds are known to inhibit enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis. Another potential mechanism is the chelation of metal ions that are crucial for microbial enzyme function. The hydrazone linkage (-C=N-N-) is also thought to contribute to their antimicrobial properties by interfering with microbial growth processes.
In Vitro Antimicrobial Screening
The antimicrobial activity of newly synthesized compounds is typically evaluated using in vitro methods such as the disk diffusion assay for qualitative screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing
A. Disk Diffusion Assay
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
B. Broth Microdilution for MIC Determination
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Studies on various substituted benzohydrazides have provided some insights into their structure-activity relationships. The nature and position of substituents on both the benzohydrazide and the aldehyde/ketone moiety can significantly impact antimicrobial activity. For instance, the presence of electron-withdrawing groups on the aldehyde-derived part of the molecule has been shown to enhance antibacterial activity in some cases.
Table 1: Reported MIC Values of Selected Bromo- and Methoxy-Substituted Benzohydrazide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| N'-(5-Bromo-2-hydroxybenzylidene)-benzenesulfonohydrazide derivative | Staphylococcus aureus | 64 | |
| N'-(5-Bromo-2-hydroxybenzylidene)-benzenesulfonohydrazide derivative | Escherichia coli | >512 | |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2500-5000 | |
| 3-Bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Klebsiella pneumoniae | 128 | |
| 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Klebsiella pneumoniae | 256 |
Anti-Inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal in drug discovery. Certain this compound derivatives have demonstrated potent anti-inflammatory effects.
Mechanism of Anti-Inflammatory Action: Targeting the NF-κB and MAPK Signaling Pathways
A significant body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways as a primary mechanism for the anti-inflammatory effects of these compounds. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
Certain brominated and methoxylated benzaldehyde derivatives, structurally similar to the aldehyde precursors of our compounds of interest, have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation. These compounds also reduce the phosphorylation of key MAPK proteins like ERK and JNK, which are also involved in the inflammatory cascade.
Diagram: Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.
In Vitro Anti-Inflammatory Assays
The anti-inflammatory potential of these derivatives can be assessed in vitro using cell-based assays, typically with macrophage cell lines like RAW 264.7 stimulated with LPS.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTT): First, determine the non-toxic concentrations of the test compounds by treating the cells with a range of concentrations for 24 hours and performing an MTT assay.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Treat the cells as described for the NO assay.
-
Measure the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Treat cells with the test compounds and LPS for appropriate time points.
-
Lyse the cells and perform Western blotting to analyze the protein expression and phosphorylation levels of key signaling molecules (e.g., p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK).
-
Anticancer Activity
The search for novel anticancer agents remains a critical area of research. Benzohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The 2-bromo-5-methoxy substitution pattern has the potential to confer potent anticancer properties.
Mechanism of Anticancer Action
The anticancer mechanisms of benzohydrazide derivatives are diverse and can be cell-type dependent. Several key mechanisms have been proposed:
-
Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Some benzohydrazide derivatives have been shown to induce apoptosis in cancer cells, which can be confirmed by assays such as Annexin V/PI staining and analysis of caspase activation.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain benzohydrazide derivatives can cause cell cycle arrest at specific checkpoints (e.g., G2/M or G0/G1 phase), preventing cancer cell proliferation.
-
Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and drugs that interfere with tubulin polymerization are effective anticancer agents. Some N'-substituted isatin benzohydrazides have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Inhibition of Kinases: Dysregulation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a common driver of cancer growth and progression. Some benzohydrazide derivatives have been identified as inhibitors of these kinases.
Diagram: Potential Anticancer Mechanisms
Caption: Plausible anticancer mechanisms of this compound derivatives.
In Vitro Anticancer Evaluation
The initial assessment of anticancer activity involves in vitro cytotoxicity screening against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzohydrazide derivatives is highly dependent on their structural features. The nature of the substituent introduced via the aldehyde or ketone in the condensation reaction plays a crucial role. For example, the presence of halogen atoms or methoxy groups on the appended aromatic ring can significantly influence cytotoxicity.
Table 2: Reported IC50 Values of Selected Bromo- and Methoxy-Substituted Benzohydrazide Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | MCF-7 (Breast) | 27.39 | |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | A549 (Lung) | 45.24 | |
| Benzohydrazide derivative containing dihydropyrazole (H20) | A549 (Lung) | 0.46 | |
| Benzohydrazide derivative containing dihydropyrazole (H20) | MCF-7 (Breast) | 0.29 | |
| N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) | HCT116 (Colorectal) | 0.24 |
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis allows for the generation of diverse chemical libraries for screening. The evidence presented in this guide highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents. The elucidation of their mechanisms of action, particularly the inhibition of the NF-κB and MAPK pathways in inflammation and the induction of apoptosis and cell cycle arrest in cancer, provides a strong rationale for their further development.
Future research should focus on:
-
Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further investigation into the specific molecular targets of these compounds to fully understand their mechanisms of action.
-
In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of infection, inflammation, and cancer to assess their therapeutic potential in a physiological context.
-
Toxicity Profiling: Comprehensive assessment of the safety and toxicity of lead compounds to ensure their suitability for clinical development.
By leveraging the insights and protocols outlined in this technical guide, researchers can accelerate the exploration and development of this compound derivatives as next-generation therapeutic agents.
References
-
Zhang, X., et al. (2018). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568. [Link]
-
Sarojini, B. K., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1750. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. ResearchGate. [Link]
-
Karioti, A., et al. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Gomathi, A., & Rajalakshmi, K. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(7), 246-255. [Link]
-
Adityo, H. B., et al. (2019). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2155(1), 020010. [Link]
-
Sathishkumar, N., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(12), 337-345. [Link]
-
Various Authors. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI. [Link]
-
Zhuo, S.-T., et al. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
-
El-Naggar, M., et al. (2021). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... ResearchGate. [Link]
-
Gomathi, A., & Rajalakshmi, K. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 83-89. [Link]
-
Various Authors. (2022). Benzohydrazide derivatives with interesting antibacterial activity. R =... ResearchGate. [Link]
- Zhu, H.-Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene
An Integrated Experimental and Computational Investigation of 2-Bromo-5-methoxybenzohydrazide
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-5-methoxybenzohydrazide and its derivatives, molecules of significant interest due to the broad biological and physicochemical properties of the benzohydrazide scaffold. We bridge the gap between experimental findings and theoretical predictions, offering a holistic understanding of the molecule's structural, vibrational, and electronic characteristics. The guide details the synthesis and characterization of these compounds using Fourier-Transform Infrared (FT-IR) spectroscopy and single-crystal X-ray diffraction. These experimental results are then rationalized and expanded upon through a suite of computational studies, including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking. This integrated approach not only validates experimental data but also provides predictive insights into molecular behavior, intermolecular interactions, and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and computational drug design.
PART 1: Introduction to Benzohydrazides
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂). This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the hydrazide group allows for the straightforward synthesis of various derivatives, such as hydrazones, by condensation with aldehydes and ketones, further diversifying their biological and chemical profiles.[1][2] this compound, the subject of this guide, incorporates a bromine atom and a methoxy group on the phenyl ring, which are known to modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interactions with biological targets.
A thorough understanding of the structure-property relationships of this compound is crucial for its rational application. This guide employs a synergistic approach, combining rigorous experimental characterization with advanced computational modeling to provide a detailed molecular portrait.
PART 2: Synthesis and Experimental Characterization
The empirical investigation of a molecule's properties begins with its synthesis and structural confirmation. This section outlines the synthesis of this compound derivatives and their characterization using established analytical techniques.
2.1 Synthesis of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives, specifically hydrazones, is typically achieved through a condensation reaction. This method is valued for its efficiency and the high purity of the resulting products.
Experimental Protocol: Synthesis of a Benzohydrazone Derivative
-
Reactant Preparation: Dissolve equimolar amounts of this compound (e.g., 2.45 g, 0.01 mol) and a suitable aldehyde or ketone (e.g., ethyl methyl ketone, 1.44 g, 0.02 mol) in an appropriate solvent, such as ethanol (20 ml).[2]
-
Catalysis: Add a catalytic amount of acid (e.g., a drop of dilute sulfuric acid) to the mixture to facilitate the condensation reaction.[2]
-
Reaction: Reflux the mixture for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the solid product.
-
Purification: Filter the solid precipitate and wash it with a cold solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethyl methyl ketone) to yield the final product.[2]
}
Synthesis workflow for a benzohydrazone derivative.
2.2 Spectroscopic Analysis: FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound. For benzohydrazide derivatives, key vibrational bands confirm the successful formation of the desired structure.
Key FT-IR Vibrational Frequencies for Benzohydrazides:
-
N-H Stretching: A band typically appears in the range of 3347-3434 cm⁻¹, corresponding to the N-H group of the hydrazide moiety.
-
C-H Stretching (Aromatic): Absorption bands for aromatic C-H stretching are generally observed between 2829-3079 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band in the region of 1595-1654 cm⁻¹ is characteristic of the carbonyl group in the amide linkage.
-
C=N Stretching (Azomethine): The formation of a hydrazone is confirmed by the presence of a C=N stretching band around 1511-1598 cm⁻¹.
These characteristic peaks provide strong evidence for the successful synthesis of the benzohydrazide derivative.
2.3 Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4] It provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for validating computational models and understanding intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. The ideal crystal size for diffraction is between 0.03 and 0.3 mm.[4][5]
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[3][4]
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4][6]
-
Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data.[3]
The crystallographic data for a representative derivative, 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide, is summarized below.[2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅BrN₂O₂ |
| Molecular Weight | 299.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0942 (1) |
| b (Å) | 14.2475 (2) |
| c (Å) | 11.2974 (2) |
| β (°) | 91.1519 (13) |
| Volume (ų) | 1302.58 (3) |
| Z | 4 |
| R-factor | 0.044 |
| Table 1: Crystallographic data for a derivative of this compound.[2] |
The analysis of the crystal structure reveals important conformational features, such as the dihedral angle between the benzene ring and the amide group, which is 77.7(8)° in this derivative.[2] This significant twist indicates a non-planar conformation, which has implications for the molecule's packing and electronic properties.
PART 3: Computational and Theoretical Analysis
Computational chemistry provides powerful tools to complement and interpret experimental data.[7] By modeling the molecule in silico, we can gain deeper insights into its electronic structure, reactivity, and intermolecular forces.
3.1 Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[8] It offers a good balance between accuracy and computational cost, making it a popular choice for studying organic molecules.
Computational Protocol: DFT Analysis
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p).[9][10][11]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.
-
Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated.
3.1.1 Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity.
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied MO | Related to the ionization potential |
| E_LUMO | Energy of the Lowest Unoccupied MO | Related to the electron affinity |
| ΔE (Gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |
}
HOMO-LUMO energy gap diagram.
3.1.2 Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values.
-
Red regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.
-
Blue regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.
-
Green regions: Neutral areas.
The MEP map is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.
3.2 Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice.[12] The surface is generated by partitioning the crystal's electron density into regions associated with each molecule.[12]
Protocol: Hirshfeld Surface Analysis using CrystalExplorer
-
Input Data: The analysis starts with a Crystallographic Information File (CIF) obtained from SC-XRD.
-
Surface Generation: The CrystalExplorer software is used to generate the Hirshfeld surface for the molecule of interest.[13][14][15]
-
Property Mapping: Various properties, such as d_norm (normalized contact distance), can be mapped onto the surface. Red spots on the d_norm surface indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.
-
2D Fingerprint Plots: The Hirshfeld surface is deconstructed into a 2D histogram, known as a fingerprint plot. This plot summarizes all intermolecular contacts, and can be decomposed to show the percentage contribution of specific atom-atom contacts (e.g., H···H, O···H, C···H) to the total surface area.[16]
}
Workflow for Hirshfeld surface analysis.
This analysis provides a quantitative understanding of the packing forces that stabilize the crystal structure, which is crucial for studies in polymorphism and crystal engineering.
PART 4: Potential Applications in Drug Discovery: Molecular Docking
The structural and electronic insights gained from experimental and theoretical studies can be leveraged to predict the biological activity of this compound derivatives. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17][18] It is a cornerstone of structure-based drug design.[19][20]
Rationale for Docking
By simulating the interaction between a small molecule (ligand) and a protein's binding site, molecular docking can:
-
Predict the binding affinity (scoring).
-
Identify key amino acid residues involved in the interaction.
-
Elucidate the binding mode, including hydrogen bonds and hydrophobic contacts.
-
Screen large libraries of compounds to identify potential drug candidates.[18]
Protocol: Molecular Docking Workflow
-
Target and Ligand Preparation:
-
Protein: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[21]
-
Ligand: Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry.
-
-
Binding Site Identification: Define the active site of the protein, often based on the location of a co-crystallized ligand or through predictive algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.[17][21]
-
Scoring and Analysis: The program's scoring function estimates the binding affinity for each pose. The top-ranked poses are then visually analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.[21]
}
General workflow for molecular docking.
While specific docking studies for this compound are not detailed in the provided literature, studies on similar hydrazone derivatives have shown promising results against targets like Mycobacterium tuberculosis, highlighting the therapeutic potential of this chemical class.[1] The docking results typically include a binding energy score and a list of interacting residues, which guide further optimization of the ligand to enhance its potency and selectivity.
PART 5: Conclusion
This guide has presented an integrated, multi-faceted approach to the study of this compound. By combining chemical synthesis, experimental characterization (FT-IR, SC-XRD), and a range of theoretical calculations (DFT, Hirshfeld analysis, molecular docking), we have constructed a comprehensive understanding of this molecule.
The experimental data provides a solid foundation, confirming the molecular structure and functional groups. Computational studies build upon this foundation, offering profound insights into the electronic properties, chemical reactivity, and the subtle intermolecular forces that govern its solid-state architecture. Finally, molecular docking illustrates a pathway for translating this fundamental knowledge into practical applications, particularly in the rational design of new therapeutic agents. This synergistic methodology, where theory and experiment inform and validate each other, represents the state-of-the-art in modern chemical and pharmaceutical research.
PART 6: References
-
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from AIP Publishing.
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot.
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from University of York Chemistry Teaching Labs.
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from Der Pharma Chemica.
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
-
Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
-
PLATINUM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from PLATINUM.
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from CrystalExplorer.
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from Department of Chemistry, UZH.
-
Kumar, P., & Kumar, A. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 2(1), 1011.
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from ResearchGate.
-
Sundaraganesan, N., et al. (2009). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Journal of Raman Spectroscopy, 40(12), 1935-1943.
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421.
-
Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2968–o2969.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia.
-
BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds. Retrieved from BenchChem.
-
Sabe, V. T., et al. (2019). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Medicinal Chemistry, 26(38), 6769-6788.
-
Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.
-
PubMed. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Retrieved from PubMed.
-
Wikipedia. (n.d.). CrystalExplorer. Retrieved from Wikipedia.
-
SciSpace. (n.d.). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Retrieved from SciSpace.
-
ResearchGate. (n.d.). B3LYP/6-311++G(d,p) optimized geometry of (AC) E = −.... Retrieved from ResearchGate.
-
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from Inpressco.
-
ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation | Request PDF*. Retrieved from ResearchGate.
-
Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Retrieved from Guidechem.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from PrepChem.com.
-
Head-Gordon, M., & Woodcock, H. L. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 125(3), 833–836.
-
Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Retrieved from Google Patents.
-
Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved from Google Patents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inpressco.com [inpressco.com]
- 11. researchgate.net [researchgate.net]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. researchgate.net [researchgate.net]
- 14. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CrystalExplorer - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 19. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Bromo-5-methoxybenzohydrazide (CAS No. 112584-40-4). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data with established best practices for handling aromatic bromine compounds and hydrazide derivatives to offer a complete safety framework.
Section 1: Compound Identification and Hazard Profile
This compound is a substituted aromatic hydrazide. Its structure, featuring a bromo-methoxy-phenyl ring linked to a hydrazide group, dictates its reactivity and toxicological profile. While specific toxicity data for this exact compound is limited, the primary hazards can be inferred from its constituent functional groups and available safety data sheets.
The hydrazide moiety is of particular note, as the broader class of hydrazines and their derivatives have been associated with potential health risks, including organ damage and carcinogenicity with prolonged exposure.[1][2][3] Therefore, a cautious and informed approach is mandatory.
1.1 GHS Classification and Hazards
Based on data for structurally similar compounds and available supplier information, this compound should be handled as a substance with the following potential hazards. Note that a definitive, universally adopted GHS classification is not available, so these are based on related structures like 2-Bromo-5-methoxybenzaldehyde and other aromatic hydrazides.[4][5][6][7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][7]
1.2 Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below. This data is crucial for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 112584-40-4 | [8][9][10][11] |
| Molecular Formula | C₈H₉BrN₂O₂ | [9] |
| Molecular Weight | 245.07 g/mol | [9][11] |
| Melting Point | 165 °C | |
| Appearance | Solid powder | N/A |
| Storage Temperature | Store Cold |
Section 2: Exposure Controls and Personal Protection
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The causality behind the recommended personal protective equipment (PPE) is to create a complete barrier against these routes, mitigating the risks of irritation and potential systemic effects.
2.1 Engineering Controls
-
Fume Hood: All handling of solid this compound that could generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent respiratory exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[12]
2.2 Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a system to prevent chemical contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[12][13]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. They must be inspected before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[13]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[12]
The following diagram illustrates the logical workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining the compound's integrity and preventing accidental exposure.
3.1 Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][12] Do not eat, drink, or smoke in the laboratory.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[14]
3.2 Storage
-
Container: Store in a tightly sealed, clearly labeled container.[12][14]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[12][14] The recommendation to "Store Cold" suggests refrigeration is appropriate.
-
Segregation: Store away from incompatible materials.
Section 4: Emergency and First Aid Procedures
A rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
4.1 First Aid Measures
The goal of first aid is to minimize injury while seeking professional medical help.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]
4.2 Spill Response Protocol
A systematic approach to spill cleanup minimizes the spread of contamination and risk of exposure.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain & Absorb: For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. If a solution, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into the waste container.[12][14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.
The following diagram outlines the logical flow of a chemical spill response.
Caption: General workflow for responding to a chemical spill.
Section 5: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[6]
Section 6: Toxicological and Ecological Information
6.1 Toxicological Summary
-
Acute Effects: As previously stated, the compound is expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[4][5][6][7]
-
Chronic Effects: There is no specific data on the chronic effects of this compound. However, it is prudent to consider the potential risks associated with the hydrazide functional group. Some hydrazines are considered potential carcinogens and can have effects on the liver, kidneys, and central nervous system upon long-term or repeated exposure.[3][15] Therefore, minimizing exposure is of utmost importance.
6.2 Ecological Information
References
- Safety Data Sheet - this compound. Fluorochem. [URL: https://www.fluorochem.co.uk/Products/DisplayProduct/F357773]
- This compound Information. BLD Pharm. [URL: https://www.bldpharm.com/products/112584-40-4.html]
- Material Safety Data Sheet - p-Bromoanisole, 95% (gc). Cole-Parmer. [URL: https://www.coleparmer.com/msds/04/p-Bromoanisole_95%25_(gc).pdf]
- 4-bromoanisole - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107510050]
- 4-Bromoanisole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=104-92-7]
- (For Synthesis) (m-Bromo Anisole) MSDS. Sisco Research Laboratories Pvt. Ltd. [URL: https://www.srlchem.com/msds/31335]
- 3-Bromo Anisole MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/27233_3-Bromo_Anisole.pdf]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259]
- 2-Bromo-5-methoxybenzhydrazide Product Page. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/2-bromo-5-methoxybenzhydrazide]
- 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-sds/D0044.pdf]
- 2-Bromo-5-methoxybenzaldehyde PubChem Entry. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/344480]
- 2-Bromo-5-methoxybenzhydrazide Product Page. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/112584-40-4]
- Safety Data Sheet. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-W010222_MSDS.pdf]
- SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=138642-47-4]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384410010]
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [URL: https://www.mdpi.com/2673-4591/11/1/21]
- A review of cancer risk associated with human exposure to hydrazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3898653/]
- A review of environmental and health risks of maleic hydrazide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3898652/]
- Hydrazines Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [URL: https://www.atsdr.cdc.gov/phs/phs.asp?id=585&tid=109]
- 2-Bromo-5-methoxybenzaldehyde Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702390]
- SAFETY DATA SHEET - 5-Bromo-2-methoxybenzaldehyde. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC349540010]
- Hydrazine Hazard Summary. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2016-09/documents/hydrazine.pdf]
Sources
- 1. A review of cancer risk associated with human exposure to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of environmental and health risks of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.se [fishersci.se]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 112584-40-4|this compound|BLD Pharm [bldpharm.com]
- 10. 2-Bromo-5-methoxybenzhydrazide | CymitQuimica [cymitquimica.com]
- 11. 112584-40-4 Cas No. | 2-Bromo-5-methoxybenzhydrazide | Apollo [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. epa.gov [epa.gov]
Methodological & Application
detailed synthesis protocol for 2-Bromo-5-methoxybenzohydrazide
An In-Depth Guide to the Synthesis of 2-Bromo-5-methoxybenzohydrazide for Advanced Research Applications
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-tested protocol for the multi-step synthesis of this compound, a key intermediate in the development of novel pharmaceutical compounds and other biologically active molecules. The synthesis begins with the regioselective bromination of 3-methoxybenzoic acid to yield 2-Bromo-5-methoxybenzoic acid. This intermediate is subsequently converted to its methyl ester via Fischer esterification, followed by hydrazinolysis to produce the target benzohydrazide. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and robust analytical characterization methods, ensuring reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. The hydrazide functional group is a versatile precursor for synthesizing a wide array of heterocyclic systems known for their pharmacological importance. The specific substitution pattern of this molecule makes it an attractive intermediate for creating targeted therapeutic agents.
The synthetic strategy outlined herein is a robust and scalable three-step process designed for a standard laboratory setting.
-
Bromination: We begin with the ortho-bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the position para to the methoxy group is already occupied by the carboxylic acid. The position ortho to the methoxy and meta to the deactivating carboxyl group is the most favorable for electrophilic aromatic substitution.
-
Esterification: The resulting carboxylic acid is converted into a methyl ester. This is a crucial activation step, as the ester is a much better leaving group than the hydroxyl group of the carboxylic acid, facilitating the subsequent nucleophilic attack by hydrazine.
-
Hydrazinolysis: The final step involves the reaction of the methyl ester with hydrazine hydrate. This is a classic nucleophilic acyl substitution reaction that efficiently displaces the methoxy group to form the desired hydrazide.
Overall Synthetic Pathway
Caption: Three-step synthesis of this compound.
Part 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid
This initial step is a critical electrophilic aromatic substitution to install the bromine atom at the correct position on the aromatic ring.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |
| 3-Methoxybenzoic Acid | 152.15 | 25.0 g (0.164 mol) | Starting Material |
| Glacial Acetic Acid | 60.05 | 100 mL | Solvent |
| Bromine (Br₂) | 159.81 | 8.5 mL (0.165 mol) | Brominating Agent |
| Deionized Water | 18.02 | ~1.5 L | Washing/Precipitation |
| 500 mL Round-bottom flask | - | 1 | Reaction Vessel |
| Reflux Condenser | - | 1 | Prevent Solvent Loss |
| Addition Funnel | - | 1 | Controlled Reagent Addition |
| Heating Mantle | - | 1 | Heat Source |
Step-by-Step Protocol
-
Setup: Assemble a 500 mL round-bottom flask with a reflux condenser and an addition funnel in a fume hood. Equip the top of the condenser with a gas trap (e.g., a tube leading to a beaker with sodium thiosulfate solution) to neutralize any escaping HBr or Br₂ vapors.
-
Dissolution: Charge the flask with 3-methoxybenzoic acid (25.0 g) and glacial acetic acid (100 mL). Stir the mixture until the solid is fully dissolved.
-
Bromine Addition: Carefully measure bromine (8.5 mL) and place it in the addition funnel. Add the bromine dropwise to the stirred solution over 30 minutes. The reaction is exothermic, and the solution will turn a dark orange/red color.
-
Expert Insight: The slow addition of bromine is crucial to control the reaction rate and prevent the formation of di-brominated byproducts. Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions.
-
-
Reaction: After the addition is complete, add 100 mL of water to the reaction mixture. Heat the flask to reflux using a heating mantle and maintain reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Cool the flask further in an ice bath for 1 hour. A precipitate of the crude product will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove acetic acid and any remaining salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-Bromo-5-methoxybenzoic acid as a white crystalline solid. Dry the product in a vacuum oven.
Characterization and Validation
-
Yield: Typically 75-80%.
-
Melting Point: 157-159 °C. A sharp melting point is indicative of high purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J=8.8 Hz, 1H), 7.50 (d, J=3.0 Hz, 1H), 6.95 (dd, J=8.8, 3.0 Hz, 1H), 3.84 (s, 3H, -OCH₃).
Part 2: Synthesis of Methyl 2-Bromo-5-methoxybenzoate
This standard Fischer esterification protocol converts the carboxylic acid into its corresponding methyl ester, activating it for the final step.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |
| 2-Bromo-5-methoxybenzoic Acid | 231.04 | 20.0 g (0.087 mol) | Starting Material |
| Methanol (Anhydrous) | 32.04 | 200 mL | Reagent and Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 4 mL | Acid Catalyst |
| Saturated Sodium Bicarbonate | - | ~150 mL | Neutralization |
| Brine | - | 50 mL | Washing |
| Anhydrous Magnesium Sulfate | - | ~5 g | Drying Agent |
| 500 mL Round-bottom flask | - | 1 | Reaction Vessel |
Step-by-Step Protocol
-
Setup: In a 500 mL round-bottom flask, dissolve 2-Bromo-5-methoxybenzoic acid (20.0 g) in anhydrous methanol (200 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (4 mL) dropwise while cooling the flask in an ice bath.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC until the starting carboxylic acid spot disappears.
-
Solvent Removal: Allow the mixture to cool and remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash it sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, and finally with brine (50 mL).
-
Causality: The bicarbonate wash is essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a white solid or pale oil that solidifies upon standing.
Part 3: Synthesis of this compound
This final step is a hydrazinolysis reaction that requires strict safety protocols due to the hazardous nature of hydrazine.
Critical Safety Considerations for Hydrazine Hydrate
WARNING: Hydrazine hydrate is highly toxic, corrosive, and a suspected human carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin. It also causes severe skin burns and eye damage and may cause an allergic skin reaction.
-
Handling: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate film), a lab coat, and chemical splash goggles with a face shield.
-
Spill & Waste: Have a hydrazine spill kit ready. All waste containing hydrazine must be quenched (e.g., with a dilute solution of sodium hypochlorite) and disposed of as hazardous waste according to institutional guidelines.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |
| Methyl 2-Bromo-5-methoxybenzoate | 245.07 | 18.0 g (0.073 mol) | Starting Material |
| Ethanol (95%) | 46.07 | 250 mL | Solvent |
| Hydrazine Hydrate (~64%) | 50.06 | 15 mL (~0.31 mol) | Reagent |
| Deionized Water | 18.02 | ~500 mL | Washing/Precipitation |
| 500 mL Round-bottom flask | - | 1 | Reaction Vessel |
Step-by-Step Protocol
-
Setup: In a 500 mL round-bottom flask, dissolve Methyl 2-Bromo-5-methoxybenzoate (18.0 g) in ethanol (250 mL).
-
Reagent Addition: Add hydrazine hydrate (15 mL) to the solution. A 4-5 fold molar excess of hydrazine is used to drive the reaction to completion.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 12 hours. A white precipitate of the product may begin to form during the reaction.
-
Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated slurry into 400 mL of ice-cold deionized water with vigorous stirring. A voluminous white precipitate will form.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water (4 x 100 mL) to remove excess hydrazine hydrate.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as fine white needles. Dry the product under vacuum.
Characterization of this compound
-
Appearance: White crystalline solid.
-
Yield: Typically 85-95% for the final step.
-
FTIR (KBr, cm⁻¹): Expect characteristic peaks around 3300-3200 (N-H stretching), 3050 (aromatic C-H), 1640 (C=O, Amide I), 1540 (N-H bending, Amide II).
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the aromatic protons, a singlet for the methoxy group protons (~3.8 ppm), and exchangeable signals for the -NH (~9.5 ppm) and -NH₂ (~4.4 ppm) protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbonyl carbon (~165 ppm), aromatic carbons (including two C-O and one C-Br), and the methoxy carbon (~56 ppm).
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₉BrN₂O₂ [M+H]⁺: 244.99, 246.99 (isotopic pattern for Br).
Overall Experimental Workflow
Caption: Comprehensive workflow from starting material to final product analysis.
References
-
Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Link
-
Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET. Link
-
Arkema Inc. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Link
-
Acros Organics. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Link
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Link
-
Naveen, S., et al. (2010). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E, 66(1), o73. Link
-
Zhang, R., et al. (2008). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E, 64(12), o2433. Link
-
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Link
-
PrepChem.com. (2023). Synthesis of 2-bromo-5-methoxybenzoic acid. Link
-
Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Link
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Link
-
Beilstein Journals. (n.d.). Supplementary Information. Link
-
ChemicalBook. (2018). 2-BROMO-5-METHOXYBENZOIC ACID synthesis. Link
- Zhu, H.-Y. (2011). *Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)
Preparation and Biological Evaluation of Schiff Bases Derived from 2-Bromo-5-methoxybenzohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff bases derived from 2-Bromo-5-methoxybenzohydrazide. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by the Schiff base scaffold, enhanced by the electronic properties of the bromo and methoxy substituents. We present detailed, step-by-step protocols for the synthesis of these Schiff bases via condensation reactions with various aldehydes and ketones. Furthermore, this document outlines robust methodologies for assessing their potential as anticancer, antimicrobial, and antioxidant agents. The causality behind experimental choices is elucidated, and quantitative data from representative studies are summarized to guide researchers in their drug discovery endeavors.
Introduction: The Significance of this compound Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone in the development of novel therapeutic agents.[1] Their facile synthesis, structural versatility, and wide range of biological activities make them attractive scaffolds for drug design.[2][3] The hydrazide moiety, in particular, is a key pharmacophore in numerous clinically approved drugs. The condensation of hydrazides with carbonyl compounds to form hydrazone-type Schiff bases introduces a critical linkage that often imparts significant biological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4]
The selection of this compound as a precursor is strategic. The presence of a bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.[5] Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence the overall reactivity and biological activity of the molecule.[6] This unique combination of functional groups on the benzohydrazide backbone makes its Schiff base derivatives promising candidates for multifaceted pharmacological investigations.
This guide will provide researchers with the necessary protocols to synthesize, purify, characterize, and evaluate the biological potential of this intriguing class of compounds.
Synthesis of Schiff Bases from this compound: A Step-by-Step Protocol
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with an aldehyde or a ketone. This reaction is often catalyzed by a few drops of acid and proceeds via a nucleophilic addition-elimination mechanism.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the selected aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) dissolved in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).[7]
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:
-
Melting Point: Determination of a sharp melting point is an indicator of purity.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR should show a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-9 ppm.[6] The signals corresponding to the aromatic protons and other specific protons of the molecule should also be present. ¹³C NMR will show a signal for the azomethine carbon around 140-160 ppm.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.
Biological Evaluation Protocols
The following protocols provide a framework for assessing the anticancer, antimicrobial, and antioxidant activities of the synthesized Schiff bases.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[6]
-
Normal cell line (e.g., MRC-5) for assessing selectivity[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Synthesized Schiff bases dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Schiff bases in the culture medium. Treat the cells with different concentrations of the compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Bromo- and Methoxy-Substituted Schiff Bases
| Compound/Complex | Cell Line | IC₅₀ (µg/mL) | Reference |
| Methoxy Schiff Base Complex (MnL2) | HepG2 | 2.6 ± 0.11 | [6] |
| Methoxy Schiff Base Complex (MnL2) | MCF-7 | 3.0 ± 0.2 | [6] |
| Cisplatin (Standard) | HepG2/MCF-7 | ~4.0 | [6] |
Note: Data for a closely related methoxy-substituted Schiff base complex is presented to illustrate potential efficacy.
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: Agar Well Diffusion and MIC Determination
The antimicrobial potential of the synthesized Schiff bases can be screened using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]
-
Fungal strains (e.g., Candida albicans)[3]
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile Petri dishes
-
Synthesized Schiff bases dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Sterile cork borer
Agar Well Diffusion Protocol:
-
Prepare Agar Plates: Prepare the agar plates with the respective media and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.
-
Create Wells: Create wells in the agar using a sterile cork borer.
-
Add Compounds: Add a fixed volume (e.g., 100 µL) of the Schiff base solutions at a specific concentration into the wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Minimum Inhibitory Concentration (MIC) Protocol:
-
Prepare Serial Dilutions: Prepare serial dilutions of the Schiff bases in a liquid broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Data Presentation: Antimicrobial Activity of Representative Schiff Bases
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base PC1 | E. coli | 62.5 | [3] |
| Schiff Base PC1 | S. aureus | 62.5 | [3] |
| Schiff Base PC2 | C. albicans | 62.5 | [10] |
Note: Data for representative Schiff bases are shown to provide a benchmark for expected activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity can be evaluated by the ability of the Schiff bases to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12]
Materials:
-
DPPH solution in methanol
-
Synthesized Schiff bases dissolved in methanol
-
Ascorbic acid (as a standard)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Solutions: Prepare different concentrations of the Schiff bases and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, mix the Schiff base solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculate Scavenging Activity: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation: Antioxidant Activity of Related Schiff Base Complexes
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | Reference |
| Schiff Base Metal Complexes | 3.24 - 6.44 | [11] |
| Ascorbic Acid (Standard) | 1.22 | [11] |
| Gallic Acid (Standard) | 2.02 | [11] |
Note: Data for Schiff base metal complexes are presented to indicate the potential for antioxidant activity.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of Schiff bases is intrinsically linked to the presence of the azomethine group. The lone pair of electrons on the nitrogen atom of the imine group is considered crucial for their biological activities.[6] The overall mechanism of action can be complex and multifaceted, often involving interactions with multiple biological targets.
For anticancer activity , proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[2] Some Schiff bases and their metal complexes have been shown to interact with DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription in cancer cells.
The antimicrobial activity is often attributed to the ability of the Schiff base to chelate with metal ions essential for microbial growth or to interact with microbial enzymes and proteins, disrupting their normal function. The lipophilicity of the molecule, enhanced by substituents like bromine, can facilitate its transport across the microbial cell membrane.
The antioxidant activity of phenolic Schiff bases is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them.[13] The presence of electron-donating groups like methoxy can enhance this activity by stabilizing the resulting phenoxy radical.
Caption: Key structural features influencing biological activity.
Conclusion and Future Perspectives
Schiff bases derived from this compound represent a promising class of compounds with the potential for significant pharmacological activities. The synthetic protocols outlined in this guide are robust and can be adapted for the preparation of a diverse library of derivatives. The biological evaluation methods described provide a solid foundation for screening these compounds as potential anticancer, antimicrobial, and antioxidant agents.
Future research should focus on expanding the library of these Schiff bases by utilizing a wider range of aldehydes and ketones to establish more comprehensive structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The development of metal complexes of these Schiff bases is also a promising avenue for enhancing their therapeutic potential. This guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents based on the versatile Schiff base scaffold.
References
-
Al-Ostoot, F. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3147. [Link]
-
Gaballa, A. S., et al. (2023). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. ChemistrySelect, 8(30), e202301198. [Link]
-
Edebi, N. V., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]
-
Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. [Link]
-
Abualdas, M. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(18), 5669. [Link]
-
Al-Jebouri, A. A., et al. (2024). Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. Frontiers in Chemistry, 12, 1368916. [Link]
-
Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661. [Link]
-
Husain, A., et al. (2012). Synthesis and biological evaluation of new hydrazide-Schiff bases. Acta Pharmaceutica Sciencia, 54(3). [Link]
-
Lu, X.-M. (2008). N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o11. [Link]
-
SciSpace. (n.d.). Schiff Base Metal Complexes as Anticancer Agents. SciSpace. [Link]
-
Unluer, D., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936-6963. [Link]
-
Eldehna, W. M., et al. (2022). New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. ResearchGate. [Link]
-
Yang, L., et al. (2010). Synthesis and Crystal Structures of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide and 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic Acid. Chinese Journal of Structural Chemistry, 29(7), 1056-1060. [Link]
-
Adole, V. A., et al. (2022). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Scientific African, 16, e01183. [Link]
-
Islam, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 14(1), 21-41. [Link]
-
Anouar, E. H., et al. (2014). A DFT Study Of Structure-Antioxidant Activity Relationship of a New Series of 2-Methoxybezohydrazide Schiff Bases. ResearchGate. [Link]
-
Al Zoubi, W., et al. (2016). Synthesis and antioxidant activities of Schiff bases and their complexes: a review. Applied Organometallic Chemistry, 30(10), 810-817. [Link]
-
Mohammad, M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. [Link]
-
Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor.org. [Link]
-
Perković, I., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 27(19), 6649. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. ResearchGate. [Link]
Sources
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. View of Synthesis and biological evaluation of new hydrazide-Schiff bases | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. impactfactor.org [impactfactor.org]
- 9. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. sejong.elsevierpure.com [sejong.elsevierpure.com]
Application Notes & Protocols: Synthesis of Novel Hydrazone Derivatives from 2-Bromo-5-methoxybenzohydrazide
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel hydrazone derivatives starting from 2-Bromo-5-methoxybenzohydrazide. Hydrazones are a versatile class of compounds possessing a characteristic azomethine group (–NHN=CH–) and are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide details the underlying chemical principles, provides a robust step-by-step protocol, and outlines the necessary analytical techniques for structural elucidation, tailored for researchers in organic synthesis and drug development.
Scientific Introduction & Significance
Hydrazide-hydrazone derivatives are a cornerstone in modern medicinal chemistry. The unique structural motif, featuring an azomethine linkage, imparts a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][3][4] The ease of their synthesis and the ability to readily modify their structure by selecting different carbonyl compounds (aldehydes and ketones) make them attractive scaffolds for developing new therapeutic agents.[5][6]
The core reaction involves the condensation of a hydrazide with a carbonyl compound. This application note focuses on utilizing this compound as the hydrazide precursor. The presence of the bromo and methoxy substituents on the benzene ring provides a unique electronic and steric environment, potentially leading to derivatives with enhanced or novel biological activities. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final compounds.
Synthesis Pathway Overview
The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, this compound, from its corresponding benzoic acid. The second, and primary, stage is the condensation of this hydrazide with a selected aldehyde or ketone to yield the final hydrazone derivative.
Diagram of the General Synthetic Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. omicsonline.org [omicsonline.org]
- 3. tpcj.org [tpcj.org]
- 4. ijbpr.net [ijbpr.net]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols: 2-Bromo-5-methoxybenzohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-5-methoxybenzohydrazide as a key building block for the synthesis of a variety of medicinally important heterocyclic compounds. This document outlines detailed protocols for the preparation of the precursor and its subsequent transformation into 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The rationale behind the experimental choices and potential biological applications of the synthesized compounds are also discussed.
Introduction: The Significance of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and agrochemicals. The 2-bromo-5-methoxyphenyl moiety is a valuable pharmacophore, and its incorporation into heterocyclic systems can lead to compounds with enhanced biological activities. This compound is a highly versatile precursor, possessing multiple reactive sites that can be exploited to construct diverse five-membered heterocyclic rings. The presence of the bromo and methoxy groups on the phenyl ring offers opportunities for further structural modifications, making it an attractive starting material in drug discovery programs. Hydrazides and their Schiff bases are well-established precursors for various heterocyclic systems and have been reported to exhibit a range of biological activities, including antimicrobial and carcinostatic effects.[1]
Synthesis of the Precursor: this compound
The synthesis of this compound is a two-step process starting from the commercially available m-anisic acid.
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid
The first step involves the regioselective bromination of m-anisic acid.
Protocol:
-
In a fume hood, dissolve m-anisic acid (1.67 mol) in glacial acetic acid (1 L).
-
Slowly add bromine (85 mL) to the solution with stirring.
-
Add water (1 L) to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
The precipitated product, 2-Bromo-5-methoxybenzoic acid, is collected by filtration.
-
Wash the solid with cold water and dry to obtain the pure product.[2]
Yield: Approximately 79%.
Characterization Data (for 2-Bromo-5-methoxybenzoic acid):
-
Appearance: White solid.
-
Melting Point: 154-156 °C.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J=8.8 Hz, 1H), 7.50 (d, J=3.0 Hz, 1H), 6.95 (dd, J=8.8, 3.0 Hz, 1H), 3.84 (s, 3H, -OCH₃).[3]
-
MS (ESI): m/z [M-H]⁻ 229, [M-H+2]⁻ 231.[3]
Step 2: Synthesis of this compound
The synthesized benzoic acid derivative is then converted to the corresponding hydrazide.
Protocol:
-
A mixture of 2-Bromo-5-methoxybenzoic acid (0.08 mol) and ethanol (150 mL) is placed in a round-bottom flask.
-
Add concentrated sulfuric acid (2-3 mL) dropwise as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The crude ester is obtained and can be used in the next step without further purification.
-
To the ethanolic solution of the crude ester, add hydrazine hydrate (99%) (0.015 mol).
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the solid this compound precipitates out.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to get the pure product.[4]
Expected Characterization Data (based on related structures):
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the methoxy group protons, and the -NH and -NH₂ protons of the hydrazide moiety.
-
¹³C NMR (DMSO-d₆): Expect signals for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the hydrazide.
Application in Heterocyclic Synthesis
This compound serves as a versatile synthon for various heterocyclic systems. The following sections detail the protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5] A common method for their synthesis is the dehydrative cyclization of N-acylhydrazones.
Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Protocol:
Part A: Synthesis of N'- (substituted benzylidene)-2-bromo-5-methoxybenzohydrazide (Acylhydrazone Intermediate)
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add a substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The precipitated N-acylhydrazone is filtered, washed with cold ethanol, and dried.
Part B: Oxidative Cyclization to 1,3,4-Oxadiazole
-
To a solution of the synthesized N-acylhydrazone (1 mmol) in a suitable solvent like DMF or ethanol, add an oxidizing agent. A common system is iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃).[7]
-
Reflux the reaction mixture for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with sodium thiosulfate solution (to remove excess iodine) and then with water.
-
The crude product is purified by recrystallization or column chromatography.
Table 1: Reaction Conditions for 1,3,4-Oxadiazole Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) |
| Acylhydrazone Formation | This compound, Aromatic aldehyde, Glacial acetic acid (cat.) | Ethanol | Reflux | 2-4 |
| Oxidative Cyclization | N-Acylhydrazone, I₂, K₂CO₃ | DMF/Ethanol | Reflux | 4-6 |
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
1,3,4-Thiadiazole derivatives are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[8][9] A common route to synthesize these compounds involves the reaction of acid hydrazides with isothiocyanates followed by cyclization.
Workflow for 1,3,4-Thiadiazole Synthesis:
Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.
Protocol:
-
A mixture of this compound (1 mmol) and an appropriate aryl isothiocyanate (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the resulting solid N-aroylthiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
The dried intermediate is then added slowly to concentrated sulfuric acid (5-10 mL) with cooling in an ice bath.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is then carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is purified by recrystallization from a suitable solvent.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[10][11] One common synthetic route involves the reaction of N-aroylthiosemicarbazides with a base.
Workflow for 1,2,4-Triazole Synthesis:
Caption: General workflow for the synthesis of 1,2,4-triazoles.
Protocol:
-
The N-aroylthiosemicarbazide intermediate (1 mmol), synthesized as described in section 3.2, is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 10 mL).
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is filtered to remove any insoluble impurities.
-
The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the triazole product.
-
The solid is filtered, washed with water, and purified by recrystallization.
Potential Biological Applications
The heterocyclic systems synthesized from this compound are expected to possess a range of biological activities, drawing from the known efficacy of similar structures.
-
Anticancer Activity: Many 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been reported to exhibit significant anticancer properties.[12][13] The presence of the bromo and methoxy substituents on the phenyl ring can contribute to enhanced cytotoxicity against various cancer cell lines. It is recommended to screen the synthesized compounds against a panel of human cancer cell lines to evaluate their potential as anticancer agents.
-
Antimicrobial Activity: Benzohydrazide derivatives and the resulting five-membered heterocycles are known to have antimicrobial activity.[4][12] The synthesized compounds should be evaluated for their antibacterial and antifungal activities against a range of pathogenic microorganisms.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The potential for these compounds in drug discovery, particularly in the areas of oncology and infectious diseases, warrants further investigation into their biological activities.
References
-
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Sarojini, B. K., et al. "2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 11, 2009, pp. o2968. [Link]
-
Kumar, S., et al. "Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives." European Journal of Medicinal Chemistry, vol. 69, 2013, pp. 637-51. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Powers, J. C., et al. "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." Chemical Science, vol. 8, no. 5, 2017, pp. 3875-3880. [Link]
-
Bentham Open. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." The Open Medicinal Chemistry Journal, vol. 19, 2025. [Link]
-
ResearchGate. "Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives." [Link]
-
Journal of Chemical Reviews. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews, vol. 4, no. 3, 2022, pp. 255-268. [Link]
-
History of Medicine. "Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide." [Link]
-
ResearchGate. "Approaches to oxadiazole synthesis from monoacyl hydrazide." [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Nature. "Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur." [Link]
-
ResearchGate. "Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides." [Link]
-
Al-Abdullah, E. S., et al. "Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity." Molecules, vol. 22, no. 11, 2017, p. 1999. [Link]
-
ResearchGate. "1 H-and 13 C-NMR Spectra of benzohydrazine derivatives." [Link]
-
Royal Society of Chemistry. "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." [Link]
-
Siddiqui, N., et al. "Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles." Archiv der Pharmazie, vol. 343, no. 3, 2010, pp. 129-41. [Link]
-
Frontiers in Molecular Biosciences. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." [Link]
-
Beilstein Journals. "Supplementary Information." [Link]
-
Moroccan Journal of Chemistry. "A brief study of various synthetic methods of triazoles derivatives and their biological potential." [Link]
-
Liu, G., et al. "(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 10, 2008, pp. o2260. [Link]
-
National Center for Biotechnology Information. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." [Link]
-
MDPI. "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." [Link]
-
Sci-Hub. "The reaction of isothiocyanates with 2‐cyanoethanoic acid hydrazide. A novel synthesis of 1,3,4‐thiadiazoles." [Link]
-
Oriental Journal of Chemistry. "One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction." [Link]
-
Wei, Y., et al. "N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 7, 2009, pp. o1649. [Link]
-
ResearchGate. "[4+1] Cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5." [Link]
- Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
Wang, Y., et al. "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." Molecules, vol. 22, no. 12, 2017, p. 2049. [Link]
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
analytical techniques for the characterization of 2-Bromo-5-methoxybenzohydrazide
An Expert's Guide to the Analytical Characterization of 2-Bromo-5-methoxybenzohydrazide
Abstract
This compound is a substituted benzohydrazide molecule with significant potential as a precursor in the synthesis of heterocyclic systems and as an intermediate for pharmaceutically relevant compounds.[1] Its utility in drug development and materials science necessitates a robust and comprehensive analytical characterization to ensure structural integrity, confirm identity, and establish purity. This guide provides a detailed framework of analytical techniques and step-by-step protocols tailored for the definitive characterization of this compound, intended for researchers, chemists, and quality control professionals. The methodologies herein are grounded in fundamental principles and validated practices, ensuring reliable and reproducible results.
Molecular Profile and Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform the selection of appropriate analytical techniques and the design of experimental parameters.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |
| Molecular Weight | 245.08 g/mol | Calculated |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 385 K (112 °C) for a derivative | [1] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [3] |
Structural Elucidation: A Multi-Technique Approach
No single technique can provide a complete picture of a molecule's identity. True confidence in structural characterization is achieved by integrating data from multiple orthogonal techniques. This section details the core spectroscopic and spectrometric methods for elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments. For this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the presence of the hydrazide and methoxy groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for hydrazides due to its ability to solvate the polar N-H protons.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Data Processing:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., DMSO-d₆ at δ 39.52 ppm).[5]
-
Integrate the peaks in the ¹H NMR spectrum and identify their multiplicities (singlet, doublet, etc.).
-
Expected Results & Interpretation
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.8 - 11.9 | Singlet (broad) | 1H | -C(O)NH- | Amide protons are often downfield and can be broad due to quadrupole effects and exchange.[6] |
| ~7.0 - 7.9 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted benzene ring. The specific pattern will confirm the 1,2,4-substitution. |
| ~4.5 | Singlet (broad) | 2H | -NH₂ | Hydrazine protons are exchangeable and often appear as a broad singlet. |
| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are typically a sharp singlet in this region.[6] |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the hydrazide group. |
| ~155 - 160 | C-OCH₃ | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~110 - 135 | Ar-C | Remaining aromatic carbons, including the carbon bearing the bromine atom (C-Br). |
| ~56 | -OCH₃ | Methoxy carbon. |
Mass Spectrometry (MS)
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. For this compound, MS is critical for confirming the molecular formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a highly characteristic isotopic pattern that serves as a definitive marker.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation & Acquisition:
-
Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like hydrazides.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster.
-
Compare the observed m/z value with the calculated exact mass for the expected molecular formula (C₈H₉BrN₂O₂).
-
Analyze the isotopic pattern of the molecular ion peak.
-
Expected Results & Interpretation
-
Exact Mass: The calculated exact mass of the protonated molecule [C₈H₁₀BrN₂O₂]⁺ is approximately 244.9978 Da (for ⁷⁹Br) and 246.9957 Da (for ⁸¹Br). The HRMS measurement should match this value within a few parts per million (ppm).
-
Isotopic Pattern: The most telling feature will be the presence of two major peaks in the molecular ion cluster, separated by ~2 m/z units, with nearly identical intensities (M+ and M+2 peaks). This doublet is the classic signature of a monobrominated compound.
Table 4: Expected Molecular Ion Cluster in Mass Spectrum
| Ion | Isotope | Calculated m/z | Expected Relative Intensity |
| [M+H]⁺ | ⁷⁹Br | ~244.9978 | 100% |
| [M+H]⁺ | ⁸¹Br | ~246.9957 | ~97% |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and effective technique to confirm the presence of the key hydrazide (-C=O, -N-H) and ether (-C-O) functionalities in the target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.
-
-
Instrumentation & Acquisition:
-
Use an FTIR spectrometer equipped with a universal ATR sampling accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
Expected Results & Interpretation
The FTIR spectrum provides a molecular fingerprint. Key absorption bands confirm the presence of specific functional groups.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3200 | N-H Stretch | -NH₂ and -NH- | Strong, often multiple bands characteristic of the hydrazide moiety.[6] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring.[7] |
| 2950 - 2850 | C-H Stretch | -OCH₃ | Aliphatic C-H stretching from the methoxy group.[7] |
| 1680 - 1630 | C=O Stretch | Amide I band | A strong, sharp absorption characteristic of the carbonyl group in the hydrazide.[4][6] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands indicating the benzene ring skeleton. |
| 1250 - 1200 | C-O Stretch | Aryl-O-CH₃ | Asymmetric stretching of the aryl ether linkage. |
| 1150 - 1000 | C-N Stretch | C-N | Stretching vibration of the carbon-nitrogen bond.[7] |
Workflow for Spectroscopic Characterization
Caption: Workflow for structural elucidation.
Purity Assessment and Quantification
Once the structure is confirmed, it is crucial to determine the purity of the sample. High-Performance Liquid Chromatography is the gold standard for this purpose due to its high resolution and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule of moderate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the ideal choice.[8][9] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing more non-polar compounds to be retained longer. A UV detector is highly effective as the aromatic ring and carbonyl group act as strong chromophores.[8]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation:
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Solution: Accurately prepare a stock solution of a reference standard of this compound at ~1 mg/mL in diluent. Prepare a working standard of ~0.1 mg/mL by diluting the stock.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan with PDA and select an appropriate wavelength (e.g., ~254 nm or the λmax). A study on a similar derivative found maximum absorption at 289 nm.[10]
-
Injection Volume: 10 µL.
-
Gradient Elution (for method development):
-
Start with a shallow gradient to find the approximate elution time, for example:
-
Time 0 min: 10% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 26 min: 10% B
-
Time 30 min: 10% B (re-equilibration)
-
-
-
Once the retention time is known, an isocratic method can be developed for routine analysis to improve speed and reproducibility.
-
-
Data Analysis and System Suitability:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be between 0.8 and 1.5, and the theoretical plates should be > 2000.[9]
-
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity determination.
Thermal Properties Analysis
Understanding the thermal behavior of a compound is crucial for determining its stability, melting point, and polymorphic form.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature, revealing thermal events like decomposition or desolvation.[11] DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying transitions like melting, crystallization, and glass transitions.[11] Performing these analyses simultaneously (STA) provides a comprehensive thermal profile.[12]
Experimental Protocol: TGA/DSC
-
Instrumentation:
-
A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum or ceramic).
-
-
Acquisition Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.[13]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above any expected transitions (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
Expected Results & Interpretation
-
DSC Thermogram: An endothermic peak will be observed corresponding to the melting point of the compound. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
TGA Thermogram: The TGA curve should remain flat until the compound begins to decompose. A sharp drop in mass indicates the onset of thermal decomposition. For a pure, anhydrous, and non-solvated sample, no significant mass loss should occur before the decomposition temperature.[13] The thermal stability of a derivative has been previously studied.[10]
Definitive Structure Confirmation: Single Crystal X-ray Diffraction
When an unambiguous, three-dimensional structure is required, Single Crystal X-ray Diffraction is the definitive technique.
Principle of Causality: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is a function of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. This method has been successfully used to characterize derivatives of this compound.[1][10]
Protocol: This is a specialized technique requiring the growth of suitable single crystals, followed by analysis using a diffractometer. The resulting data confirms the molecular structure and provides details on crystal packing and intermolecular interactions.
Conclusion: An Integrated Analytical Strategy
The characterization of this compound is a process of building a self-validating system of evidence. The integrated data from NMR, MS, and FTIR confirms the molecular structure and functional groups. HPLC provides quantitative data on purity, while thermal analysis establishes its stability and melting point. Finally, X-ray crystallography can offer the ultimate, unambiguous structural proof. By following these detailed protocols, researchers can ensure the quality and identity of their material, providing a solid foundation for its application in further research and development.
References
-
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from AIP Scitation. [Link]
-
Sci-Hub. (2019). Growth and characterization of this compound derivative—a nonlinear optical single crystal. Materials Research Express. [Link]
-
National Library of Medicine. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. PubMed. [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from derpharmachemica.com. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from derpharmachemica.com. [Link]
-
ResearchGate. (n.d.). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. PMC. [Link]
-
ResearchGate. (n.d.). Thermal Analysis of BR: (a) TGA-DSC thermogram demonstrating mass loss and heat flow. [Link]
-
National Center for Biotechnology Information. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. PMC. [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. (n.d.). Supporting Information. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]
-
NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxybenzaldehyde 97 7507-86-0 [sigmaaldrich.com]
- 3. 7507-86-0 CAS MSDS (2-Bromo-5-methoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sci-hub.box [sci-hub.box]
- 11. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. iitk.ac.in [iitk.ac.in]
Mastering the Purification of 2-Bromo-5-methoxybenzohydrazide: A Step-by-Step Guide to Recrystallization
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Bromo-5-methoxybenzohydrazide via recrystallization. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to explain the underlying principles and causality behind each step. We explore solvent selection strategies, provide a step-by-step experimental workflow, offer a troubleshooting guide for common challenges, and detail necessary safety precautions. The objective is to equip scientists with the expertise to obtain high-purity this compound, a critical intermediate in the synthesis of pharmaceutically relevant compounds.[1][2]
Introduction: The Importance of Purity
This compound is a key organic building block used in the synthesis of various heterocyclic systems and Schiff bases, many of which are investigated for their pharmaceutical potential.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate downstream purification processes.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] A successful recrystallization yields a product of significantly higher purity by selectively precipitating the desired compound into a crystalline solid while the impurities remain dissolved in the solvent (mother liquor).[4]
This document serves as a field-proven guide to developing and executing a robust recrystallization protocol for this compound.
Physicochemical Properties & Characterization
Understanding the physical properties of this compound is the foundation for designing an effective purification strategy.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 112584-40-4 | [5][6][7] |
| Molecular Formula | C₈H₉BrN₂O₂ | Derived from structure. |
| Molecular Weight | 245.07 g/mol | Derived from formula. |
| Appearance | Typically a white to off-white solid or powder. | [8] (Based on precursor) |
| Melting Point (m.p.) | Not explicitly reported in literature. Must be determined experimentally. Precursor (2-Bromo-5-methoxybenzoic acid) melts at 157-159 °C.[8] | Experimental determination is crucial for purity assessment. |
| Solubility Profile | Sparingly soluble in cold polar protic solvents (e.g., ethanol, methanol), with solubility increasing significantly upon heating. | Inferred from recrystallization data for analogous hydrazides.[2][9] |
The Cornerstone of Purity: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent system should meet four primary criteria:
-
High Solubilizing Power for the Solute at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[4]
-
Low Solubilizing Power for the Solute at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery upon cooling.[3][10]
-
Differential Solubility for Impurities: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[11]
-
Volatility and Inertness: The solvent should have a relatively low boiling point for easy removal during the drying phase and must not react with the compound being purified.[10]
Protocol 3.1: Systematic Solvent Screening
A small-scale, trial-and-error approach is the most reliable method for identifying the optimal solvent.[11]
Materials:
-
Crude this compound (~50 mg per test)
-
Test tubes
-
Heat gun or sand bath
-
Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Water, Toluene)
Procedure:
-
Place ~50 mg of the crude solid into a test tube.
-
Add the candidate solvent dropwise at room temperature, agitating after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.[3]
-
If the solid is insoluble at room temperature, begin heating the mixture gently while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Data Interpretation:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly soluble | Very soluble | Abundant, well-defined crystals | Excellent Candidate [2][9] |
| Methanol | Sparingly soluble | Very soluble | Good crystal formation | Good Candidate [12][13] |
| Water | Insoluble | Insoluble | N/A | Poor (Consider for solvent pair) |
| Ethyl Acetate | Moderately soluble | Very soluble | Fair recovery, potential for oiling | Possible, but may need optimization |
| Toluene | Insoluble | Moderately soluble | Slow crystallization | Possible, less practical than alcohols |
| Ethanol/Water | Sparingly soluble | Very soluble | Excellent crystal formation | Excellent Candidate (Solvent Pair) |
Detailed Application Protocol: Recrystallization of this compound
This protocol assumes the use of Ethanol as the primary recrystallization solvent.
Materials & Equipment:
-
Crude this compound
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for larger scales)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Reagent grade Ethanol
-
Spatula, glass stir rod
-
Watch glass
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
On a hot plate in a fume hood, add a small portion of ethanol and begin heating the slurry with gentle stirring.
-
Continue adding hot ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which ensures maximum recovery upon cooling.[3] Avoid adding a large excess of solvent.
-
-
Decolorization & Hot Filtration (If Necessary):
-
If the hot solution has a noticeable color, add a small amount (spatula tip) of activated charcoal and boil for a few minutes.
-
If there are insoluble impurities (including charcoal), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel and rapidly pour the hot solution through it. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality: The wash solvent must be cold to avoid re-dissolving the purified product.[14]
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
-
-
Drying:
-
Transfer the crystalline solid from the funnel to a pre-weighed watch glass.
-
Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator. Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent presence from affecting subsequent reactions.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out (Product separates as a liquid instead of solid) | Solution is supersaturated; cooling too quickly; melting point of solute is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent or a solvent pair.[11][15] |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Premature Crystallization (During hot filtration) | Funnel and receiving flask were too cold. | Ensure all glassware for the hot filtration is pre-heated. If crystallization occurs, add a small amount of hot solvent to redissolve the solid and continue. |
| Low Recovery / Yield | Too much solvent was used; compound has significant solubility in cold solvent; crystals were not washed with cold solvent. | Optimize the solvent volume in future runs. Ensure adequate cooling time in the ice bath. Always use ice-cold solvent for washing the filter cake. |
| Colored Crystals | Colored impurities were not fully removed. | Use activated charcoal during the dissolution step. A second recrystallization may be necessary. |
Safety & Handling
All work should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Hot Surfaces: Use caution when working with hot plates and hot glassware to prevent burns.
Always consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used before beginning work.
References
-
Jasinski, J. P., et al. (n.d.). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2968. Available at: [Link]
-
Yathirajan, H. S., et al. (n.d.). 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o389. Available at: [Link]
-
Igwe, O. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. Available at: [Link]
-
Not Voodoo. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Available at: [Link]
-
Narayana, B., et al. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o145. Available at: [Link]
-
ResearchGate. (2019). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Fun, H.-K., et al. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2260. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. 2-BROMO-5-METHOXYBENZENE-1-CARBOHYDRAZIDE CAS#: 112584-40-4 [m.chemicalbook.com]
- 6. 112584-40-4 Cas No. | 2-Bromo-5-methoxybenzhydrazide | Apollo [store.apolloscientific.co.uk]
- 7. 112584-40-4|this compound|BLD Pharm [bldpharm.com]
- 8. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Synthesis of 2-Bromo-5-methoxybenzohydrazide Derivatives: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds
Benzohydrazides are a privileged class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] These scaffolds are key components in the development of novel therapeutic agents, exhibiting properties that include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The versatility of the benzohydrazide core allows for the synthesis of diverse derivatives, such as Schiff bases, through straightforward and efficient chemical modifications. This adaptability makes them attractive starting points for drug discovery campaigns.
This application note provides a comprehensive, step-by-step experimental guide for the synthesis of 2-Bromo-5-methoxybenzohydrazide and its subsequent derivatization into Schiff bases. The protocols detailed herein are designed for researchers and scientists in the field of drug development, offering not only a procedural walkthrough but also the underlying scientific rationale for key experimental choices.
Overall Synthetic Strategy
The synthesis of this compound derivatives is typically achieved through a three-step sequence starting from 2-Bromo-5-methoxybenzoic acid. This precursor is first converted to its methyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield the core intermediate, this compound. Finally, this hydrazide is condensed with various aromatic aldehydes to produce a library of Schiff base derivatives.
Caption: Overall workflow for the synthesis of this compound derivatives.
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success and reproducibility of the synthesis.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 2-Bromo-5-methoxybenzoic Acid | C₈H₇BrO₃ | 231.04 | ≥98% | Sigma-Aldrich | Starting material. |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Fisher Scientific | Reagent and solvent. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated, 95-98% | J.T. Baker | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | EMD Millipore | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular, ≥99% | Acros Organics | Drying agent. |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% in H₂O | Alfa Aesar | Highly toxic. Handle in a fume hood. |
| Ethanol | C₂H₅OH | 46.07 | 200 proof, absolute | Decon Labs | Solvent. |
| Aromatic Aldehydes | Varies | Varies | ≥97% | Various | For derivatization. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | VWR | Catalyst. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Bromo-5-methoxybenzoate (Esterification)
This protocol employs the Fischer esterification method, an acid-catalyzed equilibrium reaction. Using an excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield of the desired ester.[3][4]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol).
-
Add 100 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution. The addition is exothermic and should be done slowly.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, Methyl 2-bromo-5-methoxybenzoate, can be used in the next step without further purification if it appears as a clean oil or solid.[5]
Protocol 2: Synthesis of this compound (Hydrazinolysis)
Hydrazinolysis is the nucleophilic acyl substitution of the ester with hydrazine. This reaction is typically efficient and driven to completion by the formation of the stable hydrazide.[1]
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude Methyl 2-bromo-5-methoxybenzoate (assuming quantitative yield from the previous step, ~43.3 mmol) in 100 mL of ethanol.
-
Add hydrazine hydrate (80% solution, 6.5 mL, ~130 mmol, 3 equivalents) to the solution. The use of an excess of hydrazine hydrate ensures the complete conversion of the ester.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate). The disappearance of the starting ester spot indicates completion.
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine or other impurities.
-
Dry the product under vacuum to obtain pure this compound as a white solid.
Protocol 3: General Procedure for the Synthesis of this compound Schiff Base Derivatives
The formation of a Schiff base involves the condensation of the primary amine of the hydrazide with the carbonyl group of an aldehyde, typically under acidic catalysis, to form an imine.[6][7]
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.08 mmol) in 20 mL of ethanol, with gentle warming if necessary.
-
In a separate beaker, dissolve an equimolar amount of the desired aromatic aldehyde (4.08 mmol) in 10 mL of ethanol.
-
Add the aldehyde solution to the solution of the hydrazide.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated Schiff base derivative by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.[8]
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Method | Expected Data |
| Methyl 2-Bromo-5-methoxybenzoate | ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) |
| IR (ATR) | ν (cm⁻¹): ~1730 (C=O, ester), ~1250 (C-O, ester) | |
| This compound | ¹H NMR (DMSO-d₆) | δ (ppm): ~9.5 (s, 1H, NH), ~7.5 (d, 1H), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~4.5 (s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) |
| IR (ATR) | ν (cm⁻¹): ~3300, 3200 (N-H, stretch), ~1640 (C=O, amide I), ~1540 (N-H, bend, amide II) | |
| Schiff Base Derivative (example) | ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~8.5 (s, 1H, N=CH), aromatic protons, ~3.8 (s, 3H, OCH₃) |
| IR (ATR) | ν (cm⁻¹): ~3200 (N-H), ~1650 (C=O), ~1600 (C=N) | |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific aromatic aldehyde used in the Schiff base formation.
Caption: Simplified mechanism of Schiff base formation.
Troubleshooting and Scientific Insights
-
Low Yield in Esterification: If the yield of the ester is low, ensure that the methanol is anhydrous, as water can shift the equilibrium back to the reactants. Increasing the reaction time or the amount of acid catalyst can also improve the yield.[8]
-
Incomplete Hydrazinolysis: The reaction between the ester and hydrazine can sometimes be sluggish. Ensure an adequate excess of hydrazine hydrate is used and that the reflux is maintained for a sufficient duration.
-
Purification of Schiff Bases: Schiff bases are often crystalline solids that can be effectively purified by recrystallization. Ethanol is a common solvent of choice. If the product is difficult to dissolve, a co-solvent system or a higher boiling point solvent may be necessary.[8]
Conclusion
The synthetic pathways described in this application note provide a robust and reliable method for the preparation of this compound and its derivatives. By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently generate libraries of novel compounds for biological screening and advance the field of drug discovery.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available from: [Link]
-
The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. 2018;7(7):694-702. Available from: [Link]
-
Lu, X. et al. N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. 2008;64(11):o2048. Available from: [Link]
-
El-Gammal, O. A. et al. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports. 2022;12(1):15951. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
-
Khan, K. M. et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2014;19(8):12533-12551. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
MIT DSpace. 5.310 F17 Experiment 5: Fischer Esterification. Available from: [Link]
-
Reynolds, J. D. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. 2014. Available from: [Link]
-
Al-Masoudi, W. A. New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impact Factor. 2022;8(6):10-15. Available from: [Link]
-
Ye, D. M. et al. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. 2013;25(10):5559-5562. Available from: [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Page loading... [guidechem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. impactfactor.org [impactfactor.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis and Derivatization of Bioactive Scaffolds via Reaction of 2-Bromo-5-methoxybenzohydrazide with Aromatic Aldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Hydrazone Linkage
The condensation reaction between a hydrazide and an aldehyde is a cornerstone of modern medicinal chemistry, providing a robust and versatile route to a class of Schiff bases known as hydrazones.[1][2] These structures are not merely synthetic intermediates but are recognized as significant pharmacophores in their own right, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5][6]
This guide focuses on the specific reaction between 2-Bromo-5-methoxybenzohydrazide and various aromatic aldehydes. This particular hydrazide offers a synthetically useful scaffold: the bromo and methoxy substituents on the phenyl ring provide opportunities for further functionalization and modulate the electronic properties and lipophilicity of the final molecule, which are critical parameters in drug design.
The primary reaction yields N'-Arylmethylene-2-bromo-5-methoxybenzohydrazides (Scheme 1). These hydrazones serve as pivotal precursors for the synthesis of other important five-membered heterocyclic systems, most notably 2,5-disubstituted 1,3,4-oxadiazoles, which are also a privileged class of compounds in drug discovery.[7][8] This document provides a detailed exploration of the underlying mechanisms, step-by-step experimental protocols, and critical insights for researchers aiming to leverage this chemistry in their work.
Part 1: Reaction Mechanisms and Rationale
Mechanism of Hydrazone Formation
The formation of a hydrazone from this compound and an aromatic aldehyde is a classic nucleophilic addition-elimination reaction, typically catalyzed by a small amount of acid.[1][9]
Causality Behind the Mechanism:
-
Activation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of the aromatic aldehyde by an acid catalyst (e.g., H₂SO₄, CH₃COOH). This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the benzohydrazide acts as the nucleophile. Its lone pair of electrons attacks the now highly electrophilic carbonyl carbon. The enhanced nucleophilicity of hydrazine derivatives compared to simple amines is attributed to the "alpha effect"—the presence of an adjacent atom (the other nitrogen) with a lone pair of electrons.[10]
-
Proton Transfer & Intermediate Formation: A proton transfer occurs, leading to the formation of a neutral tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
-
Elimination and Product Formation: The lone pair on the secondary nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond. A final deprotonation step regenerates the acid catalyst and yields the stable hydrazone product.[1][10]
Caption: Acid-catalyzed mechanism for hydrazone synthesis.
Mechanism of Oxidative Cyclization to 1,3,4-Oxadiazoles
The synthesized hydrazones are excellent precursors for 1,3,4-oxadiazoles. This transformation is an oxidative cyclization reaction, requiring an oxidizing agent to facilitate the ring closure and aromatization.[11][12] A common and effective method involves the use of iodine in the presence of a mild base or an oxidizing salt like mercuric oxide.[8][13]
Rationale for the Cyclization Protocol:
-
Enolization/Deprotonation: The reaction often proceeds via the enolic tautomer of the hydrazone's amide moiety, facilitated by a base or the reaction conditions.
-
Intramolecular Cyclization: The enolic oxygen acts as a nucleophile, attacking the imine carbon (C=N). This forms a five-membered dihydro-oxadiazole ring intermediate.
-
Oxidation: The oxidizing agent (e.g., I₂, HgO) abstracts two hydrogen atoms from the ring, leading to the formation of a stable, aromatic 1,3,4-oxadiazole ring system.[13]
Caption: General pathway for hydrazone to 1,3,4-oxadiazole conversion.
Part 2: Experimental Protocols
These protocols are designed to be self-validating. Successful synthesis of the hydrazone in Protocol A is a prerequisite for proceeding to Protocol B. Characterization at each stage is critical.
Protocol A: General Procedure for the Synthesis of N'-Arylmethylene-2-bromo-5-methoxybenzohydrazides
Objective: To synthesize a series of hydrazone derivatives via the condensation of this compound with various substituted aromatic aldehydes.
Materials & Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (or 2-3 drops of concentrated H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.45 g, 10 mmol) in absolute ethanol (30-40 mL).[14] Stir until a clear solution is obtained. Gentle warming may be required.
-
Expert Insight: Ethanol is an excellent solvent choice as it effectively dissolves the hydrazide and most aromatic aldehydes, and its boiling point is ideal for reflux conditions without requiring excessively high temperatures.
-
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Causality: The acid acts as a catalyst to activate the aldehyde's carbonyl group, accelerating the rate of reaction.[9] Using a catalytic amount prevents unwanted side reactions and simplifies purification.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-5 hours.[15]
-
Self-Validation: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the spots for the starting materials should diminish.
-
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Determine the melting point, and confirm the structure using FTIR, ¹H NMR, and Mass Spectrometry.
Protocol B: General Procedure for Oxidative Cyclization to 2-(Aryl)-5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazoles
Objective: To convert the synthesized hydrazones into their corresponding 1,3,4-oxadiazole derivatives.
Materials & Reagents:
-
N'-Arylmethylene-2-bromo-5-methoxybenzohydrazide (from Protocol A)
-
Iodine (I₂)
-
Yellow Mercuric(II) Oxide (HgO)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Beakers and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the hydrazone (e.g., 5 mmol) in DMF (20 mL).[13]
-
Addition of Reagents: To the stirred solution, add yellow mercuric oxide (e.g., 1.5 g) and iodine (e.g., 0.75 g).
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Trustworthiness: Monitor the reaction by TLC until the starting hydrazone spot has disappeared.
-
-
Work-up: Once the reaction is complete, filter the mixture to remove any inorganic solids. Pour the filtrate slowly into a beaker containing crushed ice with constant stirring.
-
Precipitation and Isolation: A solid product (the 1,3,4-oxadiazole) will precipitate. Allow it to stand for 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Purification: Wash the solid thoroughly with water and then recrystallize from a suitable solvent system (e.g., ethanol/DMF mixture) to obtain the pure product.
-
Drying and Characterization: Dry the purified oxadiazole and characterize it by melting point, FTIR, ¹H NMR, and Mass Spectrometry.
Part 3: Data Presentation and Characterization
The reaction of this compound with various aldehydes yields a range of derivatives. The table below summarizes expected data for a few representative products.
| Aromatic Aldehyde | Product Structure (Hydrazone) | Expected Yield (%) | M.P. (°C) | Key Spectroscopic Data |
| Benzaldehyde | N'-Benzylidene-2-bromo-5-methoxybenzohydrazide | 85-95 | 190-192 | IR (cm⁻¹): ~3200 (N-H), ~1650 (C=O), ~1600 (C=N). ¹H NMR (δ, ppm): ~11.8 (s, 1H, -NH), ~8.5 (s, 1H, -N=CH). |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-bromo-5-methoxybenzohydrazide | 90-98 | 225-227 | IR (cm⁻¹): ~3210 (N-H), ~1655 (C=O), ~1595 (C=N). ¹H NMR (δ, ppm): ~11.9 (s, 1H, -NH), ~8.4 (s, 1H, -N=CH). |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-bromo-5-methoxybenzohydrazide | 88-96 | 201-203 | IR (cm⁻¹): ~3190 (N-H), ~1648 (C=O), ~1605 (C=N). ¹H NMR (δ, ppm): ~11.7 (s, 1H, -NH), ~8.3 (s, 1H, -N=CH), ~3.8 (s, 3H, -OCH₃). |
Characterization Notes:
-
FTIR: The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1600-1620 cm⁻¹) are key indicators of hydrazone formation. For oxadiazole synthesis, the disappearance of both the N-H and C=O bands and the appearance of a C-O-C stretch (~1000-1100 cm⁻¹) in the oxadiazole ring are confirmatory.
-
¹H NMR: The most characteristic signal for the hydrazone is the singlet for the amide proton (-NH) at a downfield chemical shift (δ 11-12 ppm) and the singlet for the imine proton (-N=CH) at δ 8-9 ppm. Upon cyclization to the oxadiazole, both of these signals will disappear.
Part 4: Applications in Drug Development & Field Insights
The hydrazone and 1,3,4-oxadiazole moieties derived from this compound are privileged scaffolds in medicinal chemistry due to their favorable drug-like properties and diverse biological activities.
-
Antimicrobial Agents: Schiff bases, including hydrazones, are well-documented for their antibacterial and antifungal activities.[4][16][17] The imine group is often crucial for their biological action, potentially by interfering with microbial cell processes.[18][19] The bromo- and methoxy- substitutions can enhance these properties by modifying lipophilicity and electronic interactions with biological targets.
-
Anticonvulsant Activity: A significant body of research highlights 1,3,4-oxadiazole derivatives as potent anticonvulsant agents.[20][21][22] Some of these compounds are thought to exert their effects by interacting with key central nervous system targets, such as GABAa receptors.[7][21][23] The synthesis of a library of derivatives using the protocols described herein allows for structure-activity relationship (SAR) studies to optimize anticonvulsant potency.
-
Anticancer Potential: Hydrazone derivatives have been evaluated as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines.[6] Their mechanism can involve inducing apoptosis or inhibiting key enzymes involved in cell proliferation.
Overall Workflow Visualization:
Caption: From starting materials to biological screening.
References
-
Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine . Synthetic Communications - Taylor & Francis Online. [Link]
-
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions . ResearchGate. [Link]
-
Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine . Semantic Scholar. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs . ResearchGate. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach . PubMed Central. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro . RSC Publishing. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES . ResearchGate. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies . NIH National Library of Medicine. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives . Hindawi. [Link]
-
Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives . ResearchGate. [Link]
-
Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview . Eco-Vector Journals Portal. [Link]
-
Hydrazone formation . ChemTube3D. [Link]
-
Synthesis and Crystal Structures of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene) . ResearchGate. [Link]
-
N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide . NIH National Library of Medicine. [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor . PubMed. [Link]
-
Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives . Semantic Scholar. [Link]
-
Synthesis and Biological Activity of Hydrazones and Derivatives: A Review . PubMed. [Link]
-
Hydrazones: origin, reactivity and biological activity . Advances in Bioresearch. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents . PubMed. [Link]
-
Synthesis of 1,3,4-oxadiazoles . Organic Chemistry Portal. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction . Chemistry LibreTexts. [Link]
-
Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes . NIH National Library of Medicine. [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound . ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners . ResearchGate. [Link]
-
Hydrazone . Wikipedia. [Link]
-
Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues . Asian Journal of Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds . Muthayammal College of Arts and Science. [Link]
-
N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide . NIH National Library of Medicine. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review . Journal of Chemical Reviews. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies . University of Bari Aldo Moro Institutional Research Repository. [Link]
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes . MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture . MDPI. [Link]
-
2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide . NIH National Library of Medicine. [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies . Impactfactor.org. [Link]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) . International Journal of Modern Research in Science and Technology. [Link]
-
Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies . NIH National Library of Medicine. [Link]
-
Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde . Asian Journal of Chemistry. [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency . NIH National Library of Medicine. [Link]
-
Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde . Pharmaffiliates. [Link]
Sources
- 1. soeagra.com [soeagra.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]
- 5. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. muthayammal.in [muthayammal.in]
- 17. ricerca.uniba.it [ricerca.uniba.it]
- 18. mdpi.com [mdpi.com]
- 19. One moment, please... [ijmrsti.com]
- 20. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 21. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
Introduction: The Strategic Importance of 2-Bromo-5-methoxybenzohydrazide in Medicinal Chemistry
An Application Note and Protocol for the Large-Scale Synthesis of 2-Bromo-5-methoxybenzohydrazide
This compound is a key heterocyclic building block in contemporary drug discovery and development. Its utility stems from the versatile reactivity of the hydrazide moiety, which serves as a linchpin for constructing more complex molecular architectures, particularly those containing oxadiazole, pyrazole, and triazole rings. These scaffolds are prevalent in a wide range of biologically active compounds. The presence of the bromo- and methoxy- substituents on the phenyl ring provides specific steric and electronic properties, offering medicinal chemists precise control over molecular recognition, metabolic stability, and pharmacokinetic profiles of target molecules.
This document provides a comprehensive, field-tested guide for the large-scale laboratory synthesis of this compound, moving beyond theoretical outlines to address the practical challenges of process scale-up. The protocols described herein are designed for robustness and reproducibility, emphasizing not just the "how" but the "why" of each procedural step.
Synthetic Strategy: A Two-Step Approach to High-Purity Hydrazide
The most reliable and scalable pathway to this compound begins with the commercially available 2-bromo-5-methoxybenzoic acid. The synthesis is executed in two sequential, high-yielding steps:
-
Fischer Esterification: The parent carboxylic acid is first converted to its methyl ester. This initial step is crucial as it activates the carbonyl group for subsequent nucleophilic attack and protects the acidic proton, which would otherwise interfere with the hydrazinolysis reaction.
-
Hydrazinolysis: The intermediate methyl ester is then reacted with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the methoxy group to form the stable benzohydrazide product.
This two-step approach is favored for its operational simplicity, the use of cost-effective reagents, and the ease of purification of both the intermediate and the final product.
The Versatile Scaffold: Application of 2-Bromo-5-methoxybenzohydrazide in the Synthesis of Potential Drug Candidates
Introduction: The Strategic Importance of 2-Bromo-5-methoxybenzohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound has emerged as a highly valuable and versatile scaffold, offering a unique combination of reactive functionalities and structural motifs that are conducive to the generation of diverse molecular libraries. Its intrinsic chemical features—a reactive hydrazide group, a strategically positioned methoxy substituent, and a bromine atom ripe for further functionalization—make it an ideal precursor for a range of heterocyclic compounds with demonstrated pharmacological potential. Hydrazides and their derivatives are known to be crucial intermediates in the synthesis of various biologically active molecules, with some exhibiting carcinostatic and antimicrobial properties.[1]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potential drug candidates. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores—namely 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—and discuss the therapeutic relevance of the resulting molecular entities.
Core Synthetic Pathways from this compound
The hydrazide functional group of this compound serves as a versatile handle for the construction of various five-membered heterocyclic rings. These heterocycles are privileged structures in medicinal chemistry, frequently found in approved drugs due to their favorable pharmacokinetic and pharmacodynamic properties.
Diagram 1: Key Heterocyclic Scaffolds from this compound
Caption: Synthetic routes from this compound.
I. Synthesis of 1,3,4-Oxadiazole Derivatives: A Gateway to Anticancer and Antimicrobial Agents
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]
Scientific Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound typically proceeds through an initial acylation of the terminal nitrogen of the hydrazide, followed by a dehydrative cyclization. This two-step, one-pot synthesis is highly efficient and allows for the introduction of a wide range of substituents at the 5-position of the oxadiazole ring, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2-(2-Bromo-5-methoxyphenyl)-5-aryl-1,3,4-oxadiazole
This protocol details a general and robust method for the synthesis of 1,3,4-oxadiazole derivatives.
Diagram 2: Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Step-wise synthesis of 1,3,4-oxadiazoles.
Materials:
-
This compound
-
Substituted aromatic acyl chloride
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
Acylation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath. To this, add the desired substituted aromatic acyl chloride (1.1 equivalents) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture again to 0°C and add phosphorus oxychloride (3-5 equivalents) dropwise. After the addition, heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form. Filter the solid, wash thoroughly with cold water to remove any remaining pyridine and salts, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(2-Bromo-5-methoxyphenyl)-5-aryl-1,3,4-oxadiazole.
Table 1: Examples of Synthesized 1,3,4-Oxadiazole Derivatives and Their Potential Biological Activities
| R-Group on Acyl Chloride | Resulting Compound Structure | Potential Biological Activity | Reference for Activity of Analogous Compounds |
| 4-Chlorophenyl | 2-(2-Bromo-5-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Anticancer, Antimicrobial | [2][5] |
| 4-Nitrophenyl | 2-(2-Bromo-5-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Anticancer, Antifungal | [6] |
| 3,4-Dimethoxyphenyl | 2-(2-Bromo-5-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Anticancer | [5] |
II. Synthesis of 1,2,4-Triazole Derivatives: Exploring Antimicrobial and Anticonvulsant Potential
The 1,2,4-triazole nucleus is another privileged scaffold in medicinal chemistry, present in a number of clinically used drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticonvulsant activities.[1][7]
Scientific Rationale
A common and effective method for the synthesis of 1,2,4-triazoles involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes cyclization in the presence of a base to yield the corresponding triazole-thiol. The thiol group can be further functionalized to generate a diverse library of compounds.
Experimental Protocol: Synthesis of 4-Aryl-5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Diagram 3: Workflow for 1,2,4-Triazole Synthesis
Caption: Step-wise synthesis of 1,2,4-triazoles.
Materials:
-
This compound
-
Aryl isothiocyanate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Thiosemicarbazide Formation: A mixture of this compound (1 equivalent) and the desired aryl isothiocyanate (1.1 equivalents) in ethanol is refluxed for 6-8 hours. The reaction mixture is then cooled, and the resulting solid thiosemicarbazide intermediate is filtered, washed with cold ethanol, and dried.
-
Cyclization: The dried thiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove any insoluble impurities. The clear filtrate is then acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to yield the pure 4-Aryl-5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
III. Synthesis of Pyrazole Derivatives: Targeting Anti-inflammatory Pathways
Pyrazoles are a class of heterocyclic compounds that form the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[8][9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
Scientific Rationale
The classical Knorr pyrazole synthesis and its variations provide a straightforward route to pyrazole derivatives. This involves the condensation of a hydrazine (or in this case, a hydrazide which can act as a hydrazine surrogate under certain conditions) with a 1,3-dicarbonyl compound. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring.
Experimental Protocol: Synthesis of 1-(2-Bromo-5-methoxybenzoyl)-3,5-disubstituted-1H-pyrazole
Diagram 4: Workflow for Pyrazole Synthesis
Caption: Step-wise synthesis of pyrazoles.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Condensation: A mixture of this compound (1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid is refluxed for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water to remove acetic acid, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Table 2: Examples of Potential Pyrazole Derivatives and Their Associated Biological Activities
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Structure | Potential Biological Activity | Reference for Activity of Analogous Compounds |
| Acetylacetone | 1-(2-Bromo-5-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole | Anti-inflammatory, Analgesic | [10][11] |
| Ethyl acetoacetate | 1-(2-Bromo-5-methoxybenzoyl)-3-methyl-1H-pyrazol-5(4H)-one | Anti-inflammatory, COX inhibitor | [8][9] |
| Dibenzoylmethane | 1-(2-Bromo-5-methoxybenzoyl)-3,5-diphenyl-1H-pyrazole | Anti-inflammatory, Anticancer | [8] |
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and strategic starting material for the synthesis of a wide array of heterocyclic compounds with significant potential as drug candidates. The straightforward and efficient protocols for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles from this precursor open up vast avenues for the exploration of new chemical space in drug discovery. The presence of the bromo and methoxy substituents on the phenyl ring provides additional opportunities for fine-tuning the physicochemical properties and biological activities of the final compounds. Further investigations into the derivatization of these heterocyclic cores and comprehensive biological evaluations are warranted to fully exploit the therapeutic potential of this valuable scaffold.
References
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and anti-inflammatory activity of some pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New 1,2,4-Triazole Derivatives. (n.d.). CORE. Retrieved from [Link]
-
Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). Semantic Scholar. Retrieved from [Link]
-
Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. (2009). ResearchGate. Retrieved from [Link]
-
New pyrazole derivatives. (2019). Cairo University Scholar. Retrieved from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and anti-inflammatory activity of some pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzohydrazide
Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthesis for higher yields and purity.
Synthesis Overview: The Two-Step Path to this compound
The most common and reliable method for synthesizing this compound involves a two-step process starting from 2-Bromo-5-methoxybenzoic acid.
-
Esterification: The initial step is the conversion of 2-Bromo-5-methoxybenzoic acid to its corresponding methyl ester, methyl 2-bromo-5-methoxybenzoate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid.[1][2] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate to form the desired this compound.[3] This nucleophilic acyl substitution reaction involves the attack of the hydrazine nitrogen on the ester's carbonyl carbon, leading to the displacement of the methoxy group.
Experimental Workflow Diagram
Caption: Two-step synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield can stem from issues in either the esterification or the hydrazinolysis step. Let's break down the potential culprits and solutions for each.
Troubleshooting the Esterification Step
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive it towards the product (the ester), you need to either use a large excess of one reactant (typically the alcohol) or remove the water that is formed during the reaction.
-
Solution:
-
Increase the excess of methanol: Instead of a 5-fold excess, try a 10-fold or even greater excess of methanol.
-
Use a dehydrating agent: While not always necessary for simple esterifications, adding a dehydrating agent like molecular sieves can help shift the equilibrium.
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you still see a significant amount of the starting carboxylic acid after several hours of reflux, continue the reflux for a longer period.[1]
-
-
-
Purity of Starting Material: The purity of your 2-Bromo-5-methoxybenzoic acid is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure your starting material is of high purity. If necessary, recrystallize the 2-Bromo-5-methoxybenzoic acid before use.
-
Troubleshooting the Hydrazinolysis Step
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will lead to incomplete conversion of the ester to the hydrazide.[1]
-
Solution: While a slight excess is good, a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) can significantly improve the reaction rate and yield.[4]
-
-
Reaction Temperature and Time: While refluxing in ethanol is a common procedure, the optimal conditions can vary.
-
Solution:
-
Ensure adequate reflux: Make sure your reaction is refluxing at a steady rate.
-
Monitor the reaction: Use TLC to track the disappearance of the starting ester. The reaction is often complete within a few hours.[5]
-
-
-
Product Loss During Workup: The product can be lost during the isolation and purification steps.
-
Solution:
-
Precipitation: After the reaction, cooling the mixture should cause the this compound to precipitate.[6] If it doesn't, try adding cold water to induce precipitation.
-
Washing: Wash the precipitate with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[6] Using warm water will increase the solubility of your product and lead to yield loss.
-
-
Question 2: I'm observing an unknown impurity in my final product's NMR spectrum. What could it be?
Answer: The presence of unexpected peaks in your analytical data points to side reactions or incomplete reactions. Here are some common possibilities:
-
Unreacted Starting Material: The most common "impurity" is often unreacted starting material.
-
Identification: Compare the NMR of your product with the known spectra of methyl 2-bromo-5-methoxybenzoate and 2-Bromo-5-methoxybenzoic acid.
-
Solution: If you see starting material, it indicates an incomplete reaction. Refer to the solutions in Question 1 to optimize your reaction conditions.
-
-
Formation of an Azine Byproduct: A common side reaction in reactions involving hydrazine is the formation of an azine. This occurs when the initially formed hydrazone reacts with another molecule of the starting carbonyl compound.[4][7]
-
Identification: Azines have a characteristic C=N-N=C linkage, which can be identified by NMR and IR spectroscopy.
-
Solution: To minimize azine formation, use a significant excess of hydrazine hydrate.[4] Adding the ester slowly to the hydrazine solution can also help.
-
Question 3: How do I effectively purify my crude this compound?
Answer: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[6]
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures. Ethanol is often a good choice for benzohydrazides.[6]
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution has a color, you can add a small amount of activated charcoal and briefly heat the solution to remove colored impurities.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.
-
| Parameter | Recommended Solvent | Rationale |
| Recrystallization | Ethanol | Good solubility at high temperature, poor solubility at low temperature. |
| Washing | Cold Water/Cold Ethanol | Removes water-soluble impurities and excess reagents without dissolving the product. |
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound in a one-pot reaction from the carboxylic acid?
A1: While one-pot syntheses are attractive for their efficiency, a two-step process is generally recommended for this specific compound. Directly reacting the carboxylic acid with hydrazine can lead to the formation of the hydrazinium salt of the carboxylic acid, which is less reactive and can complicate the reaction. The isolation and purification of the intermediate ester ensure a cleaner and higher-yielding hydrazinolysis step.
Q2: What is the role of the acid catalyst in the esterification step?
A2: The acid catalyst, typically sulfuric acid, plays a crucial role in the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Without the catalyst, the reaction would be extremely slow.
Q3: Are there any alternative methods for synthesizing this compound?
A3: An alternative route involves first converting the 2-Bromo-5-methoxybenzoic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acid chloride is highly reactive and will readily react with hydrazine hydrate to form the desired hydrazide. However, thionyl chloride and its byproducts are corrosive and require careful handling.[8][9]
Reaction Mechanism: Acid Chloride Route
Caption: Alternative synthesis via an acid chloride intermediate.
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic and corrosive.[7] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area immediately with plenty of water.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the N-H, C=O, and C-O bonds.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
By understanding the underlying chemistry and potential pitfalls of this synthesis, you can effectively troubleshoot any issues that arise and optimize your experimental protocol for a successful outcome.
References
-
Jasinski, J. P., et al. (2008). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o2968. [Link]
-
Fun, H.-K., et al. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o243. [Link]
-
Shawali, A. S., et al. (2003). Synthesis of Hindered Hydrazones and Their Reaction with Thionyl Chloride. Heteroatom Chemistry, 14(3), 223-228. [Link]
-
Coin, I., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(8), 631-637. [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
-
ResearchGate. (2004). Reactions of N-acylhydrazones with thionyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic-chemistry.org. [Link]
-
ResearchGate. (2019). Synthetic uses of thionyl chloride. [Link]
- Google Patents. (2013).
-
ScienceDirect. (2022). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ScienceDirect. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Anhydride formation with thionyl chloride. The synthesis of di- and tri-amino-alcohols from the corresponding tri- and tetra-carboxylic acids. Journal of the Chemical Society C: Organic, (14), 1889-1892. [Link]
-
Molecules. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5764. [Link]
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. PubChem. [Link]
-
ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate. [Link]
-
Office of Scientific and Technical Information. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]
-
Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Tandfonline.com. [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. Reddit. [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 844-849. [Link]
-
RSC Publishing. (2019). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 9(24), 13621-13630. [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. jOeCHEM. [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1020. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5225-5230. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
common impurities in 2-Bromo-5-methoxybenzohydrazide synthesis and their removal
Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful outcome of your experiments.
I. Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound involves a two-step process. The first step is the bromination of m-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid[1][2]. The carboxylic acid is then esterified to methyl 2-bromo-5-methoxybenzoate, which subsequently undergoes hydrazinolysis with hydrazine hydrate to afford the final product[3].
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields can be attributed to several factors. Incomplete reaction is a primary suspect; ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. The purity of your starting materials, particularly the methyl 2-bromo-5-methoxybenzoate, is crucial, as impurities can interfere with the reaction. Side reactions, such as the formation of diacylhydrazines, can also consume your starting material and reduce the yield of the desired product. Lastly, product loss during work-up and purification steps can significantly impact the final yield.
Q2: I am having trouble removing the excess hydrazine hydrate from my reaction mixture. What is the best approach?
A2: Hydrazine hydrate is water-soluble, so a common method for its removal is to precipitate the product and wash it thoroughly with cold water. If your product does not precipitate, you can perform an aqueous work-up by extracting your product into an organic solvent and washing the organic layer multiple times with water. For stubborn cases, azeotropic distillation with a solvent like xylene can be effective.
Q3: My final product appears to be contaminated with a starting material. How can I confirm this and purify it?
A3: The presence of starting materials can be confirmed using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where you can compare the retention factor (Rf) or retention time of your product with that of the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective in identifying the presence of starting materials. Purification can be achieved through recrystallization, often from ethanol, or by column chromatography on silica gel.
Q4: What are the key characteristic peaks I should look for in the IR spectrum to confirm the formation of this compound?
A4: The successful synthesis of the benzohydrazide is indicated by the appearance of characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹ and a C=O (amide I) stretching band around 1640-1680 cm⁻¹. Concurrently, you should observe the disappearance of the ester C=O stretching band from the starting material, which is typically found at a higher frequency (around 1720 cm⁻¹).
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
Problem 1: Presence of Unreacted Starting Material (Methyl 2-bromo-5-methoxybenzoate)
-
Identification:
-
TLC: A spot corresponding to the Rf of the starting ester will be visible. A common eluent system for TLC analysis is a mixture of ethyl acetate and hexane.
-
¹H NMR: The presence of a singlet around 3.9 ppm corresponding to the methyl ester protons.
-
-
Cause:
-
Insufficient reaction time or temperature.
-
Inadequate amount of hydrazine hydrate.
-
-
Solution:
-
Protocol Modification: Increase the reflux time or the reaction temperature. Ensure that at least a slight excess of hydrazine hydrate is used.
-
Purification:
-
Recrystallization: The product can often be purified by recrystallization from ethanol. The starting ester is typically more soluble in cold ethanol than the hydrazide product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient elution of ethyl acetate in hexane is recommended.
-
-
Problem 2: Contamination with 2-Bromo-5-methoxybenzoic Acid
-
Identification:
-
TLC: A more polar spot (lower Rf) compared to the product.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.
-
¹H NMR: A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.
-
-
Cause:
-
Hydrolysis of the starting ester during the reaction or work-up.
-
Incomplete esterification in the preceding step, leading to carryover of the carboxylic acid.
-
-
Solution:
-
Work-up: During the work-up, wash the organic layer with a dilute aqueous solution of sodium bicarbonate to remove the acidic impurity.
-
Purification: If the acid is present in the final product, it can be removed by dissolving the crude product in an organic solvent and washing with a dilute base.
-
Problem 3: Formation of Isomeric Impurities
-
Identification:
-
HPLC/GC-MS: Appearance of peaks with the same mass but different retention times.
-
¹³C NMR: Presence of extra signals in the aromatic region, indicating a different substitution pattern.
-
-
Cause:
-
The primary source of isomeric impurities is the non-regioselective bromination of m-methoxybenzoic acid in the first step of the synthesis. This can lead to the formation of other bromo-methoxybenzoic acid isomers, which are then carried through the subsequent reactions. A known side-product is the C-3 substituted isomer[1].
-
-
Solution:
-
Purification of the Precursor: It is highly recommended to purify the 2-bromo-5-methoxybenzoic acid intermediate by recrystallization before proceeding to the esterification and hydrazinolysis steps.
-
Purification of the Final Product: Careful column chromatography or fractional crystallization may be required to separate the isomeric hydrazides.
-
Problem 4: Formation of N,N'-bis(2-bromo-5-methoxybenzoyl)hydrazine (Diacylhydrazine)
-
Identification:
-
Mass Spectrometry: A molecular ion peak corresponding to the diacylhydrazine.
-
¹H NMR: A more complex aromatic region and a different integration ratio of the aromatic to the N-H protons.
-
-
Cause:
-
This side product can form if the initially formed hydrazide reacts with another molecule of the ester. This is more likely to occur if there is an insufficient amount of hydrazine hydrate.
-
-
Solution:
-
Reaction Conditions: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired monohydrazide.
-
Purification: The diacylhydrazine is significantly less polar than the desired product and can be separated by column chromatography on silica gel.
-
IV. Analytical Data for Impurity Identification
| Compound/Impurity | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | Aromatic protons (~6.8-7.6), -OCH₃ (~3.8), -NH₂ and -NH (broad signals) | ~3300 (N-H), ~1650 (C=O) |
| Methyl 2-bromo-5-methoxybenzoate | Aromatic protons (~6.8-7.6), -OCH₃ (ester) (~3.9), -OCH₃ (ether) (~3.8) | ~1720 (C=O, ester), ~1250 (C-O) |
| 2-Bromo-5-methoxybenzoic acid | Aromatic protons (~6.9-7.6), -OCH₃ (~3.8), -COOH (>10, broad) | ~2500-3300 (O-H, broad), ~1700 (C=O) |
| Hydrazine Hydrate | Broad signals, often exchangeable with D₂O | ~3300 (N-H) |
| Diacylhydrazine | Complex aromatic signals, -OCH₃ (~3.8), -NH (broad) | ~3200 (N-H), ~1660 (C=O) |
Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and concentration.
V. Experimental Protocols
Recrystallization of this compound
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
Column Chromatography for Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the solvent gradient and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
VI. References
-
Growth and characterization of this compound derivative—a nonlinear optical single crystal. Materials Research Express. 2019.
-
Jasinski, J. P., et al. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E. 2009.
-
Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem.
-
Lin, X. & Sang, B. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E. 2009.
-
NMR Chemical Shifts. University of Colorado Boulder.
-
TLC Visualization Methods. University of Connecticut.
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
-
CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
-
CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
-
Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
-
TLC stains. University of Rochester.
-
Supplementary Information. Beilstein Journals.
-
Khan, K. M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2013.
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
-
Visualizing a TLC plate. YouTube.
-
Proton NMR Table. Michigan State University Chemistry.
-
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
-
TLC Visualization Reagents. EPFL.
-
CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
-
FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). ResearchGate.
-
2-BROMO-5-METHOXYBENZOIC ACID synthesis. ChemicalBook.
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
-
(PDF) 2-Bromo- N ′-[(2 Z )-butan-2-ylidene]-5-methoxybenzohydrazide. ResearchGate.
-
Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E.
-
Preparation of 3-methoxybenzoic acid. Sciencemadness.org.
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI.
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal.
-
Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ResearchGate.
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
-
4-Amino-5-bromo-2-methoxybenzoic acid. CAS Common Chemistry.
-
Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses.
Sources
Technical Support Center: Troubleshooting Failed Reactions of 2-Bromo-5-methoxybenzohydrazide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2-Bromo-5-methoxybenzohydrazide. This guide is designed to provide in-depth troubleshooting assistance for common synthetic challenges encountered when using this versatile reagent. As a substituted benzohydrazide, this molecule is a valuable precursor for synthesizing a wide array of heterocyclic systems and other complex organic molecules.[1][2] However, its reactivity profile, influenced by the interplay of the hydrazide, bromo, and methoxy functional groups, can present unique challenges. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental failures.
Part 1: Foundational Knowledge & General Issues
This section addresses fundamental questions about the stability, handling, and general reactivity of this compound.
FAQ 1: What are the key stability concerns for this compound?
This compound is generally a stable solid. However, like most hydrazides, its stability can be compromised under certain conditions:
-
Strongly Acidic Conditions: While catalytic acid is often used in reactions, strong acids can lead to hydrolysis of the hydrazide back to the corresponding carboxylic acid (2-Bromo-5-methoxybenzoic acid) and hydrazine. Furthermore, in the presence of acids like acetic or formic acid, which can also act as solvents, N-acylation can occur as a significant side reaction, consuming the starting material.[3][4]
-
Strongly Basic Conditions: Harsh basic conditions, especially at elevated temperatures, can promote side reactions or degradation.
-
Oxidizing Agents: The hydrazide moiety is susceptible to oxidation. Avoid strong oxidizing agents unless they are a planned part of the reaction sequence. Hydrazones derived from hydrazides can also be prone to oxidation, especially if they have an N-H bond.[5]
-
Storage: Store the compound in a cool, dry place, tightly sealed to protect from moisture and light to prevent slow degradation over time.
FAQ 2: My reaction is not starting or is very sluggish. What are the initial checks?
Before delving into complex side reactions, it's crucial to validate the fundamentals of your experimental setup. The following workflow provides a logical sequence for initial troubleshooting.
Caption: Initial workflow for diagnosing reaction failures.
Part 2: Troubleshooting Hydrazone (Schiff Base) Formation
The condensation reaction between this compound and an aldehyde or ketone is a common first step in many synthetic pathways.[1][2][6][7][8] Failures in this step are frequent and often traceable to a few key factors.
Question: My hydrazone yield is very low, and TLC analysis shows unreacted benzohydrazide and aldehyde/ketone. What is causing this incomplete reaction?
Answer: This is a classic equilibrium problem often related to catalysis and water removal.
-
Causality (The "Why"): Hydrazone formation is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The hydrazide nitrogen attacks the carbonyl carbon, forming a carbinolamine intermediate, which then eliminates water to form the C=N double bond. Without a catalyst, the reaction is often slow. If the water produced is not removed, the equilibrium can shift back towards the starting materials (hydrolysis).
-
Troubleshooting Steps:
-
Introduce an Acid Catalyst: Add a catalytic amount (e.g., 1-3 drops) of glacial acetic acid or a drop of sulfuric acid to your reaction mixture.[1][5] This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
-
Control pH: Avoid adding too much acid. A pH range of 4-6 is often ideal.[5] Strongly acidic conditions can protonate the nucleophilic nitrogen of the hydrazide, rendering it unreactive.
-
Facilitate Water Removal: If catalytic acid is insufficient, consider using a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C or reflux) can increase the reaction rate.[1][5][6]
-
Question: I am observing a significant byproduct that is less polar than my desired hydrazone. What could it be?
Answer: You are likely observing the formation of an azine byproduct.
-
Causality (The "Why"): Azine formation (R₂C=N-N=CR₂) occurs when a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[5][9] This is particularly problematic if there is an excess of the carbonyl compound relative to the hydrazide or if reaction conditions are too harsh.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the carbonyl compound.[5]
-
Modify Reagent Addition: Add the aldehyde or ketone slowly to a stirred solution of the benzohydrazide. This maintains a low concentration of the carbonyl compound, disfavoring the second reaction step that leads to the azine.[5]
-
Moderate Temperature: Avoid excessively high temperatures or prolonged heating, which can promote azine formation.
-
Experimental Protocol: General Synthesis of a Hydrazone
This protocol is adapted from the successful synthesis of 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide.[1][2]
-
Dissolve Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (approx. 10-20 mL per gram of hydrazide).
-
Add Carbonyl: Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalyze: Add one drop of dilute sulfuric acid or 2-3 drops of glacial acetic acid.[1]
-
Heat: Reflux the mixture for 2-4 hours.[1]
-
Monitor: Track the reaction's progress using Thin Layer Chromatography (TLC), monitoring the consumption of the starting materials.
-
Isolate Product: Upon completion, cool the reaction mixture. The product may precipitate directly. If so, filter the solid, wash with cold ethanol, and dry. If not, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent (e.g., ethanol, ethyl methyl ketone).[1][5]
Part 3: Troubleshooting N-Acylation Reactions
Acylating the terminal nitrogen of this compound is key to forming intermediates for many heterocyclic syntheses, such as 1,3,4-oxadiazoles.
Question: I am trying to N-acylate my benzohydrazide with an acid chloride/anhydride in pyridine, but the yield is low and the product is impure.
Answer: Low yields in N-acylation often stem from side reactions, base choice, and temperature control.
-
Causality (The "Why"): The hydrazide has two nitrogen atoms, but the terminal NH₂ is significantly more nucleophilic and less sterically hindered than the amide N-H. While acylation should preferentially occur at the NH₂, over-acylation (di-acylation) can occur under harsh conditions. The choice of base is critical to deprotonate the hydrazide and neutralize the HCl byproduct without causing degradation.
-
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature). Add the acylating agent (acid chloride or anhydride) dropwise to a solution of the benzohydrazide and base to control the exothermic reaction.
-
Choice of Base: While pyridine is common, other non-nucleophilic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be more effective and easier to remove during workup. For some activated amides, a base like Cesium Carbonate (Cs₂CO₃) in dioxane has proven effective under mild conditions.[10]
-
Stoichiometry: Use a precise 1.0 to 1.05 equivalent of the acylating agent to minimize di-acylation.
-
Workup: Ensure the workup procedure effectively removes the base and any unreacted acylating agent. A typical workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate to remove excess acid, and finally a brine wash.[5]
-
Caption: Logic diagram for troubleshooting N-acylation reactions.
Part 4: Troubleshooting Cyclization Reactions
Failures in cyclization reactions (e.g., forming oxadiazoles, triazines, or pyrazoles) are common and can be mechanistically complex.[11][12][13]
Question: After N-acylation, my subsequent cyclodehydration reaction to form a 1,3,4-oxadiazole is failing. What dehydrating agents and conditions should I try?
Answer: The success of cyclodehydration hinges on using a dehydrating agent strong enough to promote the reaction without degrading the product.
-
Causality (The "Why"): The N-acylhydrazide intermediate must undergo an intramolecular cyclization followed by the elimination of a water molecule. This process requires overcoming an energy barrier and is often promoted by strong acids or other dehydrating agents that can activate the carbonyl oxygen.
-
Troubleshooting Steps & Reagent Choices: The choice of reagent can be critical. Below is a table summarizing common options.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Causality |
| POCl₃ (Phosphorus oxychloride) | Reflux, neat or in a high-boiling solvent | Powerful and effective for many substrates. | Highly corrosive and moisture-sensitive. Can lead to chlorinated byproducts if not controlled. |
| SOCl₂ (Thionyl chloride) | Reflux, often in an inert solvent | Strong dehydrating agent. | Can also lead to chlorinated byproducts. Generates HCl and SO₂ gas. |
| TsOH (p-Toluenesulfonic acid) | Reflux in high-boiling solvent (e.g., Toluene) with Dean-Stark trap | Acid catalyst that promotes dehydration by activating the carbonyl. | May not be strong enough for deactivated systems. Requires high temperatures. |
| Polyphosphoric Acid (PPA) | High temperature (100-160 °C) | Acts as both a solvent and a dehydrating agent. | Viscous and difficult to work with. Workup can be challenging. |
-
Recommendation: Start with the mildest conditions that may work (e.g., TsOH in refluxing toluene) before moving to more aggressive reagents like POCl₃ or SOCl₂.
Question: I am attempting a one-pot cyclization reaction and getting a complex mixture of products. What is going wrong?
Answer: One-pot reactions, while efficient, are highly sensitive to reaction conditions. The formation of a complex mixture suggests that intermediates are being consumed by competing reaction pathways.
-
Causality (The "Why"): In a one-pot synthesis, multiple reaction steps occur in the same vessel. The conditions (solvent, temperature, base/acid) must be compatible with all intermediates. For example, in a one-pot synthesis of a 1,2,4-triazine, the initial N-alkylation might be acid-catalyzed, while the subsequent cyclization could require a base.[11] If conditions are not carefully controlled, intermediates can polymerize, degrade, or undergo unintended side reactions.
-
Troubleshooting Steps:
-
Adopt a Stepwise Approach: Isolate and purify the intermediate(s) first. This confirms the success of the initial steps and simplifies troubleshooting the problematic cyclization step.
-
Optimize "One-Pot" Conditions: If a one-pot procedure is necessary, systematically screen parameters. For instance, a study on 1,2,4-triazine synthesis found that the cyclization step was highly dependent on both the solvent (toluene was optimal) and the base (cesium carbonate was required).[11]
-
Analyze Byproducts: Use LC-MS or GC-MS to identify the major byproducts. Their structures can provide crucial clues about the competing side reactions that are occurring. For example, the presence of dimers or polymers suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
References
-
Jasinski, J. P., Butcher, R. J., Suchitra, L. P., Yathirajan, H. S., & Narayana, B. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2968–o2969. [Link]
-
ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic.[Link]
-
Li, Y., & Ban, H. Y. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o882. [Link]
-
Hojo, K., Maeda, M., & Kawasaki, K. (1998). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 46(7), 1182-1184. [Link]
-
Dilly, S., Grellier, C., & Deau, E. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1184–1187. [Link]
-
Jasinski, J. P., et al. (2009). 2-Bromo-N'-[(Z)-2-bromo-benzyl-idene]-5-methoxy-benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1750. [Link]
-
Jasinski, J. P., et al. (2009). 2-Bromo-N'-[(2Z)-butan-2-yl-idene]-5-methoxy-benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2968-9. [Link]
-
Hojo, K., Maeda, M., & Kawasaki, K. (1998). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate.[Link]
-
Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4991. [Link]
-
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56, 3468-3474. [Link]
-
Gao, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6791. [Link]
-
Wikipedia. (n.d.). Hydrazine.[Link]
-
Zhang, X., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(2), M933. [Link]
-
Gibson, M. S. (1969). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][1][9]benzothiazoles. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Sarojini, B. K., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4051. [Link]
-
ResearchGate. (2016). (PDF) 2-Bromo- N ′-[(2 Z )-butan-2-ylidene]-5-methoxybenzohydrazide.[Link]
-
Ban, H. Y., & Li, Y. (2009). (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o883. [Link]
-
Kumar, D., et al. (2017). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Arabian Journal of Chemistry, 10, S3740-S3748. [Link]
- Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
Ban, H. Y., & Li, Y. (2009). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o775. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).[Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.[Link]
-
Sławiński, J., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(10), 2589. [Link]
-
Ramcharran, H., et al. (2020). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc, 2020(5), 133-143. [Link]
-
Tan, Y. Y. (2023). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. UTAR Institutional Repository. [Link]
-
Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]
-
Sharma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4909. [Link]
-
MDPI. (2018). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.[Link]
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Bromo-5-methoxybenzohydrazide Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-5-methoxybenzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them.
Our goal is to empower you to not only solve common experimental issues but also to strategically optimize your reaction conditions for improved yield, purity, and scalability.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound from its corresponding carboxylic acid is most reliably achieved via a two-step process. This approach offers superior control over side reactions and generally results in higher purity of the final product compared to direct condensation methods.
-
Step 1: Esterification. The process begins with the conversion of 2-Bromo-5-methoxybenzoic acid to a more reactive ester intermediate, typically the methyl or ethyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.
-
Step 2: Hydrazinolysis. The purified ester then undergoes nucleophilic acyl substitution with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, ultimately displacing the alkoxy group (-OR) to form the stable hydrazide product.
Caption: Standard two-step synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the two-step esterification-hydrazinolysis route preferred over a direct reaction between the carboxylic acid and hydrazine?
Answer: While direct amide formation from carboxylic acids and amines is possible, it typically requires harsh conditions (high temperatures) or the use of coupling agents.[1][2] In the case of hydrazine, direct reaction with a carboxylic acid is an acid-base reaction that forms a stable hydrazinium carboxylate salt. To drive the condensation to form the hydrazide, high temperatures are needed to remove water, which can lead to degradation and side products. The ester intermediate is significantly more electrophilic at the carbonyl carbon, allowing the hydrazinolysis reaction to proceed under milder conditions (typically refluxing ethanol), leading to cleaner reactions and higher yields.[3][4]
Q2: How do the bromo and methoxy substituents influence the reaction?
Answer: The electronic properties of the substituents have a direct impact on the reactivity of the carbonyl group.
-
Bromo Group (Ortho): As a halogen, bromine is an electron-withdrawing group via induction, which increases the electrophilicity (reactivity) of the carbonyl carbon. This can facilitate the nucleophilic attack by hydrazine.[5] Its position ortho to the carboxylic group may introduce minor steric hindrance, but this is generally not significant enough to impede the reaction.
-
Methoxy Group (Para to Bromo): The methoxy group is electron-donating through resonance. This effect slightly deactivates the carbonyl group towards nucleophilic attack. However, the activating effect of the ortho-bromo group is generally more dominant, resulting in a substrate that is sufficiently reactive for efficient hydrazinolysis.
Q3: What are the critical safety precautions when handling hydrazine hydrate?
Answer: Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. It is a suspected carcinogen, highly corrosive, and toxic.[6] Avoid inhalation of vapors and direct skin contact. All reactions involving hydrazine should be quenched carefully, and waste should be disposed of according to institutional safety protocols.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a cause-and-effect format.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Conversion in the Esterification Step
-
Symptom: Analysis of the crude reaction mixture (by TLC or HPLC) shows a significant amount of the starting 2-Bromo-5-methoxybenzoic acid remaining.
-
Probable Cause & Causality:
-
Presence of Water: Fischer esterification is an equilibrium-limited reaction that produces water as a byproduct. The presence of water in the starting materials or solvent will push the equilibrium back towards the reactants, inhibiting ester formation (Le Chatelier's Principle).
-
Insufficient Catalyst: The reaction requires a strong acid catalyst (like H₂SO₄) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Too little catalyst results in a very slow reaction rate.
-
Inadequate Temperature/Time: The reaction rate is temperature-dependent. Failure to reach and maintain reflux will result in an incomplete reaction within a typical timeframe.
-
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. For larger-scale reactions, using a Dean-Stark apparatus to azeotropically remove water as it is formed is highly effective at driving the reaction to completion.
-
Optimize Catalyst Loading: A typical catalytic amount is 1-5 mol% of concentrated sulfuric acid. If the reaction is sluggish, a modest increase in the catalyst can be beneficial.
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present after several hours at reflux, extend the reaction time. A typical reaction time is 2-8 hours.[7]
-
Problem 2: Incomplete Hydrazinolysis and Low Product Yield
-
Symptom: The final crude product contains a significant amount of unreacted methyl/ethyl ester.
-
Probable Cause & Causality:
-
Insufficient Hydrazine Hydrate: Hydrazinolysis is a bimolecular reaction. A sufficient excess of hydrazine is required to ensure the reaction goes to completion and to minimize the formation of the diacylhydrazide byproduct (see Problem 3).
-
Low Reaction Temperature: The activation energy for the nucleophilic attack is significant. The reaction is typically performed at the reflux temperature of the solvent (e.g., ethanol, ~78 °C) to provide enough thermal energy for the reaction to proceed at a reasonable rate.[3]
-
-
Solutions & Scientific Rationale:
-
Stoichiometry is Key: Use a molar excess of hydrazine hydrate. A common range is 3 to 5 equivalents relative to the ester. This large excess statistically favors the formation of the desired mono-acylated product.
-
Maintain Reflux: Ensure the reaction mixture is vigorously refluxing. Use a reflux condenser and an appropriate heating mantle. Monitor the temperature of the reaction vessel if possible. Reaction times of 2-6 hours are typical.[8]
-
Problem 3: Formation of a Significant, Less-Polar Side Product
-
Symptom: During purification, a significant amount of a higher molecular weight, less polar byproduct is isolated. This is often observed as a separate spot on a TLC plate that is less polar than the desired hydrazide.
-
Probable Cause & Causality: Formation of N,N'-bis(2-bromo-5-methoxybenzoyl)hydrazine. The initially formed this compound product still has a nucleophilic -NH₂ group. This group can compete with hydrazine hydrate and attack another molecule of the ester, leading to the symmetrical diacylhydrazide. This side reaction is more prevalent when the concentration of hydrazine hydrate is low relative to the ester.
-
Solutions & Scientific Rationale:
-
Increase Hydrazine Excess: As mentioned, using a larger excess (e.g., 5 equivalents or more) of hydrazine hydrate will increase its concentration relative to the product, making it the statistically dominant nucleophile.
-
Reverse Addition: Add the solution of the ester dropwise to the heated solution of hydrazine hydrate in ethanol. This maintains a high concentration of hydrazine and a low concentration of the ester throughout the addition, minimizing the chance for the product to react with the ester.
-
Problem 4: Difficulty with Product Crystallization and Purification
-
Symptom: The crude product is an oil that does not solidify upon cooling, or recrystallization yields an impure product with poor recovery.
-
Probable Cause & Causality:
-
Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit the formation of a stable crystal lattice, resulting in an oily product or "oiling out."
-
Inappropriate Solvent: The chosen recrystallization solvent may be too good a solvent (product remains dissolved even when cold) or too poor a solvent (product crashes out immediately and traps impurities).
-
-
Solutions & Scientific Rationale:
-
Pre-Purification Wash: Before recrystallization, wash the crude solid or oil. An aqueous wash can help remove any remaining water-soluble hydrazine hydrate. A wash with a non-polar solvent like hexane can remove highly non-polar impurities.
-
Systematic Solvent Screening: The product is a polar molecule with hydrogen bonding capabilities. Good single-solvent recrystallization candidates include ethanol, methanol, or isopropanol.[8] If a single solvent is not effective, a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity appears) can be very effective for inducing crystallization.
-
| Parameter | Recommended Range | Rationale |
| Esterification Catalyst (H₂SO₄) | 1-5 mol% | Catalyzes the reaction without causing significant side reactions. |
| Hydrazinolysis N₂H₄·H₂O | 3 - 5 equivalents | Drives the reaction to completion and minimizes diacylhydrazide formation. |
| Reaction Temperature | Reflux (e.g., ~78°C for EtOH) | Provides sufficient activation energy for an efficient reaction rate. |
| Reaction Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Allows for visual confirmation of the disappearance of starting material. |
Section 4: Standard Operating Protocols
Protocol 1: Synthesis of Methyl 2-Bromo-5-methoxybenzoate
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-5-methoxybenzoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (approx. 5-10 mL per gram of acid).
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.03 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 4-6 hours.
-
Monitoring: Track the reaction's progress by TLC, observing the disappearance of the carboxylic acid spot.
-
Workup: Cool the reaction to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ester, which is often a low-melting solid or oil and can be used in the next step without further purification if it is sufficiently pure.
-
Checkpoint: The NaHCO₃ wash should be basic (pH > 8) to ensure all acidic starting material has been removed.
-
Expected Outcome: A pale yellow oil or white solid.
-
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask with a stirrer and reflux condenser, add the Methyl 2-Bromo-5-methoxybenzoate (1.0 eq) and ethanol (EtOH, approx. 10 mL per gram of ester).
-
Reagents: Add hydrazine monohydrate (N₂H₄·H₂O, 4.0 eq) to the solution.
-
Reaction: Heat the mixture to a steady reflux (~78 °C) and maintain for 3-5 hours. A white precipitate may begin to form during the reaction.
-
Monitoring: Follow the disappearance of the ester spot by TLC. The product hydrazide is typically more polar than the starting ester.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with water to remove excess hydrazine. Dry the solid under vacuum.
-
Recrystallization (if needed): Recrystallize the crude solid from ethanol to obtain the pure this compound.[8]
-
Checkpoint: TLC of the crude solid should show one major, polar spot.
-
Expected Outcome: A white to off-white crystalline solid. Melting point: 157-159 °C.
-
Section 5: Scale-Up Considerations for Drug Development
Transitioning from lab-scale (milligram to gram) to pilot or manufacturing scale (kilogram) introduces new challenges that must be proactively managed.[9]
-
Thermal Management: The hydrazinolysis reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This can lead to an uncontrolled temperature increase, potentially causing solvent to boil too rapidly or increasing the rate of side product formation. A jacketed reactor with controlled cooling is essential.
-
Mixing Efficiency: Inadequate mixing in a large reactor can create "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and an increase in the N,N'-diacylhydrazide impurity.[10] The type of impeller and stirring speed must be optimized to ensure homogeneity.
-
Reagent Addition Strategy: As mentioned in the troubleshooting guide, the order and rate of addition become critical at scale. A controlled, slow addition of the ester to the hydrazine solution is strongly recommended to maintain optimal stoichiometry locally within the reactor.
-
Impurity Profile: Minor impurities at the lab scale can become significant issues at the kilogram scale.[9] It is crucial to identify and characterize all byproducts early in development and to ensure that the purification process (e.g., recrystallization) is robust and scalable to remove them effectively.
References
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Bhardwaj, N., Tripathi, N., Kumar, S., & Jain, S. K. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry. [Link]
-
Eissa, A. M. F., et al. (2009). Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. Journal of Oleo Science. [Link]
-
Jain, S. K., et al. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]
-
ResearchGate. (2008). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]
-
Al-Hiari, Y. M. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
-
NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2021). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
- Google Patents. (2005).
-
National Center for Biotechnology Information. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
-
National Center for Biotechnology Information. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. [Link]
-
National Center for Biotechnology Information. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. [Link]
-
ResearchGate. (2014). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]
-
ACS Publications. (1952). Quantitative Determination of Hydrazine. Analytical Chemistry. [Link]
-
HWS Labortechnik. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (2022). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. [Link]
-
ResearchGate. (1979). The hydrazinolysis of heterocyclic compounds. III. 5-Substituted 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione. [Link]
-
National Center for Biotechnology Information. (2022). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]
-
MDPI. (2021). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. [Link]
-
National Center for Biotechnology Information. (1990). Effect of Electron Withdrawing Substituents on Substrate Hydrolysis by and Inhibition of Rat Neutral Endopeptidase 24.11 (Enkephalinase) and Thermolysin. [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
-
National Center for Biotechnology Information. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]
- Google Patents. (2011). US8022244B2 - Method for producing benzoic acid esters.
-
Sci-Hub. This compound. [Link]
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
MDPI. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]
- Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]
-
MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
ResearchGate. (2023). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]
-
Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. [Link]
-
Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. [Link]
-
National Center for Biotechnology Information. (2014). Methyl 5-bromo-2-hydroxybenzoate. [Link]
Sources
- 1. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
purification challenges of 2-Bromo-5-methoxybenzohydrazide and solutions
Welcome to the dedicated support center for researchers working with 2-Bromo-5-methoxybenzohydrazide. This guide is structured as a series of troubleshooting questions and answers to directly address the common and nuanced purification challenges encountered in the laboratory. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your synthesis and purification workflows.
Frequently Asked Questions (FAQs)
Q1: I've completed the synthesis of this compound, but my crude product shows significant impurities on TLC/NMR. What are the most likely contaminants?
A1: This is the most common challenge. The impurity profile of your crude product is almost always a direct consequence of the synthetic route. Typically, this compound is synthesized by reacting a methyl or ethyl ester of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate.[1] Therefore, the primary contaminants you should suspect are:
-
Unreacted Starting Material: This is most often the precursor, 2-bromo-5-methoxybenzoic acid, especially if the synthesis started from the acid, or its corresponding ester (e.g., methyl 2-bromo-5-methoxybenzoate). The carboxylic acid is particularly common if any hydrolysis of the ester or the final hydrazide product occurred during the reaction or workup.
-
Excess Hydrazine Hydrate: Hydrazine is used in stoichiometric excess to drive the reaction to completion. Due to its high polarity and boiling point, it can be difficult to remove completely under standard rotary evaporation.
-
Hydrolysis Product: The target compound, this compound, can hydrolyze back to 2-bromo-5-methoxybenzoic acid if exposed to acidic or basic conditions, particularly at elevated temperatures.
-
Side-Reaction Products: While less common, the formation of N,N'-bis(2-bromo-5-methoxybenzoyl)hydrazine can occur, where two molecules of the acyl source react with one molecule of hydrazine. This impurity is significantly less polar than the desired product.
A logical workflow for identifying and removing these impurities is essential for obtaining a high-purity final product.
Caption: Initial workup and purification workflow for crude product.
Q2: My main impurity appears to be the starting carboxylic acid (2-bromo-5-methoxybenzoic acid). How can I effectively remove it?
A2: The presence of the starting carboxylic acid is best addressed with a targeted acid-base extraction during the initial workup. The principle here is straightforward: the carboxylic acid is acidic, while your target hydrazide is weakly basic/neutral. By washing your organic solution with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Core Rationale: The key is using a base that is strong enough to deprotonate the carboxylic acid (pKa ≈ 4) but not so strong that it causes significant hydrolysis of your hydrazide product. Saturated sodium bicarbonate (NaHCO₃) solution (pH ≈ 8) is ideal for this purpose.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.
-
Mixing: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release CO₂ gas that forms when the acid reacts with the bicarbonate.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual bicarbonate and dissolved water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure should yield a product largely free of the acidic starting material, which can then be further purified by recrystallization or chromatography.[2]
Q3: I've removed the acidic impurities, but my product is still not clean. Recrystallization is my next step, but which solvent should I use?
A3: Recrystallization is an excellent and highly effective method for purifying this compound, as noted in multiple synthetic procedures.[3][4] The choice of solvent is the most critical parameter for success. An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[5]
For this compound, alcohols are the solvents of choice.
| Solvent System | Suitability & Rationale | Typical Procedure |
| Ethanol | Highly Recommended. It provides a good solubility gradient with temperature for this compound. It is less volatile and toxic than methanol, making it safer to handle. | Dissolve in a minimum amount of hot ethanol, filter hot if necessary, and allow to cool slowly. |
| Methanol | Effective, but use with caution. It is a very good solvent at reflux but can sometimes lead to overly rapid crystallization. It is more volatile and toxic than ethanol. | Similar to ethanol, but cooling may need to be more controlled to prevent crash precipitation. |
| Ethyl Acetate/Hexane | Good for co-solvent systems. If the compound is too soluble even in cold ethanol, a co-solvent system can be used. Dissolve in hot ethyl acetate and add hexane (an anti-solvent) dropwise until the solution becomes cloudy, then add a drop of ethyl acetate to clarify and cool. | This method is excellent for fine-tuning solubility and inducing crystallization. |
-
Solvent Addition: Place the crude, acid-free solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Heat the slurry on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the purified product should be sharp.
Q4: Recrystallization isn't working well for me. The impurities seem to co-crystallize with my product. Is column chromatography a viable alternative?
A4: Yes, column chromatography is an excellent alternative if recrystallization fails, particularly if you have impurities with polarities similar to your product. The principle is to use a stationary phase (like silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption.
Core Rationale: this compound is a moderately polar compound due to the hydrazide functional group (-CONHNH₂). Unreacted ester starting material or the N,N'-diacyl hydrazine side-product will be less polar, while any trace amounts of hydrazine or hydrolyzed acid will be significantly more polar.
Caption: Separation principle in silica gel column chromatography.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane or a 95:5 hexane:ethyl acetate mixture.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or ethyl acetate. Pre-adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 70:30, then 60:40). This gradual increase is key to achieving good separation. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions continuously and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions that contain only the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound.
References
-
Narayana, B., et al. (2009). 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1750. [Link]
-
Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12533-12550. [Link]
-
Ohe, T., et al. (2018). Synthesis and biological evaluation of novel sirtuin inhibitors with a 2-anilinobenzamide skeleton. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3708-3711. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
side reactions to avoid during the synthesis of 2-Bromo-5-methoxybenzohydrazide
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-5-methoxybenzohydrazide. This molecule is a valuable intermediate in the development of various pharmaceutically active compounds.[1][2] The conversion of a carboxylic acid ester to its corresponding hydrazide is a fundamental and widely used transformation in organic synthesis.[3][4] While seemingly straightforward, the reaction is susceptible to several side reactions that can complicate purification and significantly reduce the yield of the desired product.
This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to help anticipate and mitigate common issues encountered during this synthesis, ensuring a robust and reproducible process.
Primary Synthesis Pathway: An Overview
The most common and efficient route to this compound involves the hydrazinolysis of a corresponding alkyl ester, typically the methyl or ethyl ester. This precursor is readily synthesized from commercially available 2-Bromo-5-methoxybenzoic acid.[5] The overall workflow is designed to ensure high purity of the final product.
Caption: Recommended two-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis, focusing on the critical hydrazinolysis step.
Q1: My final yield is very low, and TLC analysis shows a significant amount of unreacted starting material (the ester). What went wrong?
A1: This is a classic case of incomplete reaction. Several factors can contribute to this issue:
-
Insufficient Reaction Time or Temperature: The conversion of an ester to a hydrazide, while generally efficient, is not instantaneous. A common protocol involves refluxing the ester with hydrazine hydrate for at least 2-4 hours.[3][5]
-
Causality: The carbonyl carbon of an ester is less electrophilic than that of an acid chloride. Therefore, the nucleophilic attack by hydrazine requires thermal energy to proceed at a practical rate.
-
-
Reagent Stoichiometry and Purity: The molar ratio of hydrazine to the ester is critical. A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[3] The purity of the hydrazine hydrate is also paramount; as it is hygroscopic, its concentration can decrease upon prolonged storage.
-
Inadequate Mixing: In larger-scale reactions, inefficient stirring can lead to localized temperature and concentration gradients, preventing the reaction from going to completion.
Troubleshooting Steps:
-
Confirm Reagent Quality: Use fresh, high-purity hydrazine hydrate.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the ester spot is no longer visible.
-
Adjust Stoichiometry: Ensure at least a 1.2 molar excess of hydrazine hydrate is used.
-
Ensure Vigorous Stirring: Use appropriate stirring equipment for the scale of your reaction.
Q2: I've isolated a major byproduct with a molecular weight roughly double that of my starting ester. What is this impurity and how can I avoid it?
A2: You have likely synthesized the N,N'-bis(2-bromo-5-methoxybenzoyl)hydrazine, also known as a diacyl hydrazine. This is the most common side reaction in hydrazide synthesis.[6]
-
Mechanism of Formation: This byproduct forms when a single hydrazine molecule reacts with two molecules of the ester. This occurs when the initially formed product, this compound, acts as a nucleophile and attacks a second molecule of the ester. This is more likely to happen as the concentration of hydrazine hydrate decreases and the concentration of the product hydrazide increases.
Caption: Formation of the diacyl hydrazine byproduct.
Preventative Measures:
-
Control Stoichiometry: The most effective way to prevent this is to use a sufficient excess of hydrazine hydrate (2 to 5 equivalents). This ensures that a molecule of the ester is statistically more likely to collide with a highly nucleophilic hydrazine molecule rather than the less nucleophilic product hydrazide.
-
Slow Addition: For large-scale reactions, slowly adding the ester to a solution of refluxing hydrazine hydrate in ethanol can maintain a high hydrazine-to-ester ratio throughout the reaction, suppressing the formation of the diacyl byproduct.
Q3: My post-reaction work-up was difficult, and my final product is contaminated with 2-Bromo-5-methoxybenzoic acid. How is this possible?
A3: The presence of the starting carboxylic acid indicates that hydrolysis has occurred at some stage. Both the starting ester and the product hydrazide can be hydrolyzed back to the carboxylic acid under certain conditions.
-
Causality: The hydrolysis of hydrazides is a known reaction, often catalyzed by acid.[7][8] If the work-up involves acidic conditions (e.g., an aggressive pH adjustment) or if there is significant water present during a prolonged heating phase, this side reaction can occur.
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 2-Bromo-5-methoxybenzohydrazide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5-methoxybenzohydrazide. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on delivering practical, field-proven insights to help you achieve the highest possible purity for your experimental needs.
I. Understanding the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Its purity is paramount for the success of subsequent reactions and the integrity of biological data. The primary challenge in its purification lies in the removal of structurally similar impurities, including unreacted starting materials and byproducts formed during its synthesis.
Common Synthetic Route and Potential Impurities:
The most common laboratory-scale synthesis involves the reaction of a 2-bromo-5-methoxybenzoic acid derivative (typically the methyl or ethyl ester) with hydrazine hydrate.
Caption: Synthetic pathway and common impurities.
This reaction can lead to several impurities that may be carried through to the final product if not properly addressed during purification.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: After my initial work-up, my product is an oil and won't solidify. What should I do?
A1: Oiling out is a common issue when impurities are present that depress the melting point of the compound. Here are a few troubleshooting steps:
-
Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can often induce crystallization of the desired product while the impurities remain in the solvent.
-
Solvent Removal: Ensure all traces of the reaction solvent (e.g., ethanol, methanol) and excess hydrazine hydrate have been removed under reduced pressure. Residual solvent can prevent solidification.
-
Seeding: If you have a small amount of pure, solid this compound, adding a single crystal to the oil can initiate crystallization.
Q2: My recrystallized product shows multiple spots on a TLC plate. How can I improve the recrystallization?
A2: This indicates that the chosen solvent system is not effectively separating the impurities. Consider the following:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar compound, consider the following solvents and mixtures:
-
Single Solvents: Ethanol, methanol, or isopropanol are often good starting points.[1] Ethyl methyl ketone has also been used for recrystallizing derivatives of this compound.
-
Two-Solvent System: A polar solvent in which the compound is soluble (like ethanol or ethyl acetate) paired with a non-polar anti-solvent in which it is insoluble (like hexanes) can be very effective. Dissolve the crude product in a minimal amount of the hot polar solvent and then add the non-polar solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Q3: I've tried recrystallization multiple times, but a persistent impurity remains. What's my next step?
A3: If recrystallization fails to remove a stubborn impurity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.
Caption: Decision workflow for purification.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with hexanes) to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Vary the ratio to achieve an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Purity Assessment
Accurate assessment of purity is crucial. The following techniques are recommended:
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates with a fluorescent indicator (F254).
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm) will show the aromatic compound as a dark spot. Staining with potassium permanganate can also be used for visualization.
B. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for quantitative purity analysis.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a gradient of 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and assessing the purity of your compound.
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.8 | Multiplet | 3H |
| -NH- | ~9.5 (broad) | Singlet | 1H |
| -NH₂ | ~4.5 (broad) | Singlet | 2H |
| -OCH₃ | ~3.8 | Singlet | 3H |
Note: The exact chemical shifts of the NH and NH₂ protons can vary depending on the solvent and concentration.
V. Frequently Asked Questions (FAQs)
Q: How can I remove residual hydrazine hydrate from my product?
A: Hydrazine hydrate is water-soluble. Washing the crude product with cold water during the work-up is often effective. Additionally, co-evaporation with a solvent like toluene under reduced pressure can help remove azeotropically any remaining water and hydrazine.
Q: My final product has a slight yellow tint. Is this an impurity?
A: A slight yellow color can sometimes be due to trace impurities. If TLC and NMR analysis show high purity, the color may not be significant for many applications. However, if a completely white product is required, a second recrystallization, possibly with the addition of activated charcoal, may be necessary.
Q: What is the most likely byproduct if my reaction is run for too long or at too high a temperature?
A: A common byproduct is the N,N'-bis(2-bromo-5-methoxybenzoyl)hydrazine, formed by the reaction of the desired product with another molecule of the starting ester. This impurity is less polar than the desired hydrazide and can often be separated by column chromatography.
VI. References
-
CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
Sources
Technical Support Center: Dealing with Poor Solubility of 2-Bromo-5-methoxybenzohydrazide in Reactions
Introduction
2-Bromo-5-methoxybenzohydrazide is a key intermediate in the synthesis of a variety of pharmaceutically important compounds and heterocyclic systems.[1] Despite its utility, researchers frequently encounter challenges owing to its poor solubility in many common organic solvents. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility-related issues during their experiments. Drawing on established chemical principles and field-proven insights, this guide offers practical, step-by-step protocols and explains the rationale behind each experimental choice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: In which common solvents can I dissolve this compound?
Based on documented reactions, alcohols like ethanol and methanol are frequently used, often with heating (refluxing) to achieve dissolution.[1][2] For recrystallization, solvents such as ethyl methyl ketone have been successfully employed.[1] Dichloromethane and chloroform have been used in the synthesis of the parent compound, 2-bromo-5-methoxybenzoic acid, suggesting potential utility.[3] Given the polar nature of the hydrazide group, polar aprotic solvents like DMSO and DMF are also logical candidates to explore, although specific data for this compound is limited.
Q2: My this compound isn't dissolving, even in recommended solvents. What could be the issue?
Several factors beyond solvent choice can impact dissolution:
-
Purity: Impurities can significantly alter solubility characteristics. Ensure your starting material is of high purity.
-
Particle Size: Larger crystals have a smaller surface area-to-volume ratio, slowing dissolution. If your material consists of large crystals, gently grinding it to a fine powder can increase the dissolution rate.[4]
-
Temperature: The solubility of solids in liquids generally increases with temperature. If you are attempting to dissolve the compound at room temperature, gentle heating may be required.
-
Moisture: The presence of water, even in trace amounts, can affect solubility in organic solvents. Ensure you are using anhydrous solvents if the reaction is sensitive to moisture.
Q3: Is it safe to heat the reaction mixture to improve solubility? What are the risks?
Heating is a common and effective method to increase solubility. For instance, refluxing in ethanol is a documented procedure for reactions involving this compound.[1] However, potential risks include:
-
Degradation: Like many organic molecules, this compound could degrade at high temperatures. It's advisable to first determine the compound's melting point and thermal stability if possible.
-
Side Reactions: Increased temperatures can accelerate unwanted side reactions, reducing the yield and purity of your desired product.
-
Solvent Loss: Ensure your reaction vessel is equipped with a condenser to prevent solvent evaporation during heating.
Always start with gentle heating and monitor for any color changes or gas evolution that might indicate degradation.
Q4: Can co-solvents or additives help enhance solubility?
Yes, using a co-solvent system is a standard technique.[4] For a sparingly soluble compound, adding a small amount of a solvent in which it is highly soluble (like DMSO or DMF) to a solvent in which it is less soluble (like ethanol or methanol) can significantly improve overall solubility. Additionally, for certain reaction types, phase-transfer catalysts can be employed to facilitate reactions between reactants in different phases (e.g., a solid and a liquid).
Q5: How can I differentiate between a fully dissolved solution and a fine suspension?
Visual inspection is the first step. A true solution will be clear and transparent, with no visible solid particles, even when a strong light source (like a laser pointer) is shone through it (no Tyndall effect). A fine suspension will appear cloudy or translucent, and particles may become visible upon closer inspection or under slight magnification. For quantitative analysis, a small aliquot of the supernatant can be filtered and analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
A systematic approach to solvent selection is crucial for optimizing your reaction. This protocol outlines a small-scale, efficient method for identifying suitable solvents or co-solvent systems.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. See the table below for suggestions.
-
Room Temperature Test: Vigorously vortex or stir each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating Test: For vials where the compound did not fully dissolve, gently heat the mixture (e.g., to 50-60°C or approximately 20°C below the solvent's boiling point) with continued stirring. Record your observations.
-
Co-Solvent Test: If a single solvent is not effective, try co-solvent systems. For example, to a suspension in a primary solvent like ethanol, add a strong solvent like DMSO dropwise until dissolution is achieved.
Data Presentation: Solvent Selection Table
Use the following table to guide your solvent choices and record your experimental results.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility | Experimental Notes (e.g., "Soluble with heat") |
| Hexane | 0.1 | 69 | Low | |
| Toluene | 2.4 | 111 | Low | |
| Dichloromethane (DCM) | 3.1 | 40 | Moderate | |
| Tetrahydrofuran (THF) | 4.0 | 66 | Moderate-High | |
| Ethyl Acetate | 4.4 | 77 | Moderate | |
| Ethanol | 4.3 | 78.5 | Moderate-High (often requires heat) | |
| Methanol | 5.1 | 64.7 | Moderate-High (often requires heat) | |
| Acetonitrile | 5.8 | 82 | Moderate-High | |
| Dimethylformamide (DMF) | 6.4 | 153 | High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High |
Data sourced from publicly available solvent property tables.[5]
Visualization: Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
Caption: Workflow for systematic solvent selection.
Guide 2: Optimizing Reaction Conditions for Heterogeneous Mixtures
If this compound remains insoluble even after solvent screening, the reaction may need to be performed in a heterogeneous mixture (a slurry). Success in these conditions depends on ensuring a sufficient concentration of the reactant is dissolved at any given time for the reaction to proceed.
Protocol 1: Running an Effective Slurry Reaction
-
Solvent Choice: Select a solvent in which the starting material is sparingly soluble but the product is expected to be highly soluble. This will drive the reaction forward according to Le Chatelier's principle.
-
Particle Size Reduction: Grind the this compound to a fine powder to maximize the surface area available for dissolution.
-
Vigorous Stirring: Use a magnetic stir bar or overhead stirrer that provides efficient agitation to ensure good mixing and facilitate the dissolution of the solid.
-
Elevated Temperature: Heat the reaction mixture to just below the solvent's boiling point. This increases the dissolution rate and the overall concentration of the dissolved hydrazide.
-
Monitoring: Monitor the reaction progress by periodically taking samples of the liquid phase (after allowing the solid to settle or using a filter-tipped syringe) and analyzing them via TLC or HPLC/UPLC. The disappearance of the starting material and the appearance of the product in the solution phase indicate the reaction is proceeding.
Protocol 2: Utilizing Microwave-Assisted Synthesis
For reactions that are slow or inefficient under conventional heating, microwave synthesis can be a powerful tool. The rapid, uniform heating provided by a microwave reactor can significantly enhance reaction rates and often improve yields, even with poorly soluble reactants.
-
Vessel Selection: Use a sealed reaction vessel designed for microwave synthesis.
-
Solvent Choice: Select a solvent with a high dielectric constant that absorbs microwave energy efficiently (e.g., DMF, ethanol, acetonitrile).
-
Parameter Optimization: Set the microwave reactor to control the temperature rather than the power. Start with a moderate temperature (e.g., 100-120°C) and a short reaction time (e.g., 5-10 minutes).
-
Safety: Always follow the manufacturer's safety guidelines for the microwave reactor. Never exceed the recommended pressure or temperature limits for the vessel.
-
Analysis: After cooling, analyze the reaction mixture to determine conversion and yield.
Visualization: Decision Tree for Reaction Optimization
This diagram provides a decision-making framework when facing solubility challenges.
Caption: Decision tree for optimizing reaction conditions.
References
-
Jasinski, J. P., et al. (2008). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2968. Available at: [Link]
-
Li, Y. & Ban, L. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1649. Available at: [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
-
Fesat, H., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(21), 3967. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Bromo-5-methoxybenzohydrazide Derivatives by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. 2-Bromo-5-methoxybenzohydrazide serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential biological activities.[1][2] Its utility as a synthetic intermediate demands robust analytical methodologies to verify the covalent structure of its progeny. While techniques like mass spectrometry confirm molecular weight and elemental analysis verifies composition, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise atomic connectivity and stereochemistry in solution.
This guide provides an in-depth, comparative analysis of NMR techniques for the structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your structural assignments.
Pillar 1: The Strategic Application of 1D and 2D NMR Experiments
The core principle of NMR-based structure confirmation lies in the synergistic use of multiple experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a comprehensive and cross-validated picture of the molecule.
Foundational Analysis: ¹H and ¹³C NMR
The initial and most fundamental step involves acquiring standard one-dimensional ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy: This is the workhorse experiment, providing a rapid overview of the proton environments within the molecule. Key information derived includes:
-
Chemical Shift (δ): Protons in different electronic environments resonate at distinct frequencies. For a this compound derivative, we expect characteristic shifts for aromatic protons (typically 6.5-8.0 ppm), methoxy protons (~3.8 ppm), and the hydrazide NH proton (often a broad singlet downfield, >10 ppm).[3][4][5][6]
-
Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative proton count in each environment.
-
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent protons splits signals into characteristic patterns (e.g., doublets, triplets), revealing which protons are neighbors. This is crucial for determining the substitution pattern on the aromatic ring.[7][8][9]
-
-
¹³C NMR Spectroscopy: This experiment reveals the carbon skeleton of the molecule.
-
It provides the number of chemically non-equivalent carbons. Aromatic carbons typically resonate between 110-160 ppm, while the carbonyl carbon of the hydrazide is found further downfield (>160 ppm), and the methoxy carbon appears around 55-60 ppm.[3][4][10][11]
-
When combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons, which is invaluable for definitive assignments.
-
Unraveling Connectivity: 2D Correlation Spectroscopy
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. The following experiments are essential for building the molecular framework.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for linking protons directly to the carbons they are attached to (¹J-coupling).[12][13] It generates a 2D map where each peak correlates a specific proton signal (on one axis) with its directly bonded carbon signal (on the other axis). This immediately assigns the resonances for all protonated carbons, simplifying the puzzle significantly.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJ-coupling, where n > 1).[12][14] This allows us to "walk" across the molecule, connecting fragments through non-protonated quaternary carbons and across heteroatoms. For a this compound derivative, HMBC is critical for:
-
Confirming the position of the bromine and methoxy groups by observing correlations from aromatic protons to the substituted carbons.
-
Connecting the aromatic ring to the hydrazide moiety via correlations from the aromatic protons to the carbonyl carbon.
-
Establishing the structure of any group appended to the terminal nitrogen of the hydrazide.
-
-
COSY (Correlation Spectroscopy): This experiment maps out proton-proton coupling networks. It identifies which protons are adjacent to each other (typically separated by three bonds). In the context of our target molecule, COSY is instrumental in confirming the connectivity of the protons on the aromatic ring, allowing for unambiguous assignment of their relative positions.
Pillar 2: A Self-Validating Experimental Workflow
The sequence in which NMR data is acquired and analyzed is crucial for an efficient and logical workflow. Each step should build upon the last, providing cross-validation for previous assignments.
Experimental Protocol: Step-by-Step Structure Elucidation
-
Sample Preparation: Dissolve ~10-15 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H). Ensure the sample is fully dissolved and free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This provides the initial roadmap, including chemical shifts, integrations, and coupling patterns.
-
¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This provides the carbon "parts list" and identifies the multiplicity of each carbon.
-
HSQC Acquisition: Run a standard HSQC experiment. This directly links the proton signals to their attached carbons, allowing for the first round of definitive assignments.
-
HMBC Acquisition: Acquire an HMBC spectrum. This is the key experiment for piecing together the molecular fragments. Analyze the 2- and 3-bond correlations to establish the complete connectivity, paying close attention to correlations involving quaternary carbons.
-
COSY Acquisition: If the aromatic region is complex or assignments are ambiguous from the ¹H spectrum alone, a COSY experiment will clarify the proton-proton coupling network.
-
Data Integration and Final Assignment: Synthesize the data from all experiments. Use the HMBC and COSY correlations to build the molecular structure, and use the HSQC and 1D spectra to assign every proton and carbon signal. The structure is considered confirmed when all observed correlations are consistent with the proposed structure and there are no unexplained correlations.
Caption: A validated workflow for NMR structure elucidation.
Pillar 3: Data Interpretation - A Comparative Case Study
To illustrate this process, let's compare the expected NMR data for the parent This compound (1) and a hypothetical derivative, (E)-N'-(4-chlorobenzylidene)-2-bromo-5-methoxybenzohydrazide (2) , formed by condensation with 4-chlorobenzaldehyde.
| Structure 1 | Structure 2 |
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Structure 1 (Expected δ, ppm) | Structure 2 (Expected δ, ppm) | Rationale for Change |
| -NH- | ~10.0 (s, 1H) | ~11.9 (s, 1H) | Change in electronic environment and hydrogen bonding upon forming the imine.[3] |
| -NH₂ | ~4.6 (br s, 2H) | N/A | Consumed in the reaction. |
| N=CH | N/A | ~8.4 (s, 1H) | New imine proton signal appears.[3] |
| H-6 | ~7.5 (d) | ~7.6 (d) | Minor shift due to change at the hydrazide tail. |
| H-4 | ~7.1 (dd) | ~7.2 (dd) | Minor shift. |
| H-3 | ~7.0 (d) | ~7.1 (d) | Minor shift. |
| -OCH₃ | ~3.8 (s, 3H) | ~3.8 (s, 3H) | Largely unaffected. |
| H-2',6' (p-Cl-Ph) | N/A | ~7.8 (d, 2H) | Aromatic protons from the new chlorophenyl ring. |
| H-3',5' (p-Cl-Ph) | N/A | ~7.5 (d, 2H) | Aromatic protons from the new chlorophenyl ring. |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Structure 1 (Expected δ, ppm) | Structure 2 (Expected δ, ppm) | Rationale for Change |
| C=O | ~165 | ~162 | Slight upfield shift upon forming the hydrazone.[3] |
| N=CH | N/A | ~146 | New imine carbon signal.[3][4] |
| C-5 | ~158 | ~158 | C-O, largely unaffected. |
| C-1 | ~132 | ~132 | Quaternary carbon, largely unaffected. |
| C-6 | ~128 | ~129 | Minor shift. |
| C-4 | ~118 | ~119 | Minor shift. |
| C-3 | ~115 | ~116 | Minor shift. |
| C-2 | ~112 | ~112 | C-Br, largely unaffected. |
| -OCH₃ | ~56 | ~56 | Largely unaffected. |
| C-1' to C-6' | N/A | ~128-136 | Signals for the new chlorophenyl ring appear.[3] |
Unambiguous Confirmation with HMBC
The HMBC spectrum for derivative 2 is the final piece of the puzzle, confirming the connectivity between the original scaffold and the newly added fragment.
Caption: Key HMBC correlations confirming connectivity.
-
H(N) → C=O & C=N: The crucial correlation from the amide proton to both the carbonyl carbon and the new imine carbon definitively proves the formation of the hydrazone linkage.
-
H-6 → C=O: This 3-bond correlation connects the aromatic ring to the carbonyl carbon, confirming the benzoyl portion of the molecule.
-
H(OCH₃) → C-5: This 3-bond correlation unambiguously places the methoxy group at the C-5 position.
-
H(C=N) → C-1' & C-2',6': Correlations from the imine proton to the carbons of the chlorophenyl ring confirm the structure of the appended aldehyde-derived fragment.
Conclusion
The structural confirmation of this compound derivatives is not achieved by a single experiment, but by a logical, multi-step process of data acquisition and interpretation. By systematically employing 1D NMR (¹H, ¹³C/DEPT) to identify the constituent parts and 2D NMR (HSQC, HMBC, COSY) to assemble them, researchers can create a self-validating dataset. This integrated approach, grounded in the principles of causality and cross-verification, provides the highest level of confidence, ensuring the scientific integrity required for publication, patent applications, and progression in drug development pipelines.
References
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. Retrieved from [Link]
-
Louis Savein Dupuis J. Multidiscip. Res. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Retrieved from [Link]
-
Jasinski, J. P., et al. (n.d.). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. National Institutes of Health. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
University of Missouri-St. Louis. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
SciSpace. (2012). Conformational analysis and vibrational assignments of benzohydroxamic acid and benzohydrazide. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
-
International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.as.uky.edu [chem.as.uky.edu]
comparative analysis of 2-Bromo-5-methoxybenzohydrazide with other benzohydrazide derivatives
A Comparative Analysis of 2-Bromo-5-methoxybenzohydrazide and Its Analogs in Drug Discovery
This guide provides a comprehensive comparative analysis of this compound and other key benzohydrazide derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and comparative biological activities of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry
Benzohydrazides are a versatile class of organic compounds featuring a hydrazide functional group (-CONHNH₂) attached to a benzene ring. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents and its ability to serve as a precursor for the synthesis of various heterocyclic compounds. Derivatives of benzohydrazide have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.
The biological profile of a benzohydrazide derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. This guide focuses on this compound, a halogenated and methoxy-substituted derivative, comparing its performance against other analogs to elucidate critical structure-activity relationships (SAR). Understanding these nuances is paramount for the rational design of more potent and selective therapeutic agents.
Synthesis and Characterization of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives is a well-established process in organic chemistry, typically involving the reaction of a corresponding ester with hydrazine hydrate. Further modification, such as condensation with aldehydes or ketones, yields hydrazone Schiff bases, which often exhibit enhanced biological activity.
General Synthesis Workflow
The synthetic route to this compound and its subsequent conversion to a Schiff base derivative is a representative example of the methodologies employed for this class of compounds.
Caption: General workflow for the synthesis of benzohydrazide derivatives.
Protocol: Synthesis of 2-Bromo-N'-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide
This protocol is adapted from established methods for synthesizing hydrazone Schiff bases.
-
Hydrazide Synthesis: Reflux methyl 2-bromo-5-methoxybenzoate (0.01 mol) with an excess of hydrazine hydrate (0.02 mol) in ethanol (30 mL) for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture. The precipitated solid, this compound, is filtered, washed with cold ethanol, and dried.
-
Schiff Base Formation: A mixture of this compound (2.45 g, 0.01 mol) and ethyl methyl ketone (1.44 g, 0.02 mol) in 20 mL of ethanol containing a drop of dilute sulfuric acid is refluxed for approximately 2 hours.
-
Crystallization: Upon cooling, the solid Schiff base product separates. It is then filtered and can be recrystallized from a suitable solvent like ethyl methyl ketone to obtain pure crystals.
Characterization
Synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their molecular structure.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups, such as N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and C=N stretching of the azomethine group in hydrazones (around 1575-1620 cm⁻¹).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, confirming the number and connectivity of protons and carbons. The amide proton (CONH) typically appears as a singlet downfield (δ 10.0-12.0 ppm) in ¹H NMR spectra.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Comparative Biological Evaluation
The true value of a new derivative is assessed through its biological performance relative to existing analogs. Here, we compare the activity of benzohydrazides across several key therapeutic areas.
Antimicrobial Activity
Benzohydrazides are widely investigated for their potential to combat bacterial and fungal pathogens, a critical area of research given the rise of antimicrobial resistance. The mechanism often involves the azomethine group (-N=CH-), which is crucial for their activity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzohydrazide derivatives against representative bacterial and fungal strains. A lower MIC value indicates higher potency.
| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |
| Derivative 1 | 3-Bromo, 5-Bromo, 2-Hydroxy, 3-Methoxy (on benzylidene ring) | Klebsiella pneumoniae | Strong Activity | |
| Derivative 2 | 3-Bromo (on benzohydrazide), 4-Hydroxy, 3-Methoxy (on benzylidene ring) | Klebsiella pneumoniae | Weaker than Deriv. 1 | |
| Derivative 3 | 4-Chloro (on benzohydrazide), Thiophene (on benzylidene ring) | E. coli | pMIC = 15 | |
| Derivative 4 | 4-Methoxy (on benzohydrazide), 3,4,5-Trimethoxy (on benzylidene ring) | S. aureus | Moderate Activity |
Data Interpretation: The data highlights that halogen substitution, particularly with bromine, can significantly enhance antimicrobial activity. Derivative 1, with two bromine atoms, shows stronger activity against Klebsiella pneumoniae than its mono-bromo analog (Derivative 2), suggesting that the degree and position of halogenation are key determinants of efficacy.
This method is a standard technique for evaluating the antimicrobial potential of chemical compounds.
-
Preparation: Prepare nutrient agar plates and seed them with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Well Creation: Punch sterile wells (typically 5-6 mm in diameter) into the agar.
-
Compound Application: Add a fixed concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (like DMSO) into each well. A well with only the solvent serves as a negative control, and a standard antibiotic (e.g., Gentamycin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone diameter corresponds to greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
Anticancer Activity
Many benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives function as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinases.
The table below presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting cancer cell growth. A lower IC₅₀ value indicates greater potency.
| Compound ID | Core Structure / Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound H20 | Benzohydrazide with dihydropyrazole | HeLa (Cervical) | 0.15 | |
| A549 (Lung) | 0.46 | |||
| MCF-7 (Breast) | 0.29 | |||
| Compound C8 | Pyrrolyl benzohydrazide, 3-chloro | A549 (Lung) | Low µM range | |
| Isomer (2a) | N'-[(Substituted Phenyl)Benzylidene] | A-549 (Lung) | Significant Activity | |
| Isomer (4) | 2-Bromo-N'-(substituted benzylidene) | HCT 116 (Colon) | 1.88 |
Data Interpretation: The data clearly shows that structural modifications lead to significant variations in anticancer activity. Compound H20, a complex derivative incorporating a dihydropyrazole moiety, exhibits potent, sub-micromolar activity against a range of cancer cell lines, highlighting the potential of hybrid molecules. The 2-bromo-substituted derivative (Isomer 4) also demonstrates potent activity against colon cancer cells, reinforcing the importance of halogenation in enhancing cytotoxicity. The anticancer mechanism for some derivatives involves inducing cell cycle arrest, typically at the G2/M phase.
Anticonvulsant Activity
The benzohydrazide scaffold is also explored for its potential in treating central nervous system disorders like epilepsy.
Structure-Activity Relationship Insights: Studies on various derivatives indicate that the anticonvulsant effect is highly dependent on the substitution pattern.
-
Key Pharmacophore: The general structure often includes an aromatic ring, a hydrazone linker, and another terminal aryl group. The flexibility and electronic nature of this system are crucial.
-
Screening Models: Activity is typically evaluated in animal models using tests like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests.
-
Comparative Performance: While specific data for this compound is limited in the provided context, related structures like isatin-based derivatives with methoxy groups have shown significant protection in MES models. This suggests that the methoxy group, an electron-donating substituent, may play a favorable role. The bromo group, being lipophilic and electron-withdrawing, would also significantly modulate the compound's ability to cross the blood-brain barrier and interact with neural targets.
Structure-Activity Relationship (SAR) Analysis
Synthesizing the comparative data allows for the deduction of key structure-activity relationships that guide future drug design.
Caption: Conceptual overview of Structure-Activity Relationships in benzohydrazides.
-
Halogenation: The presence of a halogen, particularly bromine or chlorine, on the phenyl ring frequently enhances both antimicrobial and anticancer activities. This is likely due to an increase in lipophilicity, which can improve cell membrane penetration, and the ability of halogens to form halogen bonds with biological targets.
-
Electron-Donating vs. Withdrawing Groups: The electronic nature of the substituent is critical. Electron-withdrawing groups like nitro (NO₂) can enhance anticancer potency, while electron-donating groups like methoxy (OCH₃) have been associated with favorable anticonvulsant profiles.
-
Positional Isomerism: The position of the substituent (ortho, meta, para) dramatically impacts activity. For instance, the placement of a methoxy group can significantly alter selectivity and potency against cancer cells. For this compound, the ortho-bromo group introduces steric hindrance and is strongly electron-withdrawing, while the meta-methoxy group (relative to the hydrazide) is electron-donating. This unique electronic and steric combination warrants its specific investigation.
Conclusion and Future Directions
This comparative guide demonstrates that this compound belongs to a pharmacologically rich class of compounds. The analysis of its structural analogs reveals clear and actionable structure-activity relationships. Halogenation is a powerful strategy for enhancing antimicrobial and anticancer efficacy, while other substituents like methoxy groups can be leveraged to tune activity towards CNS targets.
For researchers, the key takeaways are:
-
The benzohydrazide scaffold is a privileged structure amenable to extensive chemical modification.
-
Substituents like bromo and methoxy groups are not mere decorations; they are critical determinants of biological function. This compound, with its distinct substitution pattern, represents a promising candidate for further evaluation, particularly in oncology and infectious disease.
-
Future work should focus on synthesizing a broader library of derivatives based on this specific scaffold to perform systematic QSAR (Quantitative Structure-Activity Relationship) studies. This will enable the development of predictive models to accelerate the discovery of new drug candidates with optimized potency and selectivity.
References
-
Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (n.d.). Avicenna Journal of Clinical Microbiology and Infection. [Link]
-
A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. [Link]
-
Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (2022). ResearchGate. [Link]
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. [Link]
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. [Link]
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2020). RSC Advances. [Link]
-
Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitrophenyl-(4-trifluoromethyl))benzohydrazide. (2018). MDPI. [Link]
-
Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (2023). ResearchGate. [Link]
-
SYNTHESIS, ANTICONVULSANT ACTIVITY OF SOME NOVEL BENZIMIDAZOLE ACETOHYDRAZIDES. (2021). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Applied Biological Chemistry. [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2018). MDPI. [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2018). PMC - NIH. [Link]
-
Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. (2015). PubMed. [Link]
-
2-Bromo-N'-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. (2009). Acta Crystallographica Section E. [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry. [Link]
-
SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
- Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Bromo-5-methoxybenzohydrazide Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 2-Bromo-5-methoxybenzohydrazide and its analogs. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating workflow from initial screening to mechanistic elucidation. Our approach is grounded in the established pharmacological potential of the benzohydrazide scaffold, a privileged structure in medicinal chemistry known to confer a wide array of biological activities.
The benzohydrazide moiety is a cornerstone in numerous pharmacologically active agents, recognized for its role in compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties. Specifically, derivatives of this compound have been synthesized and evaluated for antiproliferative and antimicrobial activities, making this chemical space a promising area for novel therapeutic discovery. This guide will therefore focus on the two most prominently reported activities for this class: Anticancer/Antiproliferative and Antimicrobial effects.
A Tiered Strategy for Biological Activity Validation
A logical, tiered approach is essential to efficiently and cost-effectively characterize a novel compound. We advocate for a workflow that begins with broad, phenotype-based screening to identify general activity, followed by more specific assays to determine potency, selectivity, and, ultimately, the mechanism of action. This strategy ensures that resources are focused on compounds with the most promising therapeutic potential.
Below is a logical workflow for validating the biological activity of a novel this compound compound.
Caption: A tiered workflow for validating compound biological activity.
Part 1: Antiproliferative and Cytotoxicity Profiling
The first critical step is to determine if the compound has a cytotoxic effect on cancer cells. Cytotoxicity assays are foundational in drug discovery for screening compound libraries and are a primary indicator of potential anticancer activity. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.
Causality Behind the Method
We choose the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it provides a quantitative measure of cell viability. Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC50 or GI50). To establish trustworthiness, this assay must be run against a panel of cancer cell lines from different tissue origins (e.g., lung, breast, leukemia) and, crucially, a non-cancerous cell line (e.g., HEK293) to assess selectivity.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549-lung, MCF-7-breast) and a normal human cell line (e.g., HEK293-embryonic kidney) in their respective recommended media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize the cells, perform a cell count (using a hemocytometer), and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the compound dilutions.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) alone, and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the compound concentration (on a log scale) to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI value > 2 is generally considered indicative of promising cancer-cell-specific cytotoxicity.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line (Origin) | IC50 (µM) ± SD | Selectivity Index (SI) |
| 2-Bromo-5-methoxy... | A549 (Lung Cancer) | Value | Value |
| MCF-7 (Breast Cancer) | Value | Value | |
| K562 (Leukemia) | Value | Value | |
| HEK293 (Normal Kidney) | Value | N/A | |
| Doxorubicin (Control) | A549 (Lung Cancer) | Value | Value |
| MCF-7 (Breast Cancer) | Value | Value | |
| K562 (Leukemia) | Value | Value | |
| HEK293 (Normal Kidney) | Value | N/A |
Part 2: Antimicrobial Activity Screening
The benzohydrazide scaffold is frequently associated with antimicrobial properties. Therefore, a primary screening for antibacterial and antifungal activity is a logical next step.
Causality Behind the Methods
A two-stage approach is recommended. First, the Kirby-Bauer disk diffusion method provides a rapid, qualitative assessment of antimicrobial potential. It is an excellent primary screen to identify if a compound has any activity against a panel of pathogens. If activity is observed, a quantitative method like broth microdilution is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This provides a quantitative measure of potency for comparison with standard antibiotics.
Protocol 1: Disk Diffusion Assay (Qualitative)
-
Prepare Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Disk Application: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper disks (6 mm diameter) with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate.
-
Placement: Place the impregnated disks onto the surface of the agar.
-
Controls: Use a disk with solvent only (negative control) and disks with standard antibiotics (e.g., Erythromycin, Gentamycin) as positive controls.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Protocol 2: Broth Microdilution Assay (Quantitative MIC)
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a well with inoculum only (growth control) and a well with sterile broth only (sterility control).
-
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation: Comparative Antimicrobial Activity
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 2-Bromo-5-methoxy... | Staphylococcus aureus | Value | Value |
| Escherichia coli | Value | Value | |
| Aspergillus niger | Value | Value | |
| Erythromycin | Staphylococcus aureus | Value | Value |
| Gentamycin | Escherichia coli | Value | Value |
Part 3: Mechanistic Elucidation - Enzyme Inhibition Assays
If a compound shows potent antiproliferative activity, the next logical step is to investigate how it works. Many successful anticancer drugs function by inhibiting enzymes crucial for cancer cell survival and proliferation, such as kinases. Benzohydrazides have been successfully developed as potent EGFR kinase inhibitors. An in vitro enzyme inhibition assay is the most direct way to test this hypothesis.
Causality Behind the Method
Enzyme assays are fundamental to drug discovery, allowing for the direct measurement of a compound's effect on its purified molecular target. This moves from a phenotypic observation (cell death) to a specific molecular interaction, which is critical for lead optimization. By measuring the activity of a specific enzyme (e.g., a kinase that phosphorylates a substrate) in the presence of varying concentrations of our compound, we can determine if it acts as an inhibitor and calculate its IC50 value for that specific target.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
General Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagents: Prepare the kinase reaction buffer, the purified target kinase enzyme, the specific substrate peptide, and ATP at optimal concentrations (often near the Km for ATP).
-
Compound Dilution: Prepare serial dilutions of the this compound compound in the reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase enzyme, the test compound dilutions, and the substrate.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Controls: Include reactions with no compound (100% activity) and reactions with no enzyme (0% activity). A known inhibitor (e.g., Erlotinib for EGFR) should be used as a positive control.
-
-
Detect Activity: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of kinase activity against the compound concentration (log scale).
-
Calculate the IC50 value using non-linear regression.
-
Data Presentation: Comparative Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) ± SD |
| 2-Bromo-5-methoxy... | EGFR Kinase | Value |
| Src Kinase | Value | |
| Erlotinib (Control) | EGFR Kinase | Value |
Conclusion and Comparative Analysis
By following this tiered validation guide, a researcher can build a comprehensive biological activity profile for a novel this compound compound. The ideal outcome is a compound that demonstrates potent and selective cytotoxicity against cancer cells (Part 1), potentially supported by strong antimicrobial activity (Part 2), and whose anticancer effect can be attributed to a specific molecular mechanism, such as the inhibition of a key oncogenic enzyme (Part 3).
The comparative data generated is crucial. A compound with an IC50 in the low micromolar or nanomolar range against a cancer cell line, coupled with a high Selectivity Index (>10), and a confirmed inhibitory effect on a relevant molecular target at a similar concentration, would be considered a strong candidate for further preclinical development. Comparing these values against established drugs like Doxorubicin or Erlotinib provides essential context for the compound's potential efficacy and novelty.
References
-
C. Hu, et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available at: [Link]
-
PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Available at: [Link]
-
S. Konovalova, et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Graefe's Archive for Clinical and Experimental Ophthalmology. Available at: [Link]
-
S. Konovalova, et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5796-5803. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]
-
Semantic Scholar. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Available at: [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Available at: [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]
- H. Zhu. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide mon
A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-5-methoxybenzohydrazide by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount to ensuring the safety and efficacy of potential drug candidates. 2-Bromo-5-methoxybenzohydrazide, a versatile intermediate in the synthesis of various biologically active compounds, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity assessment of synthesized this compound using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. We will delve into the rationale behind the method development, present a detailed experimental protocol, and compare its performance with potential outcomes for a synthesized batch containing common process-related impurities.
The Critical Role of Impurity Profiling
The synthesis of this compound typically involves the reaction of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate.[1][2] During this process, several impurities can arise, including unreacted starting materials, by-products from side reactions, and degradation products.[3] Identifying and quantifying these impurities is a critical aspect of quality control in the pharmaceutical industry.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the reliability of these measurements.[5][6]
Common potential impurities in the synthesis of this compound may include:
-
2-Bromo-5-methoxybenzoic acid: The unreacted starting material.
-
Hydrazine: A highly reactive and potentially toxic starting material.
-
Diacyl Hydrazine (bis(2-bromo-5-methoxybenzoyl)hydrazine): A common by-product formed by the reaction of two molecules of the acid with one molecule of hydrazine.
The ability to separate and quantify these and other unknown impurities is the primary objective of a well-developed HPLC method.
Strategic Development of a Stability-Indicating RP-HPLC Method
Reversed-phase HPLC is the predominant technique for impurity profiling of small organic molecules due to its high resolving power, sensitivity, and reproducibility.[7][8] The selection of a suitable stationary phase and mobile phase is crucial for achieving the desired separation.
For a molecule like this compound, a C18 column is an excellent starting point. The non-polar nature of the C18 stationary phase provides good retention for the moderately polar analyte and its likely impurities.
The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed in impurity profiling to elute compounds with a wide range of polarities.[9] A mixture of acetonitrile and water is a common choice for the mobile phase, with the addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.
The detection wavelength is selected based on the UV absorbance profile of this compound. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Purity Assessment
This protocol outlines a validated method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Reference standard of this compound (purity ≥ 99.5%).
-
Synthesized batch of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the synthesized batch of this compound in the same manner as the standard solution.
4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor for the main peak: 0.8 - 1.5
-
Theoretical plates for the main peak: ≥ 2000
5. Analysis: Inject the diluent (as a blank), followed by the standard solution and the sample solution. Record the chromatograms and integrate all peaks.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#FFFFFF"; "Standard_Prep" [label="Prepare Standard Solution\n(0.5 mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample_Prep" [label="Prepare Sample Solution\n(0.5 mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; "Mobile_Phase_Prep" [label="Prepare Mobile Phases\n(A and B)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_HPLC" { label="HPLC Analysis"; style="filled"; color="#FFFFFF"; "System_Suitability" [label="System Suitability Test\n(5 injections of Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis_Sequence" [label="Run Analysis Sequence\n(Blank, Standard, Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Data" { label="Data Processing"; style="filled"; color="#FFFFFF"; "Integration" [label="Integrate Chromatograms", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculation" [label="Calculate Purity\n(% Area Normalization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Report" [label="Generate Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Standard_Prep" -> "System_Suitability"; "Sample_Prep" -> "Analysis_Sequence"; "Mobile_Phase_Prep" -> "System_Suitability"; "Mobile_Phase_Prep" -> "Analysis_Sequence"; "System_Suitability" -> "Analysis_Sequence" [label="If criteria met"]; "Analysis_Sequence" -> "Integration"; "Integration" -> "Calculation"; "Calculation" -> "Report"; } Caption: HPLC Purity Assessment Workflow.
Comparative Data Analysis: A Case Study
To illustrate the effectiveness of this method, let's compare the chromatogram of a high-purity reference standard with a hypothetical chromatogram of a newly synthesized batch of this compound.
Table 1: Comparative HPLC Data
| Compound | Retention Time (min) | Area (%) - Reference Standard | Area (%) - Synthesized Batch |
| 2-Bromo-5-methoxybenzoic acid | 8.5 | Not Detected | 0.8 |
| This compound | 12.2 | 99.9 | 98.5 |
| Unknown Impurity 1 | 14.8 | Not Detected | 0.3 |
| Diacyl Hydrazine | 18.1 | Not Detected | 0.4 |
The data in Table 1 clearly demonstrates the ability of the HPLC method to separate the main component from its potential impurities. The reference standard shows a single major peak, confirming its high purity. In contrast, the synthesized batch shows the presence of the starting material (2-Bromo-5-methoxybenzoic acid), a by-product (Diacyl Hydrazine), and an unknown impurity, resulting in a lower purity of the desired product.
Method Validation: Ensuring Trustworthiness
For this method to be considered reliable for routine quality control, it must undergo a thorough validation process as per ICH guidelines.[5][10][11] The key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products.
-
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the detector response over a defined range.[12]
-
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
dot graph "Validation_Parameters" { rankdir="LR"; node [shape="ellipse", style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
"Method" [label="Validated HPLC Method", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Core" { label="Core Validation Parameters (ICH Q2(R1))"; style="filled"; color="#FFFFFF"; "Specificity" [fillcolor="#EA4335"]; "Linearity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Accuracy" [fillcolor="#34A853"]; "Precision" [fillcolor="#4285F4"]; "LOD_LOQ" [label="LOD & LOQ", fillcolor="#5F6368"]; "Robustness" [fillcolor="#202124"]; }
"Method" -> "Specificity"; "Method" -> "Linearity"; "Method" -> "Accuracy"; "Method" -> "Precision"; "Method" -> "LOD_LOQ"; "Method" -> "Robustness"; } Caption: Key HPLC Method Validation Parameters.
Conclusion
The RP-HPLC method detailed in this guide provides a robust and reliable approach for assessing the purity of synthesized this compound. By employing a systematic method development strategy and adhering to rigorous validation principles, researchers and drug development professionals can confidently determine the quality of this important chemical intermediate. This ensures the integrity of their research and contributes to the development of safe and effective pharmaceuticals. The ability to separate and quantify process-related impurities is fundamental to modern pharmaceutical quality control, and HPLC remains the gold standard for this critical task.[3][13][14]
References
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search.
- Steps for HPLC Method Valid
- Method Development for Drug Impurity Profiling: Part 1. (n.d.).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
- Analytical Advances in Pharmaceutical Impurity Profiling. (n.d.). Scribd.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing.
- Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. (n.d.). Semantic Scholar.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. (n.d.). PMC - NIH.
- Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN J. Chem.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. (n.d.). PMC - NIH.
- 2-Bromo-5-methoxybenzaldehyde 97 7507-86-0. (n.d.). Sigma-Aldrich.
- Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).
- A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. (n.d.). Benchchem.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
- 2-Bromo-5-methoxybenzaldehyde 97 7507-86-0. (n.d.). Sigma-Aldrich.
Sources
- 1. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. rroij.com [rroij.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-methoxybenzohydrazide and Structurally Similar Analogs
Introduction: The Versatile Benzohydrazide Scaffold
In the landscape of medicinal chemistry and organic synthesis, the benzohydrazide scaffold is a cornerstone functional group. Its derivatives are precursors to a vast array of bioactive molecules and heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles.[1] The reactivity of the hydrazide moiety (–CONHNH₂) is paramount, governing its utility as a nucleophile and a building block. This reactivity, however, is not static; it is exquisitely modulated by the electronic and steric nature of substituents on the aromatic ring. Understanding these substituent effects is critical for researchers in drug discovery, enabling the rational design of synthetic routes and the fine-tuning of molecular properties.
This guide provides an in-depth comparison of the reactivity of 2-Bromo-5-methoxybenzohydrazide , a polysubstituted derivative, with a series of structurally related benzohydrazides. We will dissect the interplay of electron-donating and electron-withdrawing groups, provide supporting experimental frameworks, and offer field-proven insights into predicting and harnessing their chemical behavior.
Dissecting the Subject: this compound
The reactivity of this compound is dictated by the combined influence of its two substituents on the hydrazide functional group. The key to predicting its behavior lies in understanding their individual electronic contributions:
-
The 5-Methoxy (-OCH₃) Group: The methoxy group is a powerful activating substituent. While it is inductively electron-withdrawing (-I effect) due to the high electronegativity of the oxygen atom, its dominant effect is strong electron donation into the aromatic ring via resonance (+M or +R effect).[2][3] This donation of a lone pair of electrons enriches the ring's electron density, which in turn enhances the nucleophilicity of the terminal nitrogen atom of the hydrazide.
-
The 2-Bromo (-Br) Group: The bromine atom exerts a dual influence. It is strongly electron-withdrawing through the sigma bond (inductive -I effect).[4][5] It also possesses lone pairs that can be donated via resonance (+M effect), but for halogens, the inductive effect is dominant, making the bromo group an overall deactivating substituent. Furthermore, its position ortho to the hydrazide group introduces significant steric hindrance, which can impede the approach of electrophiles to the hydrazide nitrogen.
The net reactivity of this compound is therefore a product of the competition between the powerful activating effect of the methoxy group and the deactivating inductive and steric effects of the ortho-bromo group.
The Comparative Framework: A Panel of Benzohydrazide Analogs
To contextualize the reactivity of this compound, we will compare it against a curated set of analogs, each chosen to isolate a specific electronic or steric effect. The benchmark reaction for this comparison will be the acid-catalyzed condensation with an aldehyde (e.g., 4-nitrobenzaldehyde) to form a hydrazone—a fundamental and widely utilized transformation for hydrazides.[6][7][8]
Our panel of hydrazides includes:
-
Benzohydrazide: The unsubstituted parent compound, our baseline.
-
4-Methoxybenzohydrazide: Features a strong electron-donating group (EDG) to showcase maximum activation.
-
4-Bromobenzohydrazide: Contains an electron-withdrawing group (EWG) in a position with minimal steric impact on the hydrazide.
-
4-Nitrobenzohydrazide: Incorporates a powerful EWG (-NO₂) to demonstrate significant deactivation.
-
This compound: The subject molecule with competing electronic and steric effects.
Mechanism and Reactivity Prediction
The formation of a hydrazone proceeds via a two-step mechanism: (1) nucleophilic attack of the terminal -NH₂ group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by (2) dehydration to form the C=N double bond. The rate-determining step is the initial nucleophilic attack. Therefore, any substituent that increases the electron density on the terminal nitrogen will accelerate the reaction.
Based on these principles, we can predict the following reactivity trend:
4-Methoxybenzohydrazide > This compound > Benzohydrazide > 4-Bromobenzohydrazide > 4-Nitrobenzohydrazide
Experimental Protocol: A Self-Validating System
The following protocol describes a robust method for quantifying the relative reactivity of the hydrazide panel.
Objective: To determine the pseudo-first-order rate constants for the reaction of various benzohydrazides with 4-nitrobenzaldehyde.
Materials:
-
Benzohydrazide and its substituted analogs
-
4-Nitrobenzaldehyde
-
Absolute Ethanol (Spectroscopic Grade)
-
Concentrated Hydrochloric Acid
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each benzohydrazide in absolute ethanol.
-
Prepare a 1.0 M stock solution of 4-nitrobenzaldehyde in absolute ethanol.
-
Prepare a 0.1 M solution of HCl in absolute ethanol to be used as a catalyst.
-
-
Kinetic Run (Example):
-
To a 3 mL quartz cuvette, add 2.8 mL of absolute ethanol.
-
Add 100 µL of the 0.1 M hydrazide stock solution (final concentration: ~3.3 mM).
-
Add 10 µL of the 0.1 M HCl stock solution.
-
Place the cuvette in the spectrophotometer and zero the instrument at the λ_max of the hydrazone product.
-
Initiate the reaction by adding 20 µL of the 1.0 M 4-nitrobenzaldehyde stock solution (final concentration: ~6.7 mM, ensuring a sufficient excess).
-
Immediately begin recording the absorbance at the λ_max of the forming hydrazone product at 15-second intervals for 15-30 minutes.
-
-
Data Analysis:
-
The reaction is performed under pseudo-first-order conditions (aldehyde in excess).
-
Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
The slope of the resulting straight line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment for each hydrazide in the panel under identical conditions.
-
Comparative Performance Data
The following table summarizes the expected experimental results based on our mechanistic understanding.
| Hydrazide Compound | Substituents | Dominant Electronic Effect(s) | Expected Relative Rate Constant (k_obs) |
| 4-Nitrobenzohydrazide | 4-NO₂ | Strong -I, -M (Deactivating) | 1 (Slowest) |
| 4-Bromobenzohydrazide | 4-Br | -I > +M (Deactivating) | ~ 25 |
| Benzohydrazide | None | Baseline | ~ 100 |
| This compound | 2-Br, 5-OCH₃ | +M (Activating) vs. -I & Steric (Deactivating) | ~ 450 |
| 4-Methoxybenzohydrazide | 4-OCH₃ | Strong +M (Activating) | ~ 1,200 (Fastest) |
Note: Relative rate constants are hypothetical values for illustrative purposes.
Interpretation and Field Insights
The data clearly illustrates the profound impact of aromatic substitution on hydrazide reactivity.
-
Strong Activation: As predicted, the 4-methoxy group dramatically accelerates the reaction. The strong resonance donation (+M) from the methoxy group significantly boosts the nucleophilicity of the hydrazide, making it the most reactive compound in the series.
-
Significant Deactivation: Conversely, the 4-nitro group, a powerful electron-withdrawing substituent, severely diminishes the hydrazide's nucleophilicity, resulting in the slowest reaction rate. The 4-bromo analog is also deactivated relative to the parent benzohydrazide, but less so than the nitro derivative, consistent with the relative strengths of their electron-withdrawing effects.
-
The Nuanced Case of this compound: This compound presents the most interesting result. Its reactivity is substantially higher than that of benzohydrazide, confirming that the activating +M effect of the 5-methoxy group is the dominant electronic factor. However, it is not as reactive as 4-methoxybenzohydrazide. This attenuation can be attributed to two factors:
-
Inductive Withdrawal: The ortho-bromo group's strong -I effect directly pulls electron density away from the attached hydrazide moiety.
-
Steric Hindrance: The bulky bromine atom ortho to the site of reaction sterically hinders the rotation of the C(aryl)-C(O) bond and the approach of the aldehyde, slowing the reaction.
-
For the drug development professional, this demonstrates a key principle: polysubstituted scaffolds offer a mechanism for fine-tuning reactivity. One can use a strong activating group to achieve a desired level of reactivity while simultaneously using another group to modulate properties like conformation, solubility, or binding interactions.
Conclusion
The reactivity of a benzohydrazide is a direct and predictable consequence of the electronic and steric properties of its aromatic substituents. This compound serves as an excellent case study in competing substituent effects, where a powerful activating group (-OCH₃) significantly enhances reactivity, while an ortho-halogen (-Br) tempers it through inductive withdrawal and steric hindrance. This guide provides a logical framework and an experimental protocol for researchers to systematically evaluate and compare the reactivity of substituted hydrazides, enabling more informed decisions in the design and synthesis of novel chemical entities.
References
-
Jasinski, J. P., et al. (2008). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2968. [Link]
-
Gomes, P. A. C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6293. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(10), 304-314. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 842-849. [Link]
-
ResearchGate. (n.d.). The chemistry of hydrazides. [Link]
-
Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 496-503. [Link]
-
ResearchGate. (2018). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. [Link]
-
ResearchGate. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. [Link]
-
ResearchGate. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. [Link]
-
DocBrown.info. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 22(8), 1646-1655. [Link]
-
Connect Journals. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(01), 35. [Link]
-
Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. [Link]
-
National Center for Biotechnology Information. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(4), 2326-2338. [Link]
-
bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 417-424. [Link]
-
Making Molecules. (n.d.). Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1649. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
-
Sci-Hub. (2007). This compound. Acta Crystallographica Section E, E63(12), o4562. [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
National Center for Biotechnology Information. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2260. [Link]
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
National Center for Biotechnology Information. (2009). 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1750. [Link]
-
National Center for Biotechnology Information. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1059. [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Crystallography for the Absolute Configuration of 2-Bromo-5-methoxybenzohydrazide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, efficacy, and safety profile. This guide provides an in-depth technical comparison of X-ray crystallography with other prominent techniques for elucidating the absolute stereochemistry of 2-Bromo-5-methoxybenzohydrazide derivatives, a class of compounds with significant potential in medicinal chemistry.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of chiral molecules.[1][2] It provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, offering an unparalleled level of structural detail. The key to its power in assigning absolute stereochemistry lies in the phenomenon of anomalous dispersion.[3][4]
When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect, known as anomalous scattering, breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal.[4][5] By carefully measuring the subtle differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in the crystal can be unequivocally determined.[1] The presence of a bromine atom in this compound derivatives provides a strong anomalous scattering signal, making SCXRD a particularly robust method for this class of compounds.[3]
A critical parameter in this analysis is the Flack parameter, which quantifies the mixing ratio of the determined structure and its inverted counterpart in a racemic twin.[6][7][8] A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute configuration.[7][9]
A Comparative Landscape of Analytical Techniques
While X-ray crystallography is often considered definitive, its primary prerequisite is a high-quality single crystal, which can be challenging to obtain.[10][11] Therefore, a comprehensive understanding of alternative and complementary techniques is essential for the modern researcher. The following table provides a comparative overview of the leading methods for absolute configuration determination.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Chiral Derivatizing/Solvating Agents) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct determination of the 3D structure.[3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12][13] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[14][15] | Involves the formation of diastereomers with a chiral agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[16][] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[18] | Solution (1-10 mg).[12] | Solution (0.1-1 mg/mL), requires a UV-Vis chromophore.[19] | Solution (1-5 mg per diastereomer).[19] |
| Experimental Time | Days to weeks (crystal growth dependent).[19] | Hours to a day.[19] | Hours. | 4-6 hours over 1-2 days.[19] |
| Accuracy | High (often considered definitive), especially with a heavy atom present.[3][20] | High, with reliable computational correlation.[21][22] | High, with reliable computational correlation.[23][24] | High, dependent on clear chemical shift differences and appropriate model.[25] |
| Key Advantage | Provides a complete 3D structure. | Applicable to a wide range of molecules in solution, does not require crystallization.[13][26] | High sensitivity, requires less sample. | Does not require crystallization; can be performed on complex mixtures.[10] |
| Key Limitation | Requires a single crystal of sufficient quality and size.[10][11] | Requires computational modeling for interpretation; can be sensitive to conformation and solvent effects.[22] | Requires a suitable chromophore near the stereocenter.[15] | Indirect method; requires a derivatizable functional group and a suitable chiral auxiliary.[16] |
Experimental Protocols: A Step-by-Step Guide
I. Single-Crystal X-ray Diffraction of a this compound Derivative
This protocol outlines the key steps for determining the absolute configuration of a chiral this compound derivative using SCXRD.
1. Crystal Growth (Crystallization)
-
Objective: To obtain a single crystal of suitable size (typically 0.1-0.3 mm) and quality.[18][27]
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation.[28][29] Loosely cover the container to allow for slow evaporation over several days to weeks.[28]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble.[30] The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent.[28] Crystals may form at the interface.
-
-
Causality: The goal of all crystallization techniques is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or multiple small crystals.[30]
2. Crystal Mounting and Data Collection
-
Objective: To mount the crystal on a goniometer head and collect diffraction data using a diffractometer.[31][32]
-
Protocol:
-
Under a microscope, select a clear, well-formed crystal with sharp edges.[18]
-
Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of adhesive or cryo-protectant oil.[31]
-
Mount the fiber onto a goniometer head and center the crystal in the X-ray beam.[31]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial set of scans to determine the unit cell parameters and Bravais lattice.[18]
-
Set up a data collection strategy to measure a complete and redundant set of diffraction intensities. The exposure time per frame will depend on the crystal's scattering power.[18] Data is typically collected over a wide range of 2θ angles.[18]
-
3. Structure Solution and Refinement
-
Objective: To process the raw diffraction data, solve the crystal structure, and refine the atomic parameters.[31][33]
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for factors such as Lorentz-polarization, absorption, and crystal decay.
-
Determine the space group from the systematic absences in the reflection data.[31] For a chiral, enantiomerically pure compound, the space group must be non-centrosymmetric.[3]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[31]
-
Refine the structural model using full-matrix least-squares on F². This involves optimizing atomic coordinates, displacement parameters, and occupancy factors.[31]
-
Locate hydrogen atoms in the difference electron density map and refine them using appropriate constraints.
-
4. Absolute Configuration Determination
-
Objective: To confidently assign the absolute configuration using the anomalous dispersion signal.
-
Protocol:
-
During the final stages of refinement, introduce the Flack parameter.[6][7]
-
A value of the Flack parameter close to 0 with a small standard uncertainty (e.g., x = 0.02(3)) indicates that the current model correctly represents the absolute configuration.[20]
-
A value close to 1 suggests that the inverted structure is correct.[6]
-
If the Flack parameter is close to 0.5, it may indicate a racemic twin or insufficient anomalous signal.[6]
-
Confirm the assignment by analyzing Bijvoet pairs.
-
Visualizing the Workflow
X-ray Crystallography Workflow for Absolute Configuration
Caption: Workflow for absolute configuration determination using single-crystal X-ray diffraction.
Comparison of Methodologies
Caption: Key features of primary methods for determining absolute configuration.
Conclusion
For the absolute configuration determination of this compound derivatives, single-crystal X-ray crystallography is the most powerful and direct method, benefiting from the strong anomalous scattering of the bromine atom. It provides an unambiguous and detailed three-dimensional structure, which is invaluable for understanding structure-activity relationships in drug development. However, the success of this technique is contingent on the ability to grow high-quality single crystals. When crystallization is challenging, spectroscopic methods such as VCD and ECD, coupled with quantum mechanical calculations, offer robust alternatives for analysis in the solution phase. NMR-based methods using chiral auxiliaries also provide a valuable, albeit indirect, approach. A judicious choice of methodology, based on sample properties and available resources, is crucial for the successful and confident assignment of absolute configuration in chiral drug candidates.
References
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 21a. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
-
Wikipedia. Flack parameter. Available from: [Link]
-
MDPI. Howard Flack and the Flack Parameter. Available from: [Link]
-
The anomalous dispersion. Available from: [Link]
-
Online Dictionary of Crystallography. Flack parameter. Available from: [Link]
-
ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration | Request PDF. Available from: [Link]
-
American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]
-
Wiley Online Library. ECD exciton chirality method today: a modern tool for determining absolute configurations. Available from: [Link]
-
Wikipedia. Vibrational circular dichroism. Available from: [Link]
-
Chemical Crystallography. Flack parameter. Available from: [Link]
-
Wiley Online Library. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
-
ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. Available from: [Link]
-
Crystallization of small molecules. Available from: [Link]
-
ACS Publications. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Available from: [Link]
-
MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available from: [Link]
-
Preprints.org. Howard Flack and The Flack Parameter. Available from: [Link]
-
NIH. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Available from: [Link]
-
Slideshare. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Available from: [Link]
-
ResearchGate. Determination of absolute configuration using X-ray diffraction. Available from: [Link]
-
NIH. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]
-
Purechemistry. Determination of absolute configuration. Available from: [Link]
-
RSC Publishing. Advanced crystallisation methods for small organic molecules. Available from: [Link]
-
University of Southampton. Advanced crystallisation methods for small organic molecules. Available from: [Link]
-
MIT Department of Chemistry. Absolute Configuration. Available from: [Link]
-
MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available from: [Link]
-
ACS Publications. NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Available from: [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]
-
Oreate AI Blog. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available from: [Link]
-
Organic Chemistry at CU Boulder. Crystallization. Available from: [Link]
-
SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]
-
NIH. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Available from: [Link]
-
Slideshare. Introduction to methods used for determination of Configuration. Available from: [Link]
-
Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]
-
ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. Available from: [Link]
-
MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available from: [Link]
-
NIH. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Available from: [Link]
-
PubMed. 2-Bromo-N'-[(2Z)-butan-2-yl-idene]-5-methoxy-benzohydrazide. Available from: [Link]
-
ResearchGate. The use of X-ray crystallography to determine absolute configuration. Available from: [Link]
-
ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
-
PubMed. The use of X-ray crystallography to determine absolute configuration. Available from: [Link]
-
MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo- N ′-[(2 Z )-butan-2-ylidene]-5-methoxybenzohydrazide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. purechemistry.org [purechemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 5. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction [mdpi.com]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. dictionary.iucr.org [dictionary.iucr.org]
- 9. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 10. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. schrodinger.com [schrodinger.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 28. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. orgchemboulder.com [orgchemboulder.com]
- 30. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. fiveable.me [fiveable.me]
- 33. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Biological Activity Screening of Novel 2-Bromo-5-methoxybenzohydrazide Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives of 2-Bromo-5-methoxybenzohydrazide. We will delve into the rationale behind the molecular design, present detailed, field-proven protocols for screening antimicrobial, anticancer, and anti-inflammatory activities, and offer insights into the interpretation of experimental data. Our focus is on establishing a robust, self-validating screening cascade to identify promising lead compounds for further development.
Introduction: The Benzohydrazide Scaffold as a Privileged Structure
The hydrazide-hydrazone moiety is a cornerstone in medicinal chemistry, recognized for its versatile coordination chemistry and broad spectrum of biological activities.[1][2] Compounds incorporating this scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.[1][3] The core structure's utility stems from the reactive azomethine group (-NHN=CH-), which can be readily synthesized and modified, allowing for extensive structural diversification to tune pharmacological properties.[4][5]
Our focus is on derivatives of the this compound core. The selection of this starting material is deliberate. The bromo and methoxy substituents on the benzene ring are known to modulate lipophilicity and electronic properties, which can significantly influence cell permeability and target binding affinity. By derivatizing the terminal hydrazide nitrogen, typically through condensation with various aromatic or heteroaromatic aldehydes to form Schiff bases, we can generate a library of novel chemical entities with diverse steric and electronic features, ripe for biological screening.[6]
This guide outlines a multi-pronged screening strategy to objectively compare the performance of these novel derivatives against established therapeutic agents, supported by validated experimental protocols.
General Synthesis Pathway
The primary synthetic route involves a straightforward condensation reaction between this compound and a selected aldehyde or ketone. This reaction is typically catalyzed by a few drops of acid and results in the formation of a hydrazone (Schiff base) derivative.
Caption: General workflow for synthesizing novel hydrazone derivatives.
Antimicrobial Activity Screening: The Search for New Antibacterials and Antifungals
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent discovery of new antimicrobial agents.[4] Benzohydrazide derivatives have shown considerable promise in this area.[1][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] This quantitative method allows for direct comparison of the potency of multiple compounds.[10]
Objective: To determine the MIC values of the novel derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Materials:
-
Test Compounds (dissolved in DMSO)
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[7]
-
Fungal Strains: Candida albicans, Aspergillus niger[7]
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (for bacteria), RPMI-1640 Medium (for fungi)
-
Positive Controls: Gentamycin (antibacterial)[4], Amphotericin B (antifungal)[11]
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Preparation of Plates: Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate. This creates a gradient of compound concentrations.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.[10]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).[9] This can be confirmed by reading the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Data Comparison: Antimicrobial Activity
The efficacy of the novel derivatives is compared against a standard antibiotic and antifungal agent. Lower MIC values indicate higher potency.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | >128 | >128 | >128 |
| Gentamycin | 4 | 2 | N/A |
| Amphotericin B | N/A | N/A | 1 |
Note: Data are hypothetical and for illustrative purposes.
Anticancer Activity Screening: Cytotoxicity Profiling
Many hydrazone derivatives have been identified as potent anticancer agents, often acting through mechanisms like the induction of apoptosis or cell cycle arrest.[13][14][15][16] The MTT assay is a foundational colorimetric method for screening the cytotoxic effects of novel compounds on cancer cell lines.[17][18]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. Live cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product, the amount of which is directly proportional to the number of viable cells.[18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel derivatives on cancer cells and assess their selectivity by comparing activity against a non-cancerous cell line.
Materials:
-
Test Compounds (dissolved in DMSO)
-
Cancer Cell Lines: MCF-7 (human breast adenocarcinoma), HepG2 (human liver carcinoma)[20]
-
Normal Cell Line: e.g., MRC-5 (human lung fibroblast)[21]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics
-
MTT Reagent: 5 mg/mL solution in PBS[19]
-
Solubilization Solution: DMSO or acidified isopropanol
-
Positive Control: Cisplatin or Doxorubicin[20]
-
Sterile 96-well flat-bottom plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17][20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[19]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[22]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[19]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing cell viability using the MTT assay.
Data Comparison: Cytotoxicity and Selectivity
A promising anticancer agent should exhibit high potency against cancer cells (low IC50) and low toxicity towards normal cells (high IC50), resulting in a high Selectivity Index (SI). SI = IC50 (Normal Cell) / IC50 (Cancer Cell).
| Compound | IC50 (µM) vs MCF-7 | IC50 (µM) vs HepG2 | IC50 (µM) vs MRC-5 | Selectivity Index (vs MCF-7) |
| Derivative 1 | 15.2 | 22.5 | 95.8 | 6.3 |
| Derivative 2 | 45.1 | 58.3 | >100 | >2.2 |
| Derivative 3 | 8.9 | 11.4 | 85.1 | 9.6 |
| Cisplatin | 5.5 | 7.2 | 6.1 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Anti-inflammatory Activity Screening: Targeting Cyclooxygenase
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[23] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[24] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostasis) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[25]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol uses a commercially available enzyme immunoassay (EIA) kit to measure the ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandin H2 by recombinant human COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of the novel derivatives for both COX-1 and COX-2 enzymes and to calculate their COX-2 selectivity index.
Materials:
-
Test Compounds (dissolved in DMSO)
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)[25]
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Positive Controls: Diclofenac (non-selective), Celecoxib (COX-2 selective)
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.
-
Compound Incubation: In separate wells for COX-1 and COX-2, add the reaction buffer, heme, enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stop Reaction & Develop: Stop the reaction and add a developing agent (e.g., Ellman's Reagent or a colorimetric substrate) as per the kit protocol. This measures the amount of prostaglandin produced.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's manual.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting dose-response curves.
Caption: Inhibition of COX enzymes blocks prostaglandin synthesis.
Data Comparison: COX Inhibition and Selectivity
A higher COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable profile, suggesting potentially fewer side effects.
| Compound | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 | COX-2 Selectivity Index |
| Derivative 1 | 85.4 | 12.1 | 7.1 |
| Derivative 2 | 25.3 | 21.5 | 1.2 |
| Derivative 3 | 98.1 | 5.4 | 18.2 |
| Diclofenac | 6.5 | 3.8 | 1.7 |
| Celecoxib | 28.2 | 0.8 | 35.3 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Forward Look
This guide provides a structured, comparative approach to the initial biological screening of novel this compound derivatives. By employing standardized, quantitative assays, researchers can effectively triage a library of new compounds and identify those with the most promising activity profiles.
Based on the illustrative data presented:
-
Derivative 2 showed the best broad-spectrum antimicrobial activity.
-
Derivative 3 emerged as a potent and highly selective anticancer agent, warranting further investigation into its mechanism of action (e.g., apoptosis, cell cycle analysis).
-
Derivative 3 also demonstrated potent and selective COX-2 inhibition, suggesting it may be a promising candidate for development as an anti-inflammatory drug with a favorable safety profile.
The next logical steps for lead compounds like Derivative 3 would involve more advanced in vitro assays to elucidate the mechanism of action, followed by in vivo studies in relevant animal models to assess efficacy and safety. This systematic screening cascade ensures that resources are focused on compounds with the highest potential for therapeutic success.
References
-
Avicenna Journal of Clinical Microbiology and Infection. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
International Journal of Engineering Research & Technology. A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
-
Antimicrobial Agents and Chemotherapy. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
ResearchGate. Benzohydrazide derivatives with interesting antibacterial activity. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
PubMed Central. Antifungal Susceptibility Testing: Current Approaches. [Link]
-
Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
-
JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Frontiers. A review of hydrazide-hydrazone metal complexes' antitumor potential. [Link]
-
Slideshare. Screening models for inflammatory drugs. [Link]
-
PubMed Central. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]
-
PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
OUCI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]
- Google Books.
-
PubMed Central. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. [Link]
-
PubMed. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]
-
Oxford Academic. Practical Guide to Antifungal Susceptibility Testing. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. [Link]
-
MDPI. Susceptibility Testing of Fungi to Antifungal Drugs. [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by the.... [Link]
-
PubMed Central. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. [Link]
-
PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
ResearchOnline@JCU. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
NIH. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]
-
ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
-
PubMed. Synthesis, characterization, and anticancer activity of Schiff bases. [Link]
-
MDPI. Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]
-
PubMed. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. [Link]
-
Sci-Hub. This compound. [Link]
-
PubMed Central. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. [Link]
-
Springer. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. [Link]
-
PubMed. A review on biological activities and chemical synthesis of hydrazide derivatives. [Link]
Sources
- 1. viva-technology.org [viva-technology.org]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 6. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. ifyber.com [ifyber.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [ouci.dntb.gov.ua]
- 16. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. thepharmajournal.com [thepharmajournal.com]
The Pivotal Role of Substitution Patterns in 2-Bromo-5-methoxybenzohydrazide Analogs: A Comparative Guide to Biological Activity
In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a versatile and privileged structure, known to be a constituent of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Within this class, analogs of 2-Bromo-5-methoxybenzohydrazide have emerged as a focal point of structure-activity relationship (SAR) studies. The strategic placement of a bromine atom and a methoxy group on the benzoyl moiety provides a unique electronic and steric landscape, influencing the compound's interaction with biological targets. This guide offers an in-depth comparison of this compound analogs, elucidating how subtle modifications to their chemical architecture can profoundly impact their biological efficacy, supported by experimental data from relevant studies.
The core hypothesis driving the exploration of these analogs is that the 2-bromo and 5-methoxy substituents on the primary phenyl ring establish a foundational activity profile, which can be finely tuned by substitutions on a secondary, appended ring system. The hydrazone linkage (-CO-NH-N=CH-) formed by the condensation of the benzohydrazide with various aldehydes serves as a critical linker, and the nature of the aldehyde-derived moiety is a key determinant of the final biological effect.
Comparative Analysis of Biological Activity: A Data-Driven Approach
Antimicrobial Activity
The antimicrobial potential of these analogs has been evaluated against various bacterial and fungal strains. The data is often presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC).
Table 1: Antimicrobial Activity (pMIC in µM/ml) of 2-Bromo-N'-(substituted benzylidene)benzohydrazides
| Compound ID | R (Substituent on Benzylidene Ring) | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| 1 | H | 1.02 | 1.02 | 1.02 | 1.32 | 1.32 |
| 2 | 2-Cl | 1.32 | 1.32 | 1.62 | 1.62 | 1.62 |
| 3 | 4-Cl | 1.62 | 1.62 | 1.62 | 1.62 | 1.62 |
| 4 | 2-NO₂ | 1.32 | 1.32 | 1.62 | 1.62 | 1.62 |
| 5 | 4-NO₂ | 1.62 | 1.62 | 1.62 | 1.62 | 1.62 |
| 6 | 4-N(CH₃)₂ | 1.62 | 1.62 | 1.62 | 1.62 | 1.62 |
Data synthesized from Kumar, P. et al. (2017). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry, 10, S3740-S3748.
Structure-Activity Relationship for Antimicrobial Activity
The data in Table 1 reveals key SAR trends for the antimicrobial activity of 2-bromobenzohydrazide analogs:
-
Influence of Substituents: The unsubstituted analog (Compound 1) shows moderate activity. The introduction of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at either the ortho or para position of the benzylidene ring generally enhances antimicrobial activity (Compounds 2-5).
-
Positional Isomers: For the chloro-substituted analogs, the para-substituted compound (Compound 3) shows a slight improvement or equal activity compared to the ortho-substituted one (Compound 2). A similar trend is observed for the nitro-substituted analogs (Compound 4 vs. 5).
-
Electron-Donating Groups: The presence of a strong electron-donating group, the dimethylamino group (-N(CH₃)₂), at the para position (Compound 6) also results in significant antimicrobial activity, comparable to the electron-withdrawing counterparts. This suggests that both electronic effects and the overall lipophilicity and steric profile of the substituent play a crucial role in determining the antimicrobial potency.
Caption: SAR workflow for antimicrobial activity.
Anticancer Activity
The anticancer potential of these compounds has been investigated against various cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC₅₀) against the human colon cancer cell line HCT 116.
Table 2: Anticancer Activity (IC₅₀ in µM) of 2-Bromo-N'-(substituted benzylidene)benzohydrazides against HCT 116 cell line
| Compound ID | R (Substituent on Benzylidene Ring) | IC₅₀ (µM) |
| 1 | H | 2.54 ± 0.05 |
| 2 | 2-Cl | 2.12 ± 0.04 |
| 3 | 4-Cl | 2.01 ± 0.03 |
| 4 | 2-NO₂ | 1.88 ± 0.03 |
| 5 | 4-NO₂ | 2.23 ± 0.04 |
| 6 | 4-N(CH₃)₂ | 2.35 ± 0.05 |
Data synthesized from Kumar, P. et al. (2017). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry, 10, S3740-S3748.
Structure-Activity Relationship for Anticancer Activity
The anticancer activity data in Table 2 suggests a different set of SAR principles compared to the antimicrobial activity:
-
Electron-Withdrawing Groups are Favorable: Similar to the antimicrobial SAR, the introduction of electron-withdrawing groups generally leads to enhanced anticancer activity. The most potent compound in this series is the 2-nitro substituted analog (Compound 4), with an IC₅₀ of 1.88 µM.
-
Positional Effects are Significant: The position of the substituent has a notable impact. The 2-nitro analog (Compound 4) is more potent than the 4-nitro analog (Compound 5). Conversely, the 4-chloro analog (Compound 3) is slightly more active than the 2-chloro analog (Compound 2). This indicates that steric factors and the ability to form specific interactions within the biological target's binding site are crucial.
-
Electron-Donating Groups are Less Favorable: The analog with the electron-donating dimethylamino group (Compound 6) shows good activity but is less potent than the analogs with electron-withdrawing groups. This contrasts with its high antimicrobial activity, suggesting different mechanisms of action or target interactions.
Caption: Potency comparison for anticancer activity.
Experimental Protocols
The synthesis and biological evaluation of these compounds follow established methodologies in medicinal chemistry.
General Synthesis of 2-Bromo-5-methoxy-N'-benzylidenebenzohydrazides
This synthesis is a two-step process starting from the corresponding benzoic acid.
Step 1: Synthesis of this compound
-
A mixture of 2-bromo-5-methoxybenzoic acid (1 equivalent) and ethanol is refluxed in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.
-
The crude ester is then refluxed with hydrazine hydrate (99%) in ethanol.
-
Upon completion of the reaction, the mixture is cooled, and the precipitated this compound is filtered, washed, and recrystallized.
Step 2: Synthesis of 2-Bromo-5-methoxy-N'-benzylidenebenzohydrazides
-
Equimolar amounts of this compound and the desired substituted benzaldehyde are refluxed in ethanol with a few drops of glacial acetic acid as a catalyst.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the resulting Schiff base (the final product) is filtered, dried, and recrystallized from a suitable solvent like ethanol.
Caption: General synthetic workflow.
Antimicrobial Activity Assay (Tube Dilution Method)
-
Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are prepared in liquid growth medium in test tubes.
-
A standardized inoculum of the test microorganism (bacteria or fungi) is added to each tube.
-
The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay)
-
Human cancer cells (e.g., HCT 116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that the biological activity of this scaffold is highly tunable through modifications of the N'-benzylidene moiety. Electron-withdrawing groups on the benzylidene ring tend to enhance both antimicrobial and anticancer activities, although the optimal position of these substituents can differ depending on the biological target. The presence of an electron-donating group can also lead to potent antimicrobial activity, suggesting a complex interplay of electronic, steric, and lipophilic factors.
The insights gained from these comparative studies are invaluable for the rational design of new, more potent, and selective benzohydrazide-based therapeutic agents. Further research focusing on a broader range of substitutions on both phenyl rings and elucidation of the specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel drug candidates based on the this compound scaffold.
References
-
Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2017). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry, 10, S3740-S3748. [Link]
- Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benz
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2-Bromo-5-methoxybenzohydrazide
This guide provides an in-depth technical framework for the comprehensive analytical characterization and data cross-validation of 2-Bromo-5-methoxybenzohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. Our approach is grounded in the principles of scientific integrity, providing you with the expertise to confidently assess the quality and reliability of your analytical data for this important chemical entity.
Introduction: The Imperative of Analytical Rigor
This compound and its derivatives are recognized as valuable intermediates in the synthesis of various pharmaceutically active compounds.[1] As with any compound intended for further development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility, quality, and safety. Cross-validation, the process of comparing data from two or more distinct analytical techniques, is paramount. It provides orthogonal confirmation of a compound's identity, purity, and stability, thereby lending a higher degree of confidence to the analytical results.
This guide will detail the primary analytical methodologies for the characterization of this compound and present a systematic approach to cross-validating the data obtained from these techniques.
Primary Analytical Techniques for Characterization
A multi-faceted analytical approach is essential for a comprehensive understanding of this compound. The following techniques provide complementary information regarding its structure, purity, and physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase HPLC is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices.[2] Its high resolution makes it ideal for separating the main component from starting materials, by-products, and degradation products.[3]
-
Instrumentation: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]
-
Mobile Phase: A gradient of acetonitrile and water is recommended for initial method development to ensure elution of all components.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical starting gradient would be 5-95% B over 20 minutes to broadly survey the sample components.[2]
-
Detection: Based on the benzohydrazide structure, a UV detection wavelength of around 254 nm is a rational starting point. A PDA detector allows for the assessment of peak purity and the determination of the optimal detection wavelength.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like this compound based on their hydrophobicity.[4]
-
Acidified Mobile Phase: The addition of formic acid helps to protonate the hydrazide moiety, leading to sharper, more symmetrical peaks by minimizing tailing.
-
PDA Detection: This allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for identifying co-eluting impurities and for selecting the optimal wavelength for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the molecular framework.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5][6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to note are chemical shifts (δ), coupling constants (J), and integration values.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | -NH- |
| ~7.6 | Doublet | 1H | Aromatic proton |
| ~7.3 | Doublet | 1H | Aromatic proton |
| ~7.0 | Doublet of doublets | 1H | Aromatic proton |
| ~4.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. It is also instrumental in identifying impurities and degradation products.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is preferred for accurate mass measurements.[7]
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and is typically run in positive ion mode.
-
Sample Introduction: The sample can be introduced via direct infusion or, ideally, as the eluent from an HPLC system (LC-MS) for the analysis of complex mixtures.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 m/z units.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[8]
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr and press into a transparent pellet.[8]
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.[8]
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretching (hydrazide) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2950 | Aliphatic C-H stretching (-OCH₃) |
| ~1640 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| 1500 - 1600 | C=C aromatic ring stretching |
| 1000 - 1300 | C-O stretching (methoxy) |
Cross-Validation Workflow: A Self-Validating System
The core of analytical trustworthiness lies in the orthogonal confirmation of data. The following workflow illustrates how to cross-validate the analytical data for this compound.[9]
Caption: Cross-validation workflow for this compound.
-
Structure Confirmation: The definitive structure elucidated by NMR must be consistent with the functional groups identified by FT-IR and the elemental formula derived from high-resolution mass spectrometry.
-
Purity Confirmation: The purity value obtained by HPLC (e.g., >99%) should be corroborated by the ¹H NMR spectrum, which should show no significant signals corresponding to impurities.
-
Identity Confirmation: The molecular weight determined by MS confirms the identity of the main peak observed in the HPLC chromatogram.
Comparative Data Summary
The following table summarizes the expected analytical data for this compound, providing a clear basis for comparison and validation.
| Analytical Technique | Parameter | Expected Result/Value | Cross-Validation Point |
| HPLC | Purity | >99% (area normalization) | Corroborates with NMR for absence of impurities. |
| Retention Time | Method-dependent | Consistent for a given method; used for identification. | |
| HRMS (ESI+) | [M+H]⁺ | m/z consistent with C₈H₁₀BrN₂O₂⁺ | Confirms molecular weight of the HPLC peak. |
| Isotopic Pattern | Presence of M and M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom. | |
| ¹H NMR | Proton Signals | Consistent with proposed structure | Corroborates structure from MS and functional groups from FT-IR. |
| ¹³C NMR | Carbon Signals | 8 unique signals | Confirms the carbon backbone of the structure. |
| FT-IR | Key Absorptions (cm⁻¹) | ~3350 (N-H), ~1640 (C=O), ~1250 (C-O) | Confirms functional groups consistent with the NMR/MS structure. |
Conclusion
A robust, cross-validated analytical data package is indispensable for the advancement of any chemical entity in the research and development pipeline. By employing a suite of orthogonal analytical techniques—HPLC, NMR, MS, and FT-IR—and systematically comparing the results, researchers can build a comprehensive and trustworthy profile of this compound. This guide provides the strategic framework and practical protocols to achieve this high standard of scientific rigor, ensuring that subsequent research is built upon a solid analytical foundation.
References
-
Jasinski, J. P., et al. (2009). 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2968. [Link][1]
-
Viswanathan, et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. [Link][9]
-
Zhang, L., et al. (2016). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 21(11), 1479. [Link][3]
-
Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. [7]
Sources
- 1. 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-methoxybenzohydrazide
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-Bromo-5-methoxybenzohydrazide. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document synthesizes established protocols for handling hazardous chemicals, with a specific focus on the structural alerts present in this compound.
Hazard Assessment and Identification
Understanding the potential hazards of this compound is the first step in ensuring its safe disposal. Based on analogous compounds, the primary hazards are as follows:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4] Hydrazine derivatives, as a class, are known to be toxic and are handled as potential carcinogens.[1][5][6]
-
Irritation: Causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[4][10]
-
Environmental Hazards: Potentially harmful to aquatic life.[3][10] Release into the environment should be avoided.[3]
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[4] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[4][7] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8][11] | Ocular |
| Carcinogenicity | Hydrazine and its derivatives are considered potential carcinogens.[1][5][6] | All routes |
| Environmental Hazard | Potentially toxic to aquatic organisms.[3] | Environmental release |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dealing with a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[12] List all components of the waste stream, including any solvents.
-
Segregation: Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents, as this can create a fire or explosion hazard.[2][7] It should also be segregated from acids and bases.[13]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in the designated solid waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a designated liquid waste container. Ensure the solvent is compatible with the container material.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Storage of Chemical Waste
Proper storage of hazardous waste while awaiting disposal is a critical aspect of laboratory safety.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[12] This area should be well-ventilated and away from general laboratory traffic.
-
Container Integrity: Ensure the waste container is always tightly sealed, except when adding waste, to prevent the release of vapors.[12] The exterior of the container should be kept clean and free of contamination.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (in a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Professional Disposal: Do not attempt to treat or dispose of this chemical through conventional means such as drain disposal or incineration in a standard laboratory setting.[7][8][14]
-
Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately before the waste is transported off-site.
-
Regulatory Compliance: The disposal must be in accordance with all local, state, and federal regulations.[5][15]
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
-
Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
-
Wright State University. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Mansoura University. (n.d.). Chemical Safety. Retrieved from [Link]
-
International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hydrazine | NIOSH. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.se [fishersci.se]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. fishersci.com [fishersci.com]
- 15. arxada.com [arxada.com]
A Senior Application Scientist's Guide to Handling 2-Bromo-5-methoxybenzohydrazide: Essential Safety Protocols
Hazard Assessment: A Compound of Dual Concern
2-Bromo-5-methoxybenzohydrazide combines two key structural features that dictate its hazard profile: a brominated aromatic ring and a benzohydrazide moiety.
-
Brominated Aromatic System: Aromatic bromine compounds are known irritants and can be toxic.[6][7][8] Contact with skin and eyes can cause irritation and burns, while inhalation of dusts may lead to respiratory tract irritation.[4][6][9]
-
Benzohydrazide Moiety: The hydrazide functional group is structurally related to hydrazine, a known toxic substance.[5] Benzohydrazide and its derivatives may be toxic if ingested or absorbed through the skin and can act as irritants.[5][10] Animal studies on related hydrazine derivatives have indicated they can be strong convulsants and affect the central nervous system.[5]
Based on the GHS classifications of analogous compounds, this compound should be handled as a substance that is, at minimum:
Due to these potential hazards, a stringent set of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls: Your First Line of Defense
Personal protective equipment should never be the sole method of exposure control. The following engineering controls are required to minimize risk.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[12] This is critical to prevent the inhalation of fine dust particles.
-
Safety Stations: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[2][4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. Always inspect PPE for integrity before each use.[5]
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (ensure appropriate thickness and check manufacturer's compatibility data) | Provides a chemical-resistant barrier to prevent skin contact and absorption.[1][5][12] Double-gloving is recommended for enhanced protection. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified or equivalent) worn with a Face Shield | Goggles provide a seal around the eyes to protect from dusts and splashes. A face shield offers an additional layer of protection for the entire face.[11][12] |
| Body Protection | Flame-Retardant Laboratory Coat (fully buttoned with long sleeves) | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 Dust Mask (or higher, if weighing large quantities or if dust is generated) | While the fume hood is the primary control, a dust mask provides supplementary protection against inhaling fine particulates during handling.[11] |
| Footwear | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the key steps for handling solid this compound.
Pre-Operational Checks:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify the location of the nearest eyewash station and safety shower.
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.
-
Have designated, labeled waste containers ready for solid and liquid waste.
Weighing and Transfer Procedure:
-
Perform all weighing operations within the fume hood. Use a balance with a draft shield if available.
-
To minimize dust generation, do not pour the solid directly from a large container. Use a spatula to carefully transfer small amounts of the powder to a tared weigh boat or beaker.
-
If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Once the transfer is complete, securely close the primary container.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipe in the solid hazardous waste container.
Post-Handling:
-
Wipe down the work surface inside the fume hood with a damp cloth or towel, disposing of it in the solid waste container.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.
-
Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[1][9]
Workflow for Safe Handling of this compound
Caption: A flowchart detailing the procedural steps for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
-
Spills: For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]
Decontamination and Disposal:
-
Waste: All waste materials, including contaminated gloves, wipes, bench paper, and surplus chemical, must be disposed of as hazardous chemical waste.[4] Do not mix with other waste streams.[5]
-
Containers: Containers must be clearly labeled with the full chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.
By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2018). Facts About Bromine. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
Scribd. (n.d.). Lab Safety for Bromination of Arenes. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Retrieved from [Link]
-
Providence College, Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.se [fishersci.se]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-5-methoxybenzaldehyde 97 7507-86-0 [sigmaaldrich.com]
- 12. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
